3-(3-Fluorophenyl)propionic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLMRADOKLXLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372094 | |
| Record name | 3-(3-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-45-7 | |
| Record name | 3-(3-Fluorophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(3-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Fluorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(3-Fluorophenyl)propionic acid chemical properties
An In-depth Technical Guide to 3-(3-Fluorophenyl)propionic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical development, materials science, and agrochemical synthesis. We will delve into its core chemical and physical properties, explore established synthesis methodologies, and analyze its reactivity. Furthermore, this guide will detail its role as a crucial building block in the creation of complex molecules, particularly anti-inflammatory and analgesic agents, and provide standardized protocols for its handling and use in common laboratory reactions. This document is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.
Introduction: The Significance of a Fluorinated Synthon
This compound, also known as 3-Fluorohydrocinnamic acid, is an aromatic carboxylic acid that has garnered considerable interest as a versatile building block, or synthon, in organic synthesis.[1] Its structure, featuring a propionic acid chain attached to a fluorinated phenyl ring, provides multiple reactive sites for chemical modification.[1][2]
The incorporation of a fluorine atom onto the phenyl ring is a key feature. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This makes this compound a particularly valuable starting material in medicinal chemistry, where the strategic introduction of fluorine can enhance the therapeutic efficacy and pharmacokinetic profile of drug candidates.[1][2] Its utility extends beyond pharmaceuticals into the development of advanced polymers, coatings, and specialized agrochemicals.[2][4][5]
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of this compound are summarized below. These data are critical for its appropriate handling, storage, and application in experimental design.
-
Synonyms: 3-Fluorohydrocinnamic acid, 3-Fluoro-benzenepropanoic acid[8][9]
-
Appearance: White to light yellow or brown crystalline powder.[2][6][9]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 168.17 g/mol | [1][2] |
| Melting Point | 39 - 48 °C | [2][6][9][10] |
| Boiling Point | 119 °C @ 0.4 mmHg; 125 °C @ 10.5 mmHg | [2][9][11][10] |
| Density (Predicted) | 1.222 ± 0.06 g/cm³ | [9] |
| pKa (Predicted) | 4.59 ± 0.10 | [9][10] |
| Flash Point | 110 °C (230 °F) - closed cup | [9][11] |
| Solubility | Soluble in Methanol | [9][10] |
| logP (n-octanol/water) | 1.885 | [11] |
Synthesis and Reactivity
General Synthesis Route
A common and scalable method for synthesizing 3-(3-halogenophenyl)propionic acids involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.[12] This robust approach allows for the efficient construction of the core phenylpropionic acid scaffold.
The general workflow involves an initial nucleophilic substitution where the malonate anion displaces the chloride from 3-fluorobenzyl chloride. The resulting diester is then subjected to harsh hydrolytic conditions (e.g., concentrated acid) which serves two purposes: it hydrolyzes the ester groups to carboxylic acids and the high temperature promotes decarboxylation of the unstable malonic acid intermediate, yielding the final product.[12]
Caption: General synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by its two primary functional regions: the carboxylic acid group and the fluorinated aromatic ring.
-
Carboxylic Acid Group: This is the most reactive site. It readily undergoes standard carboxylic acid transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Reaction with amines, often mediated by coupling agents like EDC or DCC, to form amides. This is fundamental to its use in peptide synthesis and bioconjugation.[1]
-
Reduction: Can be reduced to the corresponding alcohol, 3-(3-fluorophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Acid Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for further functionalization.
-
-
Aromatic Ring: The fluorinated phenyl ring is less reactive but can participate in electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, meaning substitutions will be directed to the positions ortho and para to the fluorine, but the ring is less nucleophilic than benzene itself.
Applications in Research and Drug Development
This compound is a cornerstone intermediate in multiple scientific domains.[2]
-
Pharmaceutical Development: Its most prominent application is as a key intermediate in synthesizing pharmaceuticals.[2][4] It is particularly noted for its role in the development of novel anti-inflammatory and analgesic drugs.[1][2][4] The phenylpropionic acid scaffold is a well-known pharmacophore, and the addition of fluorine can enhance potency and improve metabolic resistance.[1] For instance, the related compound 3-(3-trifluoromethylphenyl) propionic acid is a crucial intermediate in the synthesis of Cinacalcet, a calcimimetic drug.[1][13]
-
Biochemical Research & Probes: The ability to derivatize the carboxylic acid allows for its use as a molecular probe.[4] By attaching it to other molecules, researchers can study enzyme activity and metabolic pathways, contributing to a deeper understanding of disease mechanisms.[1][4]
-
Agrochemicals and Materials Science: It serves as an intermediate in the production of agrochemicals like herbicides and fungicides.[1][2][4] In materials science, it is used in the formulation of advanced polymers and coatings, where its structure can contribute to improved durability and performance.[1][2][4]
-
Analytical Chemistry: Due to its stable and well-characterized nature, it is employed as a standard reference material in analytical techniques like chromatography and mass spectrometry to ensure accurate and reliable results.[2][4]
Experimental Protocol: Protein Bioconjugation
A common application of such a molecule in drug development is its conjugation to a protein, for example, to act as a hapten for antibody generation or to modify a protein's function. This is typically achieved by activating the carboxylic acid to form an N-Hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (like lysine residues) on the protein surface.[1]
Objective: To covalently attach this compound to a model protein (e.g., Bovine Serum Albumin, BSA).
Step-by-Step Methodology
-
Activation of Carboxylic Acid:
-
Dissolve 10 mg of this compound in 1 mL of a suitable anhydrous organic solvent (e.g., Dimethylformamide, DMF).
-
Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form the N-succinimidyl 3-(3-fluorophenyl)propanoate active ester.
-
-
Conjugation to Protein:
-
Prepare a solution of the protein (e.g., BSA) in a suitable buffer with a pH of 7.2-8.5 (e.g., Phosphate-Buffered Saline, PBS). The concentration will depend on the specific protein.
-
Slowly add a calculated molar excess of the activated NHS ester solution from Step 1 to the protein solution while gently stirring. The molar ratio of NHS ester to protein will determine the degree of modification and must be optimized empirically.[1]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted small molecules and byproducts from the protein conjugate using dialysis or a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Caption: Workflow for protein conjugation via NHS ester activation.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid formation of dust.[11] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[9][11][10]
-
-
First Aid:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
If Swallowed: Call a poison center or doctor if you feel unwell.[8]
-
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its dual functionality and the strategic placement of a fluorine atom. Its established synthesis routes and predictable reactivity make it a reliable tool for chemists. Its primary impact lies in the pharmaceutical industry, where it serves as a foundational element in the design of new therapeutics with potentially enhanced properties. As research continues to push the boundaries of medicinal chemistry and materials science, the demand for well-characterized and versatile synthons like this compound is expected to grow, solidifying its role as a key enabler of chemical innovation.
References
-
This compound - High purity | EN. Georganics. [Link]
-
Thermophysical Properties of this compound. Chemcasts. [Link]
-
This compound. goods.com. [Link]
-
This compound Two Chongqing Chemdad Co. ,Ltd. chemdad.com. [Link]
-
This compound. goods.com. [Link]
- CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chem-casts.com [chem-casts.com]
- 8. This compound - High purity | EN [georganics.sk]
- 9. This compound | 458-45-7 [amp.chemicalbook.com]
- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 13. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-(3-Fluorophenyl)propionic Acid (CAS 458-45-7): Properties, Synthesis, and Applications in Modern Research
Executive Summary: 3-(3-Fluorophenyl)propionic acid, CAS number 458-45-7, is a fluorinated aromatic carboxylic acid that has emerged as a highly versatile building block in various scientific domains. Its strategic incorporation of a fluorine atom onto the phenyl ring significantly modulates its physicochemical properties, enhancing its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis methodologies, core applications with mechanistic insights, and essential experimental protocols for its handling and analysis.
Introduction: The Significance of a Fluorinated Synthon
In the landscape of organic synthesis, this compound is recognized as a valuable synthon, or building block.[1] Its structure is composed of a carboxylic acid functional group, which allows for a wide range of chemical transformations such as amidation, esterification, and reduction, and a fluorinated phenyl ring.[1] The presence of the fluorine atom is not a trivial substitution; it imparts unique properties to the molecule and its derivatives, including altered lipophilicity, enhanced metabolic stability, and modified binding affinities to biological targets. These characteristics make it a compound of significant interest, particularly in medicinal chemistry for the development of novel therapeutic agents.[1][2]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Understanding these parameters is critical for its appropriate handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 458-45-7 | [1][2][3][4] |
| Molecular Formula | C₉H₉FO₂ | [1][2][3] |
| Molecular Weight | 168.17 g/mol | [2][5] |
| Appearance | Light yellow to brown powder or crystal | [2][5] |
| Melting Point | 41 - 47 °C | [2][4][5][6][7] |
| Boiling Point | 119 °C at 0.4 mmHg; 125 °C at 10.5 mmHg | [2][5] |
| IUPAC Name | 3-(3-fluorophenyl)propanoic acid | [3] |
| InChI Key | UBLMRADOKLXLCD-UHFFFAOYSA-N | [1][3] |
| Solubility | Soluble in Methanol | [5] |
| Storage Temperature | Room Temperature, sealed in a dry place | [5] |
Synthesis and Manufacturing Pathways
The synthesis of this compound can be achieved through various routes, ranging from traditional organic chemistry methods to modern biocatalytic approaches.
Chemical Synthesis: The Malonic Ester Route
A common and scalable method for preparing 3-(3-halogenophenyl)propionic acids involves the use of a benzyl chloride derivative and a malonic ester.[8] This multi-step process leverages classical organic reactions to construct the carbon skeleton and subsequently refine it to the target molecule.
The general workflow is as follows:
-
Alkylation: A 3-fluorobenzyl chloride is reacted with a malonic ester (e.g., diethyl malonate) in the presence of a base to form a substituted malonate.[8]
-
Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to a dicarboxylic acid, which, upon heating, undergoes decarboxylation to yield the final this compound product.[8]
Biocatalytic and Chemo-Enzymatic Approaches
Emerging trends in green chemistry have led to the exploration of biocatalytic methods for synthesizing fluorinated compounds.[1] Whole-cell biotransformations, particularly using robust microorganisms like those from the Rhodococcus genus, offer a promising alternative.[1] These biological systems can perform specific chemical transformations under mild conditions, often with high selectivity and reduced environmental impact. Research into engineered E. coli for producing other fluorinated acids further suggests that such biocatalytic strategies are a viable and innovative frontier for the synthesis of this compound and its derivatives.[1]
Core Applications and Mechanistic Insights
This compound serves as a foundational component in several key areas of research and development.
Pharmaceutical Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2][9] The fluorophenyl moiety is known to enhance the therapeutic efficacy of drug candidates.[1]
-
Mechanism of Action: While the compound itself is an intermediate, its derivatives often target specific enzymes or receptors. For example, docking studies of analogous structures have shown preferential binding and inhibition of cyclooxygenase-2 (COX-2), an enzyme directly involved in the synthesis of prostaglandins that mediate inflammation and pain.[1]
-
Structural Analogy to Approved Drugs: The phenylpropionic acid scaffold is crucial in medicinal chemistry. For instance, the closely related compound 3-(3-trifluoromethylphenyl) propionic acid is a vital intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism.[1][10] This underscores the pharmacological importance of this structural class.
Agrochemical and Material Science
Beyond pharmaceuticals, this compound is utilized in:
-
Agrochemical Chemistry: It serves as a precursor for creating active ingredients in herbicides and fungicides, contributing to effective pest management solutions.[1][2][9]
-
Material Science: It is used in the formulation of advanced polymers and coatings, where its unique structure can improve performance and durability.[1][2][9]
Advanced Research Applications
-
Peptide Synthesis: Amino-functionalized derivatives, such as 3-amino-3-(3-fluorophenyl)propionic acid, can be incorporated into peptide chains.[1] The fluorinated moiety can influence peptide folding, increase resistance to proteolytic degradation, and enhance membrane permeability, making it a valuable tool for designing novel peptides with improved therapeutic properties.[1]
-
Biochemical Probes: Researchers use the compound and its derivatives to study enzyme activity and metabolic pathways, aiding in the elucidation of disease mechanisms.[1][9]
-
Analytical Standard: In analytical chemistry, it is employed as a reference standard for chromatography and mass spectrometry to ensure the accuracy and reliability of analytical methods.[1][2][9]
Experimental Protocols
Adherence to proper experimental procedures is paramount for safety and for generating reliable scientific data.
Quality Control: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for verifying the purity of a this compound sample. This is a self-validating system as the results (e.g., peak purity, retention time) must be consistent with a certified reference standard.
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the batch of material to be tested.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 30% A and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, and its identity is confirmed by comparing its retention time to that of the reference standard.
Safety, Handling, and Storage
This compound must be handled with appropriate care in a laboratory setting.
Hazard Identification:
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [11] |
| H312 | Harmful in contact with skin | [11] |
| H315 | Causes skin irritation | [11] |
| H318 | Causes serious eye damage | [11] |
| H332 | Harmful if inhaled | [11] |
| H335 | May cause respiratory irritation | [11] |
Safe Handling Protocol:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust.[4] Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store at room temperature.[5]
-
Spill Response: In case of a spill, evacuate the area. Use personal protective equipment.[4] Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[4]
-
Disposal: Dispose of contents and container to a hazardous or special waste collection point in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is an enabling tool for innovation. Its strategic design allows chemists to introduce fluorine into complex molecules, thereby enhancing their biological and material properties. The continued exploration of this compound and its derivatives, particularly through sustainable biocatalytic synthesis routes and novel applications in peptide and polymer chemistry, is expected to yield significant advancements across the life sciences and material science sectors.[1] As research progresses, this versatile synthon will undoubtedly play a continued role in the development of next-generation therapeutics and high-performance materials.
References
-
American Custom Chemicals Corporation. (n.d.). This compound. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
ChemWhat. (n.d.). This compound CAS#: 458-45-7. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound, 97% | 458-45-7. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Retrieved from [Link]
- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
BASF. (2023). Safety data sheet. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem-casts.com [chem-casts.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemwhat.com [chemwhat.com]
- 7. jk-sci.com [jk-sci.com]
- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 9. hurawalhi.com [hurawalhi.com]
- 10. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 11. This compound - High purity | EN [georganics.sk]
- 12. download.basf.com [download.basf.com]
3-(3-Fluorophenyl)propionic acid molecular weight
An In-depth Technical Guide to 3-(3-Fluorophenyl)propionic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 458-45-7), a pivotal chemical intermediate in various scientific sectors. With a molecular weight of 168.17 g/mol , this fluorinated aromatic carboxylic acid is a versatile building block, or synthon, extensively utilized in organic synthesis.[1] The strategic incorporation of a fluorine atom onto the phenyl ring significantly enhances the compound's reactivity and selectivity, while also conferring desirable pharmacological characteristics to its derivatives.[1][2] This guide details its physicochemical properties, presents a validated synthesis protocol, explores its primary applications in pharmaceutical development, agrochemical formulation, and material science, and outlines standard analytical and safety procedures. It is intended as an essential resource for researchers, chemists, and professionals in drug development seeking to leverage the unique attributes of this compound.
Introduction: The Strategic Importance of Fluorination
This compound is a specialized chemical synthon whose value is fundamentally derived from the presence and position of the fluorine atom on its phenyl ring.[1] In medicinal chemistry, the introduction of fluorine is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small atomic radius can alter electron distribution, increase lipophilicity, and block metabolic pathways, often leading to enhanced biological activity, metabolic stability, and bioavailability of drug candidates.[3]
Consequently, this compound has emerged as a crucial precursor in the synthesis of advanced pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, where it can improve therapeutic profiles.[1][2][4] Beyond pharmaceuticals, its unique reactivity makes it a valuable intermediate in the production of high-performance agrochemicals and specialty polymers.[1][2][5]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 168.17 g/mol | [2][6][7] |
| Molecular Formula | C₉H₉FO₂ | [2][6][8] |
| CAS Number | 458-45-7 | [2][6][7][8] |
| Appearance | Light yellow to brown powder or crystal | [2] |
| Melting Point | 41 - 47 °C | [2][6][8][9] |
| Boiling Point | 119 °C @ 0.4 mmHg; 270.6 °C @ 760 mmHg | [2][6] |
| Purity | ≥ 97% (GC) | [2] |
| Solubility | Soluble in Methanol | [9] |
| SMILES | O=C(O)CCc1cccc(F)c1 | [10] |
| InChI Key | UBLMRADOKLXLCD-UHFFFAOYSA-N | [6][10] |
Synthesis Protocol: Malonic Ester Pathway
The synthesis of 3-(3-halogenophenyl)propionic acids is efficiently achieved through a multi-step process starting from a substituted benzyl chloride and a malonic ester. This pathway is advantageous due to the high availability of the starting materials and robust reaction conditions, leading to good yields.
Experimental Protocol
The following protocol is adapted from established methodologies for the synthesis of this compound.[11]
Step 1: Alkylation of Malonic Ester
-
In a 500 mL glass reaction vessel equipped with a stirrer and thermometer, combine a solution of sodium ethoxide in ethanol.
-
To this solution, add diethyl malonate dropwise while maintaining the temperature below 30 °C.
-
After the addition is complete, introduce 3-fluorobenzyl chloride.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a dilute acid. Extract the product, 2-(3-fluorobenzyl) diethyl malonate, using an organic solvent like ethyl acetate.
Step 2: Hydrolysis and Decarboxylation
-
Combine the crude product from Step 1 in the reaction vessel with a 36% solution of concentrated hydrochloric acid, added dropwise to control the exothermic reaction.[11]
-
Add ethyl acetate to the mixture and stir for 10 minutes before allowing the layers to separate.[11]
-
Isolate the organic layer and remove the ethyl acetate via distillation.
-
Heat the remaining oil to approximately 150 °C for 1 hour to facilitate decarboxylation.[11]
-
Cool the reaction mixture to 80 °C.
Step 3: Product Isolation and Purification
-
Add petroleum ether to the cooled mixture to precipitate the crude product.[11]
-
Filter the solid at room temperature.
-
Dry the filter cake to yield the final product, this compound. The reported purity is typically >95%.[11]
Synthesis Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 6. echemi.com [echemi.com]
- 7. This compound - High purity | EN [georganics.sk]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. chem-casts.com [chem-casts.com]
- 11. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
3-(3-Fluorophenyl)propionic acid IUPAC name
An In-Depth Technical Guide to 3-(3-Fluorophenyl)propanoic Acid: Properties, Synthesis, and Applications in Modern Research
Introduction
3-(3-Fluorophenyl)propanoic acid is an aromatic carboxylic acid that has garnered significant attention in the scientific community. Its structure, featuring a fluorinated phenyl group, makes it a versatile building block, or synthon, in organic synthesis.[1] The strategic placement of a fluorine atom—the most electronegative element—on the phenyl ring enhances the molecule's reactivity, selectivity, and often imparts favorable pharmacological properties to its derivatives.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis methodologies, key applications, analytical techniques, and safety protocols. The insights herein are designed to explain the causality behind experimental choices, offering a field-proven perspective on leveraging this valuable compound.
Physicochemical Properties and Identification
The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical characteristics. The fluorine atom in 3-(3-Fluorophenyl)propanoic acid creates a stable C-F bond and alters the electronic distribution of the aromatic ring, which can influence its interaction with biological targets and its behavior in chemical reactions.
Table 1: Core Properties and Identifiers of 3-(3-Fluorophenyl)propanoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 3-(3-fluorophenyl)propanoic acid | [4][5] |
| CAS Number | 458-45-7 | [2][6][7] |
| Molecular Formula | C₉H₉FO₂ | [2][4] |
| Molecular Weight | 168.17 g/mol | [2] |
| Appearance | Light yellow to brown or white powder/crystal | [2][6][8] |
| Melting Point | 41 - 48 °C | [2][4][6][8] |
| Boiling Point | 119 - 125 °C (at reduced pressure) | [2][6][8] |
| Solubility | Soluble in methanol | [6][8] |
| SMILES | O=C(O)CCc1cccc(F)c1 | [5] |
| InChI Key | UBLMRADOKLXLCD-UHFFFAOYSA-N | [4][5] |
Synthesis Methodologies
The reliable synthesis of 3-(3-Fluorophenyl)propanoic acid is crucial for its application in research and development. A common and effective method involves a malonic ester synthesis pathway, starting from a 3-fluorobenzyl halide. This multi-step process is favored for its high yields and adaptability.
Experimental Protocol: Malonic Ester Synthesis
This protocol is adapted from established principles of organic synthesis, such as those outlined in patent literature for similar halogenated phenylpropionic acids.[9]
Step 1: Formation of the Malonate Adduct
-
In a reaction vessel equipped with a stirrer and thermometer, a solution of a malonic ester (e.g., diethyl malonate) is prepared in a suitable solvent like ethanol.
-
A strong base, such as sodium ethoxide, is added to deprotonate the α-carbon of the malonic ester, forming a nucleophilic enolate. The choice of an alkoxide base corresponding to the ester's alcohol group prevents transesterification.
-
3-Fluorobenzyl chloride is added dropwise to the solution. The reaction is typically maintained at a controlled temperature to prevent side reactions. The enolate undergoes nucleophilic substitution (SN2) on the benzyl chloride, forming diethyl 2-(3-fluorobenzyl)malonate.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
Step 2: Hydrolysis and Decarboxylation
-
The resulting diethyl 2-(3-fluorobenzyl)malonate is hydrolyzed by adding a strong acid, such as concentrated hydrochloric acid.[9] This converts the two ester groups into carboxylic acids.
-
The mixture is heated. The heat facilitates the hydrolysis and, crucially, induces the decarboxylation of the resulting malonic acid derivative. One of the two carboxylic acid groups is eliminated as carbon dioxide.
-
This step yields the final product, 3-(3-Fluorophenyl)propanoic acid.
Step 3: Purification
-
After cooling, the product may be extracted using an organic solvent like ethyl acetate.[9]
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a solvent system like an ethyl acetate/petroleum ether mixture, to yield the final product with high purity.[9]
Synthesis Workflow Diagram
Caption: Conceptual diagram of COX enzyme inhibition by a drug derivative.
Agrochemical and Materials Science Applications
In agricultural chemistry, this compound serves as a precursor for developing effective herbicides and fungicides. [1][2][10]In materials science, it is used in formulating advanced polymers and coatings, where its unique properties can contribute to improved thermal stability and durability. [1][2][10]
Analytical Characterization
Ensuring the purity and identity of 3-(3-Fluorophenyl)propanoic acid is paramount for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Table 2: Analytical Techniques for Quality Control
| Technique | Purpose | Expected Observations |
| Gas Chromatography (GC) | Purity assessment and quantification. | A major peak corresponding to the compound, with purity typically ≥96-97%. [2][4] |
| Titration | Assay of the carboxylic acid functional group. | Acid-base titration can confirm the concentration of the acidic moiety. [4] |
| Infrared (IR) Spectroscopy | Functional group identification. | Expect strong absorption bands around 1700 cm⁻¹ (C=O stretch of the carboxylic acid) and in the 1000-1350 cm⁻¹ region (C-F stretching). [11] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis. | The molecular ion peak should correspond to the compound's molecular weight (168.17 g/mol ). |
| Melting Point Analysis | Purity assessment. | A sharp melting point range (e.g., 41-48 °C) is indicative of high purity. [2][4] |
Safety, Handling, and Storage
Proper handling and storage are critical due to the hazardous nature of 3-(3-Fluorophenyl)propanoic acid.
Hazard Identification
According to safety data sheets, the compound is classified as:
-
Harmful if swallowed. [8][12]* Causes skin irritation. [8][12]* Causes serious eye damage. [8][12]* May cause respiratory irritation. [8][12]
Safe Handling and Storage Protocol
-
Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. [13]Eyewash stations and safety showers should be readily accessible. [14]2. Personal Protective Equipment (PPE) :
-
Handling Procedures : Avoid contact with skin, eyes, and clothing. [13]Avoid the formation of dust. [13]Wash hands thoroughly after handling. [12]4. Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. [13]Store locked up. [12][13]5. First Aid Measures :
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [13] * In case of skin contact : Wash off with soap and plenty of water. [13] * If inhaled : Move the person into fresh air. [13] * If swallowed : Rinse mouth with water and consult a physician. [13]
-
Conclusion
3-(3-Fluorophenyl)propanoic acid is a chemical intermediate of significant value in both academic and industrial research. Its fluorinated structure provides a unique handle for chemists to design novel molecules with enhanced properties. From the synthesis of life-saving pharmaceuticals to the development of advanced materials, its applications are diverse and impactful. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to unlock its full potential.
References
-
3-(3-Fluorophenyl)propionic acid. Generic Medicine. [Link]
-
3-(2-Fluorophenyl)propionic acid - SAFETY DATA SHEET. Acros Organics. [Link]
- CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
The Growing Demand for Fluorinated Propionic Acid Derivatives in Pharma R&D. Pharmaffiliates. [Link]
-
3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128. PubChem. [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
This compound. Two Chongqing Chemdad Co., Ltd. [Link]
-
This compound CAS#: 458-45-7. ChemWhat. [Link]
-
Thermophysical Properties of this compound. Chemcasts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. chem-casts.com [chem-casts.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 458-45-7 [amp.chemicalbook.com]
- 9. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 10. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. echemi.com [echemi.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Mechanism of Action of 3-(3-Fluorophenyl)propionic Acid
Foreword: From Structural Analogy to Mechanistic Insight
In the landscape of modern drug discovery and chemical biology, the journey from a simple chemical entity to a well-understood biological modulator is one of rigorous investigation and informed hypothesis. 3-(3-Fluorophenyl)propionic acid, a fluorinated derivative of phenylpropionic acid, stands as a compelling subject of such a journey. While extensively utilized as a versatile chemical synthon in the synthesis of a variety of pharmaceutical agents, its intrinsic biological activities remain a subject of inferred mechanism rather than direct, exhaustive characterization.[1][2] This guide, therefore, adopts the perspective of a senior application scientist, synthesizing established principles of medicinal chemistry and pharmacology to propose a putative mechanism of action for this compound. We will delve into the foundational role of its core structure as an arylpropionic acid, a class renowned for its anti-inflammatory properties, and critically analyze the influence of the meta-positioned fluorine atom—a strategic modification known to profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This document is structured not as a definitive statement of fact, but as a roadmap for the researcher, providing the theoretical framework and practical methodologies to systematically investigate and validate the biological activities of this intriguing molecule.
Part 1: The Inferred Mechanism of Action - A Hypothesis Rooted in Structure
The primary hypothesis for the mechanism of action of this compound is centered on its structural classification as an arylpropionic acid. This class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, predominantly exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7]
The Cyclooxygenase (COX) Pathway: The Principal Target
The cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[8] Prostaglandins are key mediators of inflammation, pain, and fever. The anti-inflammatory and analgesic effects of arylpropionic acids are primarily attributed to their ability to block the active site of COX enzymes, thereby preventing prostaglandin synthesis.[8] Given the structural similarity, it is highly probable that this compound also interacts with and inhibits COX-1 and COX-2.
Below is a conceptual diagram of the arachidonic acid cascade and the inhibitory role of arylpropionic acids.
Caption: Inhibition of the Cyclooxygenase Pathway by Arylpropionic Acids.
The Influence of 3-Fluoro Substitution: A Game of Electronegativity and Stability
The introduction of a fluorine atom at the meta-position of the phenyl ring is a deliberate and impactful modification. The high electronegativity of fluorine can significantly alter the electronic distribution of the molecule, which can, in turn, influence its binding affinity to target proteins.[3][9][10] Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][4][11] This "metabolic blocking" can lead to a longer biological half-life and enhanced bioavailability compared to its non-fluorinated counterpart.[1][4]
The strategic placement of fluorine can also modulate the acidity of the carboxylic acid moiety, a key functional group for the activity of many NSAIDs. These subtle yet significant alterations in physicochemical properties are central to the rationale behind using fluorinated analogs in drug design.[3][12]
Part 2: Experimental Validation - A Practical Guide
To transition from a hypothesized mechanism to empirical evidence, a series of well-defined experimental protocols are necessary. The following sections outline the key assays for investigating the anti-inflammatory and potential neuropharmacological activities of this compound.
In Vitro Assessment of COX Inhibition
The cornerstone of validating the proposed mechanism is to directly measure the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Experimental Protocol: ELISA-based COX Inhibition Assay [13][14]
This protocol describes the measurement of prostaglandin E2 (PGE2) production as an indicator of COX activity.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls
-
PGE2 ELISA kit
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or control at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
| Parameter | Description |
| Enzyme Source | Recombinant human COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Endpoint | Prostaglandin E2 (PGE2) levels |
| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Outcome | IC50 values for COX-1 and COX-2 inhibition |
Cellular Assays for Anti-inflammatory Activity
To assess the compound's activity in a more biologically relevant context, cellular assays are employed.
Experimental Protocol: Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate conditions.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell supernatant and measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
Evaluation of Metabolic Stability
The impact of the fluorine substitution on the compound's metabolic stability is a critical parameter to assess.[1]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes [1]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
This compound
-
Control compounds with known metabolic stability
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: In a 96-well plate, combine liver microsomes, phosphate buffer, and the test compound.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the in vitro half-life (t1/2).
Caption: Workflow for an in vitro metabolic stability assay.
Neuropharmacological Screening: Exploring Broader Activities
Given that fluorinated compounds are often designed for central nervous system (CNS) activity due to improved blood-brain barrier penetration, it is prudent to explore the neuropharmacological profile of this compound.[8]
Experimental Protocol: A Tiered Approach to Neuropharmacological Screening [15][16]
A battery of in vivo tests in rodent models can provide initial insights into potential CNS effects.
Tier 1: General Behavioral Screen
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination.
Tier 2: Specific Behavioral Models
-
Elevated Plus Maze: For a more specific assessment of anxiety.
-
Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.
-
Hot Plate Test: To evaluate central analgesic activity.
These screens can help to identify any unforeseen neurotropic activities of the compound, providing a more complete biological profile.
Part 3: Data Interpretation and Future Directions
The collective data from these experiments will provide a robust, multi-faceted understanding of the mechanism of action of this compound.
Interpreting the Results:
-
Potent and selective COX-2 inhibition coupled with reduced pro-inflammatory cytokine production would strongly support the hypothesis of an NSAID-like anti-inflammatory mechanism.
-
A longer in vitro half-life compared to its non-fluorinated analog would validate the role of the fluorine atom in enhancing metabolic stability.
-
Any significant findings in the neuropharmacological screens would open new avenues of investigation into the compound's potential applications beyond inflammation.
Future Research:
Should the initial hypotheses be validated, further studies could include:
-
X-ray crystallography of the compound bound to COX enzymes to elucidate the precise binding interactions.
-
In vivo animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm anti-inflammatory efficacy.
-
Pharmacokinetic studies in animal models to determine the in vivo half-life, distribution, and clearance.
Conclusion
While this compound is predominantly recognized as a synthetic building block, its structural characteristics strongly suggest a plausible and testable mechanism of action centered on the inhibition of cyclooxygenase enzymes. The strategic inclusion of a fluorine atom is hypothesized to enhance its metabolic stability and potentially modulate its biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate these hypotheses, moving from inferred mechanisms to validated biological functions. The outlined experimental protocols offer a clear path to elucidating the true pharmacological potential of this and similar fluorinated small molecules.
References
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
An ELISA method to measure inhibition of the COX enzymes. PubMed Central (PMC). Available at: [Link]
-
A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available at: [Link]
-
Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate. Available at: [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central (PMC). Available at: [Link]
-
An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Available at: [Link]
-
Neurobiological Applications of Small Molecule Screening. PubMed Central (PMC). Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central (PMC). Available at: [Link]
-
Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Available at: [Link]
-
NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW. Semantic Scholar. Available at: [Link]
-
Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. National Center for Biotechnology Information. Available at: [Link]
-
Neuronal Organoid Engineering and Disease-Focused High-Throughput Neuropharmacology: Advances, Limitations, and Translational Strategies. ACS Publications. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. ijpsr.com [ijpsr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 15. NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 16. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(3-Fluorophenyl)propionic Acid Derivatives and Analogs
Introduction: The Strategic Importance of the 3-(3-Fluorophenyl)propionic Acid Scaffold
In the landscape of modern medicinal chemistry and materials science, the this compound scaffold has emerged as a versatile and highly valuable building block.[1][2] Its utility stems from a unique combination of structural features: a flexible propionic acid linker, a modifiable carboxylic acid group, and a strategically fluorinated phenyl ring. The incorporation of a fluorine atom at the meta-position is a key design element, altering the electrostatic potential of the phenyl ring and often enhancing metabolic stability and binding affinity to biological targets.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies for creating derivatives, explores the known biological activities and therapeutic potential, and details the analytical techniques required for characterization and quality control. The content is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to innovate within this promising chemical space. The applications for these derivatives are broad, ranging from the development of anti-inflammatory and analgesic drugs to the creation of advanced polymers and agrochemicals.[2][3]
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be approached through several reliable routes. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring or the propionic acid chain.
Core Synthesis: Established Routes
One common and effective method for preparing the core scaffold involves the hydrolysis and decarboxylation of a malonic ester derivative.[4] This classic approach offers high yields and purity.
A representative reaction scheme is as follows:
-
Step 1: Alkylation of Malonic Ester: 3-Fluorobenzyl halide is reacted with a dialkyl malonate (e.g., diethyl malonate) in the presence of a base like sodium ethoxide to form the corresponding substituted malonic ester.
-
Step 2: Hydrolysis and Decarboxylation: The resulting ester is then subjected to acidic hydrolysis (e.g., using concentrated HCl) and heated. This process hydrolyzes the ester groups to carboxylic acids and subsequently leads to the loss of one carboxyl group as carbon dioxide, yielding the final this compound.[4]
Another notable method is the reduction of the corresponding cinnamic acid derivative, 3-(3-fluorophenyl)cinnamic acid. This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is particularly useful when the cinnamic acid precursor is readily available.
Derivatization and Analog Development
The true power of the this compound scaffold lies in its capacity for extensive derivatization, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies.[1]
-
Carboxylic Acid Modifications: The carboxylic acid moiety is a prime site for modification.[1]
-
Amide Coupling: Formation of amides by reacting the carboxylic acid with various primary or secondary amines using standard coupling reagents (e.g., DCC, HATU) is a fundamental transformation. This is crucial for creating peptidomimetics and other bioactive molecules.[1]
-
Esterification: Reaction with alcohols under acidic conditions or using impelling agents like trifluoroacetic anhydride can produce a wide array of esters, which can act as prodrugs or modify the physicochemical properties of the parent compound.[1]
-
-
Amino Acid Analogs: The synthesis of 3-amino-3-(3-fluorophenyl)propionic acid introduces a chiral center and allows for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).[1][5] This enables the study of how this fluorinated, non-natural amino acid affects peptide structure and function.[1][5]
Logical Workflow for Synthesis and Derivatization
Sources
An In-depth Technical Guide to 3-(3-Fluorophenyl)propionic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)propionic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structural features, namely the propionic acid moiety and the fluorine-substituted phenyl ring, make it a versatile building block for the synthesis of a wide array of more complex molecules.[3] The presence of the fluorine atom can significantly alter the physicochemical properties of the parent compound, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[4]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, known biological activities and mechanism of action, and a summary of its current and potential applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in research and development.
| Property | Value | Reference |
| CAS Number | 458-45-7 | [1] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.17 g/mol | [1] |
| Appearance | Light yellow to brown powder or crystal | [1] |
| Melting Point | 41 - 47 °C | [5][6] |
| Boiling Point | 119 °C at 0.4 mmHg; 125 °C at 14.0 hPa | [1][5] |
| Flash Point | 110 °C (closed cup) | [5] |
| Purity | ≥ 97% (GC) | [1] |
| log Pow (n-octanol/water) | 1.885 | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the reaction of a benzyl chloride derivative with a malonic ester.[7]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis method and provides a step-by-step guide for the preparation of this compound.[7]
Step A: Synthesis of 2-(3-Fluorobenzyl) dimethyl malonate
-
To a 500ml glass reaction bottle equipped with a stirrer and thermometer, add 29.2g (0.2 mol) of 3-fluorobenzyl chloride.
-
Warm the reaction mixture to 40-50 °C.
-
Slowly add a solution of sodium methoxide in methanol.
-
After the addition is complete, maintain the reaction at this temperature for 1.5 hours.
-
Distill off the methanol.
-
Cool the residue to below 30 °C and add 80ml of water.
-
Stir for 10 minutes, then allow the layers to separate for 20 minutes.
-
The lower oily layer is collected and unreacted dimethyl malonate is removed under high vacuum to yield 2-(3-fluorobenzyl) dimethyl malonate.
Step B: Saponification to 2-(3-Fluorobenzyl) propanedioic acid disodium salt
-
In a 500ml glass reaction bottle, add the 2-(3-fluorobenzyl) dimethyl malonate from the previous step and 73ml of water.
-
With stirring, add 63.8g (0.4 mol) of a 26% aqueous sodium hydroxide solution at a temperature between 50-60 °C over 1 hour.
-
Maintain the reaction at this temperature for an additional 3 hours.
-
Cool the mixture to 35 °C and filter to remove any insoluble materials. The filtrate containing the disodium salt is used directly in the next step.
Step C: Decarboxylation to this compound
-
To the filtrate from Step B in a 500ml glass reaction bottle, add 55ml of 36% concentrated hydrochloric acid at a temperature below 50 °C.
-
After the addition, add 100ml of ethyl acetate and stir for 10 minutes.
-
Allow the layers to stand for 30 minutes and separate the upper organic layer.
-
The ethyl acetate is removed by distillation, and the residue is heated to 150 °C for 1 hour to effect decarboxylation.
-
Cool the mixture to 80 °C and add 50ml of petroleum ether.
-
Filter the mixture at room temperature.
-
The collected solid is dried to yield this compound.
Purification
The crude product obtained from the synthesis can be further purified by recrystallization. The patent suggests the use of petroleum ether to precipitate the product, which is then filtered.[7] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and hexane.[8] The purity of the final product should be assessed using appropriate analytical techniques.
Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of analytical methods.
-
Gas Chromatography (GC): A common technique for assessing purity.[1]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
While specific, detailed protocols for the analytical characterization of this compound are not extensively published, standard methods for similar aromatic carboxylic acids can be readily adapted.
Biological Activities and Mechanism of Action
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[11][12]
It is highly probable that this compound and its derivatives exert their biological effects through a similar mechanism. Molecular docking studies on related fluoro-substituted propionic acid derivatives have suggested preferential binding and inhibition of COX-2 over COX-1.[3]
Hypothesized Signaling Pathway
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mmsl.cz [mmsl.cz]
- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 6. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 7. This compound - High purity | EN [georganics.sk]
- 8. prepchem.com [prepchem.com]
- 9. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 10. mdpi.com [mdpi.com]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(3-Fluorophenyl)propionic acid
Abstract
3-(3-Fluorophenyl)propionic acid is a synthetic compound belonging to the arylpropionic acid class of molecules. While primarily utilized as a versatile building block in the synthesis of more complex pharmaceuticals, particularly anti-inflammatory and analgesic agents, its intrinsic biological activities and specific molecular targets are not extensively characterized in public literature.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in the established pharmacology of its structural class and inferred from the bioactivity of related molecules. We present a detailed rationale for prioritizing cyclooxygenase (COX) enzymes as primary targets, alongside an exploratory investigation into its potential role in modulating neuroinflammatory pathways. This document is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action of this compound and to guide the design of robust experimental workflows for target identification and validation.
Introduction: The Scientific Rationale for Target Exploration
This compound's therapeutic potential is strongly suggested by its structural classification as an arylpropionic acid. This class is renowned for including some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[2][3] The primary mechanism of action for these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid autacoids involved in inflammation, pain, and fever.[1][2] The presence of a fluorine atom on the phenyl ring of this compound can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its binding affinity and selectivity for various biological targets.[4]
Beyond the well-trodden path of COX inhibition, emerging research into the biological effects of the parent compound, propionic acid, opens up new avenues for investigation. Studies have implicated propionic acid in the modulation of neuroinflammatory processes, including the activation of glial cells and the dysregulation of key signaling pathways within the central nervous system.[5][6][7] While these effects are associated with the non-fluorinated backbone, they provide a compelling, albeit speculative, basis for exploring whether this compound retains or modifies these activities.
This guide, therefore, delineates a two-pronged strategy for investigating the therapeutic targets of this compound: a primary focus on the high-probability targets, COX-1 and COX-2, and a secondary, exploratory focus on targets within neuroinflammatory pathways.
Primary Putative Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
The most direct and evidence-based hypothesis for the therapeutic action of this compound is the inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various pro-inflammatory prostaglandins.[8][9]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[1][10]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1][10]
The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[11] Therefore, determining the relative inhibitory potency and selectivity of this compound against these two isoforms is paramount. A related fluorinated compound, flurbiprofen, is a known potent inhibitor of both COX-1 and COX-2.[2]
Experimental Workflow for COX Inhibition Profiling
The following workflow outlines a systematic approach to determine if this compound is a direct inhibitor of COX-1 and COX-2.
Caption: Workflow for assessing COX inhibition by this compound.
Detailed Experimental Protocols
This protocol is adapted from commercially available COX inhibitor screening kits.[4][10][12][13]
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. In the presence of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), the peroxidase component of COX produces a colored or fluorescent product. An inhibitor of either the cyclooxygenase or peroxidase activity of COX will decrease the signal.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., ADHP, TMPD)
-
This compound (test compound)
-
Known non-selective (e.g., ibuprofen) and COX-2 selective (e.g., celecoxib) inhibitors (positive controls)
-
DMSO (vehicle)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound and control inhibitors in DMSO to create stock solutions.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Vehicle (DMSO) or varying concentrations of the test compound or control inhibitors.
-
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately read the plate in a microplate reader at the appropriate wavelength (e.g., Ex/Em = 535/587 nm for a fluorometric assay) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
If significant inhibition is observed in the initial screen, a dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Procedure:
-
Perform the in vitro COX inhibition assay as described above, using a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Table 1: Hypothetical IC50 Data for this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 2.5 | 6.08 |
| Ibuprofen (Control) | 5.8 | 10.5 | 0.55 |
| Celecoxib (Control) | 25.1 | 0.04 | 627.5 |
Data presented are for illustrative purposes only.
Data Interpretation
-
A low IC50 value indicates high potency.
-
The Selectivity Index (SI) is a critical parameter. An SI > 1 suggests selectivity for COX-2, while an SI < 1 indicates selectivity for COX-1. An SI close to 1 implies a non-selective inhibitor.
-
The hypothetical data in Table 1 would suggest that this compound is a moderately potent, selective COX-2 inhibitor.
Exploratory Targets: Modulators of Neuroinflammation
Recent studies have highlighted a potential link between gut microbiota metabolites, such as propionic acid (PPA), and neurodevelopmental disorders like autism spectrum disorder (ASD).[5][7] PPA has been shown to induce neuroinflammation and gliosis (an over-proliferation of glial cells like astrocytes) in both in vitro and in vivo models.[6] The proposed mechanisms involve the dysregulation of key signaling pathways, including the PTEN/AKT and MAPK/ERK pathways.[5]
Given that this compound is a derivative of PPA, it is plausible that it could exert effects on the central nervous system. The fluorine substitution may enhance its ability to cross the blood-brain barrier. Therefore, investigating its impact on microglial activation and associated signaling pathways is a worthwhile exploratory endeavor.
Signaling Pathways in Neuroinflammation
Caption: A simplified model of potential neuroinflammatory signaling pathways.
Experimental Workflow for Neuroinflammation Profiling
Principle: Microglia, the resident immune cells of the brain, become activated in response to inflammatory stimuli. This activation is characterized by morphological changes and the release of pro-inflammatory cytokines. This assay assesses the effect of this compound on these markers of microglial activation.
Materials:
-
Microglial cell line (e.g., BV-2 or primary microglia)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) (positive control for activation)
-
This compound
-
Reagents for immunocytochemistry (e.g., antibodies against Iba1, a microglia marker)
-
ELISA kits for TNF-α and IL-6
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture microglia in 24-well plates.
-
Treatment: Treat the cells with vehicle (DMSO), LPS, or varying concentrations of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Immunocytochemistry: Fix the remaining cells and perform immunocytochemistry for Iba1.
-
Imaging: Acquire images using a fluorescence microscope. Assess changes in cell morphology (e.g., from ramified to amoeboid).
Principle: To investigate the underlying mechanism, Western blotting can be used to measure the phosphorylation (activation) status of key proteins in the PTEN/AKT and MAPK/ERK pathways.
Procedure:
-
Cell Culture and Treatment: Culture and treat microglia as described above, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient signaling events.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total and phosphorylated forms of AKT and ERK.
-
Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine the activation state of each pathway.
Conclusion and Future Directions
This guide outlines a robust, two-tiered strategy for elucidating the therapeutic targets of this compound. The primary and most probable targets are the cyclooxygenase enzymes, COX-1 and COX-2, based on the well-documented pharmacology of the arylpropionic acid class. The provided experimental workflows offer a clear path to confirming this hypothesis and quantifying the compound's potency and selectivity.
The exploratory investigation into neuroinflammatory targets presents a more novel and speculative, yet scientifically grounded, avenue of research. Should this compound demonstrate activity in these assays, it could represent a novel class of neuro-modulatory agent.
Future work should aim to progress from these in vitro and cell-based assays to in vivo models of inflammation and pain to validate the therapeutic potential of this compound. Furthermore, unbiased target identification approaches, such as affinity chromatography coupled with mass spectrometry, could be employed to uncover entirely novel binding partners and mechanisms of action.
References
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]
- Ohno, I., et al. (1975). [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. Nihon Yakurigaku Zasshi, 71(6), 535-45.
-
MDPI. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Available from: [Link]
-
Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]
-
Korea Brain Research Institute. (2020). Study reveals mechanism by which propionic acid induces brain disorders. News-Medical.net. Available from: [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
-
PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. Available from: [Link]
- Bagga, D., et al. (2003). Differential effects of prostaglandin derived from omega-6 and omega-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion.
-
Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available from: [Link]
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
-
MDPI. Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. Available from: [Link]
-
ResearchGate. Propionic Acid Induces Gliosis and Neuro-inflammation through Modulation of PTEN/AKT Pathway in Autism Spectrum Disorder. Available from: [Link]
-
MDPI. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. Available from: [Link]
-
MDPI. An In Vivo Model of Propionic Acid-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder. Available from: [Link]
-
PubMed. Effects of altering dietary fatty acid composition on prostaglandin synthesis and fertility. Available from: [Link]
-
PubMed. Propionic Acid Induces Gliosis and Neuro-inflammation through Modulation of PTEN/AKT Pathway in Autism Spectrum Disorder. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. SAR: flavonoids and COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of altering dietary fatty acid composition on prostaglandin synthesis and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. brieflands.com [brieflands.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-(3-Fluorophenyl)propionic acid safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of 3-(3-Fluorophenyl)propionic Acid
This guide provides a comprehensive analysis of the available safety and toxicity data for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes regulatory data with toxicological principles to offer a robust profile of the compound. Given the limited direct studies on this specific molecule, this guide incorporates data from structurally related analogs, such as isomers and the parent propionic acid, to build a predictive toxicological assessment.
Chemical and Physical Identity
This compound, with the CAS number 458-45-7, is a halogenated aromatic carboxylic acid.[1] Its fundamental properties are crucial for understanding its toxicological and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C9H9FO2 | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Melting Point | 43 - 47 °C | [1][2] |
| Boiling Point | 125 °C at 14.0 hPa | [1] |
| Flash Point | 110 °C (closed cup) | [1] |
| log Pow (n-octanol/water) | 1.885 | [1] |
The moderate lipophilicity, suggested by the log Pow, indicates a potential for absorption across biological membranes.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified with several hazards under the Globally Harmonized System (GHS).[2][3]
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2][3][4]
-
Skin Irritation: Category 2 (Causes skin irritation)[2][3][4]
-
Serious Eye Damage: Category 1 (Causes serious eye damage)[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3][4]
These classifications mandate specific precautionary measures for handling, which are detailed in Section 6.
Toxicological Profile: An Evidence-Based Assessment
A thorough review of publicly available toxicological data reveals a significant lack of specific studies on this compound. Most safety data sheets indicate "no data available" for critical endpoints like chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity.[1][3] To construct a meaningful toxicological profile, a comparative analysis with structurally similar compounds is essential.
Acute Toxicity
While specific LD50 values for this compound are not available, its GHS classification as "Harmful if swallowed" suggests an oral LD50 in the range of 300 to 2000 mg/kg for rats.[2][3][4] The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2][3][4]
Sub-chronic and Chronic Toxicity
There is no available data on the repeated-dose toxicity of this compound.[1][3] However, studies on other fluorinated propanoic acids and propionic acid itself can offer insights. For instance, a 2-year study on ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in rats identified the liver as a target organ, with effects observed at doses of 50 mg/kg in males.[5] For the parent compound, propionic acid, a 12-week study in rats fed a 4% diet showed no adverse effects, while a study in dogs identified a No Observed Adverse Effect Level (NOAEL) of approximately 200 mg/kg bw/day, with esophageal hyperplasia at higher doses. This suggests that the primary hazard from chronic oral exposure to propionic acids may be local irritation to the gastrointestinal tract.
Genotoxicity and Mutagenicity
No germ cell mutagenicity data is available for this compound.[1][3] However, studies on related non-steroidal anti-inflammatory drugs (NSAIDs) with a propionic acid moiety, such as ibuprofen, ketoprofen, and naproxen, have shown no mutagenic effects in the Ames test.[6] These same studies did indicate weak genotoxic effects in an in vivo sister chromatid exchange assay in mice, suggesting that while not a point mutagen, the compound class may have some potential for chromosomal damage at high concentrations.[6] Propionic acid itself has consistently tested negative in both in vitro and in vivo genotoxicity assays.
Carcinogenicity
There are no carcinogenicity studies available for this compound.[1] The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[1] Based on the lack of genotoxicity for the parent compound, a non-genotoxic mechanism would be more likely if any carcinogenic potential exists.
Reproductive and Developmental Toxicity
No data is available regarding the reproductive or developmental toxicity of this compound.[1][3] Developmental toxicity studies on the calcium salt of propionic acid in mice and rats showed no treatment-related effects on maternal or fetal survival, and no fetal abnormalities were observed.
Predictive Metabolism and Toxicokinetics
The metabolic fate of this compound has not been empirically determined. However, based on its structure, a logical metabolic pathway can be predicted. The primary routes of metabolism would likely involve conjugation of the carboxylic acid group (e.g., glucuronidation) and potential hydroxylation of the aromatic ring, followed by conjugation.
Caption: Predicted metabolic pathway for this compound.
The fluorine atom is generally stable and unlikely to be cleaved, but its presence can influence the regioselectivity of ring hydroxylation. The formation of an acyl glucuronide is of potential toxicological interest, as this class of metabolites can sometimes be reactive.
Proposed Toxicological Testing Workflow
For a compound with limited data like this compound, a tiered approach to toxicological assessment is recommended. This workflow ensures a systematic evaluation of potential hazards.
Caption: Tiered toxicological testing workflow for new chemical entities.
Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.
-
Metabolic Activation: The test must be conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Dose Levels: A preliminary cytotoxicity assay should be performed to determine the appropriate dose range. At least five analyzable concentrations should be used, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates. Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in revertants to at least twice the concurrent negative control value. Statistical analysis is required to confirm the significance of any observed increases.
Safe Handling and Exposure Control
Given the hazardous properties, strict safety protocols are necessary when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][7]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]
Conclusion and Recommendations
For any application involving significant human exposure, it is strongly recommended that further toxicological studies be conducted, starting with a standard battery of in vitro genotoxicity assays and a 28-day repeated-dose oral toxicity study in rodents. These studies would provide the necessary data to make a more informed risk assessment.
References
- ChemicalBook. (2025-07-26). This compound - Safety Data Sheet.
- Echemi. (2019-07-15). This compound SDS, 458-45-7 Safety Data Sheets.
- Echemi. (n.d.). 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid.
- Sigma-Aldrich. (2024-03-02). SAFETY DATA SHEET - Propionic acid.
- Thermo Fisher Scientific. (2024-03-31). 3-(2-Fluorophenyl)propionic acid - SAFETY DATA SHEET.
- BASF. (n.d.). Safety data sheet - Propionic acid.
- Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionic acid 97.
- Georganics. (n.d.). This compound - High purity.
- Echemi. (n.d.). Buy this compound Different Grade from Amitychem.
- Synquest Labs. (n.d.). 3-(3-Aminophenyl)propanoic acid - Safety Data Sheet.
- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.
- Villasenor, I. M., et al. (n.d.). Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen. PubMed.
- National Institutes of Health. (n.d.). Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats.
- ChemicalBook. (n.d.). This compound | 458-45-7.
- Radboud Repository. (n.d.). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species.
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
- Australian Government Department of Health. (2016-07-01). Propanoic acid: Human health tier II assessment.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to the Metabolism and Pharmacokinetics of 3-(3-Fluorophenyl)propionic Acid
Preamble: A Predictive Approach
3-(3-Fluorophenyl)propionic acid is a versatile aromatic carboxylic acid utilized as a building block in the synthesis of biologically active molecules, including anti-inflammatory and analgesic agents.[1][2] While extensive public data on the specific metabolic fate and pharmacokinetic profile of this compound is limited, its chemical structure allows for a robust, predictive analysis based on well-established principles of drug metabolism. This guide synthesizes these principles to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for investigating this compound. We will explore its predicted metabolic pathways, outline a strategy for its pharmacokinetic characterization, and provide detailed experimental protocols grounded in authoritative guidelines from regulatory bodies like the FDA.[3][4]
Section 1: Predicted Metabolic Pathways
The biotransformation of xenobiotics is typically a biphasic process. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[5] Based on its structure—a substituted aromatic ring coupled to a carboxylic acid moiety—this compound is predicted to undergo both Phase I and Phase II metabolism.
Phase I Metabolism: Aromatic Hydroxylation by Cytochrome P450
The initial metabolic attack on the this compound molecule is likely to be oxidation of the aromatic ring. This is a classic Phase I reaction catalyzed by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are abundant in the liver.[5][6]
-
Mechanism of Action: The CYP catalytic cycle involves the activation of molecular oxygen. An iron–oxo species in the enzyme's active site acts as a powerful oxidant, capable of abstracting a hydrogen atom from the aromatic ring, followed by a hydroxylation reaction.[7]
-
Predicted Metabolites: The fluorine atom is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution. However, CYP-mediated oxidation can still proceed. Hydroxylation is anticipated to occur at the positions ortho and para to the propionic acid side chain (positions 2, 4, and 6), which are sterically accessible. The electronic influence of the fluorine at position 3 will also modulate the regioselectivity of this reaction. CYP enzymes such as CYP1A2, known for metabolizing planar aromatic compounds, are potential catalysts for this transformation.[7]
Caption: Predicted Phase I metabolic activation of this compound.
Phase II Metabolism: Glucuronidation of the Carboxylic Acid
The carboxylic acid group is the primary target for Phase II conjugation. Glucuronidation is the most common and crucial Phase II reaction for compounds containing a carboxylic acid moiety.[8] This process dramatically increases the polarity of the molecule, preparing it for elimination.
-
Mechanism of Action: The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the activated cofactor UDP-glucuronic acid (UDPGA) to the substrate.[8][9] This results in the formation of a 1-β-O-acyl glucuronide, an ester linkage between the drug's carboxyl group and the glucuronic acid moiety.[10] Several UGT isoforms, notably UGT2B7, UGT1A3, and UGT1A9, are known to efficiently catalyze the glucuronidation of carboxylic acids.[9][11]
-
Toxicological Considerations: Acyl glucuronides are chemically reactive metabolites.[11][12] They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to nucleophilic residues on proteins, forming protein adducts. This bioactivation pathway has been implicated in hypersensitivity reactions and other adverse drug effects for some carboxylic acid-containing drugs.[10][12] Therefore, characterizing the formation and reactivity of the this compound acyl glucuronide is a critical step in its safety assessment.
The hydroxylated Phase I metabolites can also undergo glucuronidation at the newly introduced phenolic hydroxyl group, forming ether glucuronides.
Caption: Overall predicted metabolic pathway for this compound.
Section 2: Predicted Pharmacokinetic Profile (ADME)
A pharmacokinetic (PK) study investigates how an organism affects a drug, detailing its absorption, distribution, metabolism, and excretion (ADME) over time.[13] The PK profile is essential for determining dosing regimens and assessing safety margins.[14]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: As a relatively small molecule (MW: 168.16 g/mol ) with moderate lipophilicity (logP ≈ 1.8-1.9), this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration.[15]
-
Distribution: Following absorption, the compound will distribute throughout the body via systemic circulation. It is likely to exhibit binding to plasma proteins, primarily albumin, a common characteristic of acidic drugs. The volume of distribution (Vd) will quantify the extent of its partitioning into tissues.
-
Metabolism: As detailed in Section 1, the liver is the primary site of metabolism. The compound will undergo Phase I hydroxylation and subsequent or direct Phase II glucuronidation. The extent of this "first-pass" hepatic metabolism following oral dosing will significantly influence its bioavailability.[14]
-
Excretion: The highly polar glucuronide conjugates are expected to be the main excretory products. These will be eliminated from the body primarily through the kidneys into urine, and potentially via the biliary route into feces.
Key Pharmacokinetic Parameters
The following table summarizes the critical PK parameters that must be determined experimentally. The values provided are placeholders to illustrate the data structure.
| Parameter | Symbol | Description | Placeholder Value |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in plasma. | To be determined |
| Time to Cmax | Tmax | The time at which Cmax is reached. | To be determined |
| Area Under the Curve | AUC | The total drug exposure over time. | To be determined |
| Elimination Half-Life | t½ | The time required for the drug concentration to decrease by half. | To be determined |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | To be determined |
| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. | To be determined |
| Bioavailability | F (%) | The fraction of an administered dose that reaches systemic circulation. | To be determined |
Section 3: Experimental Protocols
To validate the predicted metabolic and pharmacokinetic profiles, a series of standardized in vitro and in vivo experiments are required. These protocols are designed to meet the rigorous standards expected by regulatory agencies.[3][16]
In Vitro Metabolism Workflow
In vitro studies are crucial for the early identification of metabolic pathways and potential drug-drug interactions.[16][17] The use of subcellular fractions (microsomes) and intact cells (hepatocytes) provides a tiered approach to metabolic investigation.[18]
Caption: Experimental workflow for in vitro metabolite identification and stability assessment.
Protocol 3.1.1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of Phase I metabolism and calculate intrinsic clearance (CLint).
-
Rationale: HLMs are rich in CYP enzymes and provide a cost-effective, high-throughput screen for Phase I metabolic liability.[18] The requirement for the cofactor NADPH initiates the enzymatic reactions.
-
Methodology:
-
Preparation: Thaw pooled HLMs (e.g., from 50 donors) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in the reaction buffer.
-
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating solution (to maintain cofactor concentration).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The "0 min" sample serves as the baseline.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance.
-
In Vivo Pharmacokinetics Workflow
An in vivo PK study is the definitive method for understanding a drug's behavior in a living system.[13] Using both intravenous (IV) and oral (PO) routes of administration is critical for determining absolute bioavailability.[14]
Caption: Experimental workflow for a rodent in vivo pharmacokinetic study.
Protocol 3.2.1: Rodent Pharmacokinetic Study (IV and PO)
-
Objective: To determine the key pharmacokinetic parameters (Table 1) and oral bioavailability of this compound.
-
Rationale: This study design provides a comprehensive PK profile. The IV dose serves as the 100% bioavailable reference to which the PO dose is compared.[14] The use of at least three animals per group is standard for generating robust data.[19]
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=6), fasted overnight. Divide them into two groups (IV and PO, n=3 each).
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Use specialized software (e.g., WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate the PK parameters listed in Table 1. Bioavailability (F) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
References
- Jin, C., Miners, J. O., & Lillywhite, K. J. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed.
- Marques, C. F., Pinheiro, P., & Justino, G. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
- Male, D. W., & Fobare, T. L. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology.
- Kamal, K. M., & Ghanem, E. (2024). Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs.
- Shipkova, M., Armstrong, V. W., & Oellerich, M. (2003). Carboxylic Acid Drug-Induced DNA Nicking in HEK293 Cells Expressing Human UDP-Glucuronosyltransferases: Role of Acyl Glucuronide Metabolites and Glycation Pathways.
- JoVE. (2025).
- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita.
- BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT.
- U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies. FDA.
- U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.
- Sam, F., & Chowdary, P. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Guengerich, F. P. (2008).
- Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- ProBio CDMO. (n.d.). Pharmacokinetics Study | In Vivo Efficacy Study. ProBio CDMO.
- WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
- Autech Stirrer. (n.d.). This compound. Autech Stirrer.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- ChemicalBook. (2025). 3-(3-FLUOROPHENYL)
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fda.gov [fda.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Video: Phase II Reactions: Glucuronidation [jove.com]
- 9. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
- 16. fda.gov [fda.gov]
- 17. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. bioivt.com [bioivt.com]
Methodological & Application
Synthesis of 3-(3-Fluorophenyl)propionic Acid: A Detailed Guide for Chemical Researchers
Abstract
This comprehensive application note provides detailed experimental protocols for the synthesis of 3-(3-Fluorophenyl)propionic acid, a valuable building block in pharmaceutical and materials science research.[1][2] Two robust and well-documented synthetic routes are presented: the Malonic Ester Synthesis and the Catalytic Hydrogenation of 3-Fluorocinnamic Acid. This guide offers step-by-step instructions, mechanistic insights, safety protocols, and characterization data to aid researchers in the successful preparation of this important chemical intermediate.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents and analgesics.[2] The presence of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a subject of considerable interest in drug discovery and development.[2] Furthermore, its structural features allow for diverse chemical modifications, rendering it a versatile synthon in organic synthesis for applications in agrochemicals and specialty chemicals.[1][2]
Strategic Approaches to Synthesis
Two primary synthetic strategies for preparing this compound are highlighted in this guide, each with distinct advantages and considerations.
-
Method A: Malonic Ester Synthesis: A classic and reliable method for forming carboxylic acids from alkyl halides. This route offers high yields and utilizes readily available starting materials.[3][4][5]
-
Method B: Catalytic Hydrogenation: A straightforward approach that involves the reduction of the double bond in the corresponding cinnamic acid derivative. This method is often characterized by clean reactions and simple purification procedures.
The following sections provide detailed protocols for both synthetic pathways.
Method A: Malonic Ester Synthesis of this compound
This method proceeds in two key stages: the alkylation of diethyl malonate with 3-fluorobenzyl chloride, followed by hydrolysis and decarboxylation of the resulting diester.
Mechanistic Rationale
The α-hydrogens of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a moderately strong base like potassium hydroxide to form a stable enolate.[5][6] This enolate then acts as a nucleophile, attacking the electrophilic carbon of 3-fluorobenzyl chloride in an SN2 reaction to form 2-(3-fluorobenzyl) diethyl malonate. Subsequent hydrolysis of the ester groups to carboxylic acids, followed by heating, leads to decarboxylation to yield the final product.[3][7]
Experimental Protocol
Part 1: Synthesis of 2-(3-Fluorobenzyl) diethyl malonate
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 100 mL of ethanol.
-
Base Addition: To the stirred ethanol, add 17.8 g (0.26 mol) of potassium hydroxide.
-
Malonate Addition: Add 129.3 g (0.8 mol) of diethyl malonate to the mixture.
-
Heating: Heat the mixture with stirring to 70 °C.
-
Alkyl Halide Addition: While maintaining the temperature between 70-80 °C, add 29.2 g (0.2 mol) of 3-fluorobenzyl chloride dropwise over 1 hour.
-
Reaction: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 1.5 hours.[8]
-
Solvent Removal: Distill off 100 mL of ethanol.
-
Work-up: Cool the reaction mixture to below 30 °C and add 80 mL of water. Stir for 10 minutes, then allow the layers to separate for 20 minutes. The lower oily layer is the crude product.
Part 2: Hydrolysis and Decarboxylation
-
Acidification: Transfer the crude 2-(3-fluorobenzyl) diethyl malonate from the previous step into a 500 mL glass reaction bottle equipped with a stirrer and thermometer. Add 55 mL of 36% concentrated hydrochloric acid dropwise while keeping the temperature below 50 °C.[8]
-
Extraction: After the addition of HCl, add 100 mL of ethyl acetate and stir for 10 minutes. Allow the layers to separate for 30 minutes. The upper oily layer contains the product.
-
Solvent Removal and Decarboxylation: Separate the organic layer and remove the ethyl acetate by distillation. Continue to heat the residue to 150 °C and maintain this temperature for 1 hour to effect decarboxylation.[8]
-
Purification: Cool the mixture to 80 °C and add 50 mL of petroleum ether. Allow the mixture to cool to room temperature, which should induce crystallization of the product.
-
Isolation: Filter the solid product and dry it to obtain this compound.
Summary of Reagents and Conditions
| Reagent/Parameter | Part 1: Alkylation | Part 2: Hydrolysis & Decarboxylation |
| Starting Materials | Diethyl malonate, 3-Fluorobenzyl chloride, Potassium hydroxide | 2-(3-Fluorobenzyl) diethyl malonate, Conc. HCl |
| Solvent | Ethanol | Ethyl acetate, Petroleum ether |
| Temperature | 70-80 °C | <50 °C (HCl addition), 150 °C (Decarboxylation) |
| Reaction Time | 2.5 hours | ~2 hours |
| Expected Yield | ~93.5% (for the intermediate) | ~85.1% (from the intermediate) |
Data adapted from CN101591232A.[8]
Method B: Catalytic Hydrogenation of 3-Fluorocinnamic Acid
This synthetic route offers a more direct approach, converting commercially available trans-3-Fluorocinnamic acid to the desired product through the reduction of its alkene double bond.
Mechanistic Rationale
Catalytic hydrogenation involves the addition of hydrogen across the double bond of the cinnamic acid derivative. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst, where both the hydrogen and the alkene are adsorbed, facilitating the reduction.
Experimental Protocol
-
Reaction Setup: In a hydrogenation vessel, dissolve trans-3-Fluorocinnamic acid in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16-20 hours.[9]
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as petroleum ether, n-hexane, or cyclohexane.[9]
Summary of Reagents and Conditions
| Reagent/Parameter | Value |
| Starting Material | trans-3-Fluorocinnamic acid |
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Solvent | Ethanol or Methanol |
| Hydrogen Source | Hydrogen gas (balloon or hydrogenator) |
| Temperature | Room temperature |
| Reaction Time | 16-20 hours |
| Expected Yield | High (often >90%) |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as two triplets for the methylene protons of the propionic acid chain. The chemical shifts will be similar to those of 3-phenylpropionic acid, with splitting patterns influenced by the fluorine atom.[10][11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing confirmation of its presence and environment.[12]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (168.17 g/mol ).[13]
-
Melting Point (MP): The melting point of the purified product should be sharp and consistent with literature values.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[13][14]
Chemical-Specific Hazards:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[13][15]
-
3-Fluorobenzyl Chloride: A lachrymator and corrosive. Handle with extreme care.
-
Diethyl Malonate: May cause eye, skin, and respiratory tract irritation.
-
Potassium Hydroxide: Corrosive and can cause severe skin burns and eye damage.
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Causes severe burns.
-
Palladium on Carbon: Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.
-
Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][15]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][15]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[13][15]
Workflow Diagrams
Method A: Malonic Ester Synthesis Workflow
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Method B: Catalytic Hydrogenation Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 9. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 11. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. This compound - High purity | EN [georganics.sk]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. echemi.com [echemi.com]
purification methods for 3-(3-Fluorophenyl)propionic acid
An In-Depth Guide to the Purification of 3-(3-Fluorophenyl)propionic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a key chemical synthon, or building block, extensively utilized in the realms of pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its structural features—a carboxylic acid group amenable to various transformations and a fluorinated phenyl ring that can enhance pharmacological properties like metabolic stability and binding affinity—make it a valuable intermediate.[2] The efficacy and safety of the final products derived from this compound, whether they be anti-inflammatory drugs, analgesics, or advanced polymers, are directly contingent on the purity of this starting material.[1][3]
The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and introduce potentially toxic components into the final product. Therefore, robust and efficient purification methodologies are not just a matter of procedural compliance but a cornerstone of scientific integrity and product quality. This guide provides a detailed examination of the principal methods for purifying this compound, grounded in its specific physicochemical properties. We will explore the causality behind experimental choices, offering detailed protocols for recrystallization, acid-base extraction, and column chromatography, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Foundation of Purification Strategy
A thorough understanding of a compound's physical and chemical properties is the critical first step in designing an effective purification strategy. The properties of this compound dictate which techniques will be most successful.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₉FO₂ | Provides the elemental composition.[4] |
| Molecular Weight | 168.16 g/mol | Influences diffusion and behavior in mass-dependent separations.[4] |
| Appearance | White to light yellow/brown crystalline solid or powder | Its solid state at room temperature makes recrystallization a primary purification choice.[1][4] |
| Melting Point | 41-47 °C | A relatively low melting point; a sharp range post-purification is a key indicator of purity.[4][5] |
| Boiling Point | 125 °C @ 10.5 mmHg / 270.6 °C @ 760 mmHg | High boiling point suggests distillation is possible but may require vacuum to prevent decomposition.[5][6] |
| Solubility | Soluble in methanol | General solubility in polar organic solvents is expected.[5] Water solubility is not explicitly stated but is likely low for the free acid. |
| pKa | 4.59 ± 0.10 (Predicted) | The acidic nature is the basis for purification by acid-base extraction.[5] |
| logP (n-octanol/water) | 1.885 | Indicates moderate lipophilicity, suitable for both normal and reversed-phase chromatography.[4] |
Table 1: Key Physicochemical Properties of this compound.
The compound's solid form and distinct melting point immediately suggest that recrystallization will be a highly effective method.[1][4] Its acidity, confirmed by the predicted pKa, allows for selective separation from neutral or basic impurities via acid-base extraction .[5][7] Finally, its moderate polarity makes it a good candidate for column chromatography should separation of structurally similar impurities be necessary.
Anticipating Impurities: A Synthesis-Based Approach
The choice of purification method is also guided by the likely impurities present in the crude product. These impurities are typically remnants of the synthetic route used. Common syntheses for arylpropionic acids include the malonic ester synthesis or the catalytic hydrogenation of a corresponding cinnamic acid derivative.[2][8]
Therefore, potential impurities may include:
-
Unreacted Starting Materials: Such as 3-fluorobenzyl chloride, diethyl malonate, or 3-(3-fluorophenyl)acrylic acid.[8]
-
Reaction Byproducts: Compounds arising from side reactions.
-
Neutral Organic Impurities: Non-acidic compounds carried through the synthesis.
-
Inorganic Salts: Resulting from the use of bases or other reagents during the reaction and workup.[7]
A robust purification workflow often involves a multi-step approach: an initial bulk purification like acid-base extraction to remove a broad class of impurities, followed by a high-resolution technique like recrystallization to achieve final purity.
Purification Methodologies: Protocols and Principles
Method 1: Recrystallization
Principle of Causality: Recrystallization is a powerful technique for purifying solid compounds.[9] It operates on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[10] Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor). For this compound, its solid nature and defined melting point make it an excellent candidate for this method.[4]
Caption: Workflow for Purification by Recrystallization.
Detailed Protocol:
-
Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents or solvent systems (e.g., water, hexane, ethyl acetate, toluene, hexane/ethyl acetate mixtures, methylene chloride/hexane[11]) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. A patent for the structurally similar 3-(3-trifluoromethylphenyl)propionic acid successfully used n-hexane or cyclohexane.[12]
-
-
Dissolution:
-
Place the bulk of the crude material into an Erlenmeyer flask.
-
Add the chosen solvent system dropwise while heating the flask (e.g., on a hot plate) and stirring.
-
Continue adding the minimum amount of hot solvent until the solid has just completely dissolved.[10] Adding excess solvent will reduce the final yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[13] This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering soluble impurities.
-
-
Drying:
Method 2: Acid-Base Extraction
Principle of Causality: This technique leverages the acidic nature of the carboxylic acid functional group.[7] By treating a solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the acidic this compound is deprotonated to form its corresponding sodium salt. This salt is highly polar and thus soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase. The layers are separated, and the pure carboxylic acid is regenerated by re-acidifying the aqueous layer.[7][11]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. prepchem.com [prepchem.com]
- 12. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: Structural Elucidation of 3-(3-Fluorophenyl)propionic acid using NMR and Mass Spectrometry
Introduction
3-(3-Fluorophenyl)propionic acid is a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the unique electronic properties conferred by the fluorine substituent on the phenyl ring, which can influence reactivity, metabolic stability, and binding interactions of derivative compounds.[1] Accurate and unambiguous structural confirmation of this intermediate is therefore a critical step in any synthetic workflow. This application note provides a detailed guide to the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone techniques in modern analytical chemistry. We will delve into the causality behind experimental choices and present field-proven protocols for acquiring high-quality, interpretable data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a complete structural assignment.
Theoretical Framework & Experimental Rationale
-
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling reveals the connectivity of adjacent protons.
-
¹³C NMR: Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR but provide crucial information about the carbon skeleton of the molecule.[2] The chemical shift range is much wider, often allowing for the resolution of all unique carbon atoms.[3]
-
¹⁹F NMR: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[4][5] Its large chemical shift range makes it an excellent probe for even subtle changes in the electronic environment of the fluorine atom.[4][6][7]
Experimental Protocol: NMR Sample Preparation and Acquisition
A well-prepared sample is fundamental to acquiring a high-quality NMR spectrum.[2]
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[8] Use approximately 0.6-0.7 mL of the solvent.[8]
-
Dissolution: Add the deuterated solvent to the vial containing the sample and gently agitate until the solid is completely dissolved.[9]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]
-
Internal Standard (Optional but Recommended): While the residual solvent peak can be used for calibration, adding an internal standard like tetramethylsilane (TMS) provides a more precise reference.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Data Interpretation and Expected Spectral Features
The following table summarizes the predicted chemical shifts and coupling patterns for this compound. These values are based on established chemical shift ranges for similar functional groups and substituent effects.[11]
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | -COOH | 10-12 | Singlet (broad) | - |
| ¹H | Aromatic (H2, H4, H5, H6) | 6.9 - 7.4 | Multiplet | J(H-H), J(H-F) |
| ¹H | -CH₂- (alpha to COOH) | ~2.7 | Triplet | J(H-H) ≈ 7-8 |
| ¹H | -CH₂- (beta to COOH) | ~3.0 | Triplet | J(H-H) ≈ 7-8 |
| ¹³C | -COOH | ~178 | - | - |
| ¹³C | Aromatic (C1, C2, C3, C4, C5, C6) | 114 - 165 | - | J(C-F) |
| ¹³C | -CH₂- (alpha to COOH) | ~35 | - | - |
| ¹³C | -CH₂- (beta to COOH) | ~30 | - | - |
| ¹⁹F | Ar-F | -110 to -115 | Multiplet | J(F-H) |
-
¹H NMR Spectrum: The carboxylic acid proton will appear as a broad singlet far downfield. The two methylene groups will present as two distinct triplets due to coupling with each other. The aromatic region will show a complex multiplet pattern due to both proton-proton and proton-fluorine couplings.
-
¹³C NMR Spectrum: The spectrum will display signals for the carboxyl carbon, the two aliphatic carbons, and the six aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling, and other aromatic carbons will show smaller couplings.
-
¹⁹F NMR Spectrum: A single multiplet is expected, with its fine structure arising from coupling to the ortho and meta protons on the aromatic ring.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.
Theoretical Framework & Experimental Rationale
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically produces intact molecular ions.[12][13] Analysis is often performed in negative ion mode, which readily forms the deprotonated molecule [M-H]⁻.[12] Fragmentation of the parent ion can then be induced to elucidate structural features.
Experimental Protocol: MS Sample Preparation and Analysis
Protocol 2: ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Workflow for Mass Spectrometry Analysis
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. organomation.com [organomation.com]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. quora.com [quora.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
HPLC method for 3-(3-Fluorophenyl)propionic acid analysis
An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 3-(3-Fluorophenyl)propionic Acid
Introduction
This compound is a versatile aromatic carboxylic acid that serves as a key intermediate and building block in medicinal chemistry and pharmaceutical research.[1] It is notably used in the synthesis of various biologically active molecules, including anti-inflammatory and analgesic agents.[1] Accurate and reliable quantification of this compound is essential for ensuring the quality of intermediates, monitoring reaction progress, and performing stability studies in drug development.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering the speed, specificity, and accuracy required for quality control and assurance.[2][3] This application note presents a detailed, robust, and validated isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.
Analyte Properties and Method Rationale
The development of a successful HPLC method begins with an understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase, and detection parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for HPLC Method |
| Molecular Formula | C₉H₉FO₂ | [4][5] | - |
| Molecular Weight | 168.17 g/mol | [1][5][6] | - |
| Appearance | Light yellow to brown powder/crystal | [1][5] | Requires dissolution in an appropriate solvent. |
| Melting Point | 43 - 47 °C | [5][6] | The compound is solid at room temperature. |
| log P (n-octanol/water) | 1.885 | [5] | Indicates moderate hydrophobicity, making it well-suited for retention on a non-polar reversed-phase column.[7] |
| pKa | ~4.5 (estimated) | As a carboxylic acid, its ionization must be suppressed by an acidic mobile phase to achieve good retention and peak shape.[8] | |
| UV Chromophore | Fluorophenyl group | Allows for sensitive detection using a UV detector. |
Scientific Rationale for Method Design
The chosen analytical approach is based on the following principles:
-
Separation Mode (Reversed-Phase): The analyte's log P value of 1.885 signifies that it is sufficiently non-polar to be retained by hydrophobic interactions on a reversed-phase stationary phase.[7] RP-HPLC is the most common and versatile mode of HPLC, particularly for pharmaceutical analysis.[7]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is selected as the stationary phase. C18 columns are the industry standard for reversed-phase chromatography, offering high hydrophobic retention and a broad application range for separating various organic molecules.[7]
-
Mobile Phase (Acidified Acetonitrile/Water):
-
Ion Suppression: this compound is an acidic compound. To ensure consistent retention and sharp, symmetrical peaks, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[8] Using 0.1% phosphoric acid brings the mobile phase pH to approximately 2.1, which converts the carboxylate anion into its neutral, more hydrophobic carboxylic acid form, thereby increasing its retention on the C18 column.[9][10]
-
Elution: A mixture of water and an organic solvent, acetonitrile, is used. Acetonitrile is a strong, polar organic solvent that elutes the analyte from the column. Its low viscosity and UV transparency make it an excellent choice for RP-HPLC.[11] An isocratic elution (constant mobile phase composition) is chosen for its simplicity, robustness, and suitability for quality control applications.
-
-
Detection (UV Absorbance): The fluorophenyl group in the analyte acts as a chromophore, absorbing UV light. Organic acids are commonly monitored at a low wavelength, such as 210 nm, to achieve high sensitivity.[9]
Logical Framework for Method Development
The systematic approach to developing this HPLC method is outlined below. It flows from understanding the analyte's fundamental properties to establishing a fully validated and reliable analytical procedure.
Caption: Logical workflow for HPLC method development.
Detailed Experimental Protocol
This protocol provides a self-validating system, incorporating system suitability tests as an integral part of the analytical procedure to ensure the reliability of results.[12][13]
Instrumentation, Chemicals, and Materials
-
Instrumentation: HPLC system equipped with an isocratic or gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound analytical standard (≥98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Orthophosphoric acid (ACS grade or higher).
-
Water (HPLC grade or ultrapure).
-
-
Materials: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters (e.g., PTFE or PVDF).
Preparation of Solutions
-
Mobile Phase (Aqueous Component - 0.1% H₃PO₄):
-
Add 1.0 mL of orthophosphoric acid to a 1000 mL volumetric flask.
-
Add approximately 900 mL of HPLC grade water and mix.
-
Bring to volume with water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile. Mix until fully dissolved. This solution should be stored under refrigeration.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.
-
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (65:35 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Sample Preparation
The appropriate sample preparation is crucial for accurate results and to protect the HPLC system.[14]
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase) to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[15]
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified.[16] This is an integral part of good manufacturing practice (GMP) and good laboratory practice (GLP).[12]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Calculate the system suitability parameters from these injections. The system is deemed suitable for analysis only if all criteria are met.
Table 3: System Suitability Parameters and Acceptance Criteria (based on ICH/FDA Guidelines)
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% | Measures system precision. |
| Repeatability (%RSD of Retention Time) | ≤ 2.0% | Measures pumping precision and stability. |
Overall Experimental Workflow
The following diagram illustrates the complete analytical workflow, from initial preparation to final data acquisition, emphasizing the integrated quality checks.
Caption: Step-by-step experimental and quality control workflow.
Method Validation Synopsis
To ensure the method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[2][18] A summary of the required validation parameters is provided below.
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of impurities or matrix components. This is confirmed by the absence of interfering peaks at the analyte's retention time in blank chromatograms.[19]
-
Linearity: Assessed over a range of concentrations (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known amounts of spiked analyte (recovery study). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The %RSD of results from multiple analyses of the same sample on the same day should be ≤ 2.0%.[18]
-
Intermediate Precision: The %RSD of results from analyses on different days or by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: The method's resilience to small, deliberate changes in parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Conclusion
This application note describes a simple, rapid, and robust isocratic RP-HPLC method for the quantitative analysis of this compound. The use of a standard C18 column with an acidified water/acetonitrile mobile phase provides excellent peak shape and reliable separation. The integrated system suitability tests ensure the performance and integrity of the chromatographic system for each analytical run. The method is suitable for routine quality control, stability testing, and research applications in the pharmaceutical industry after full validation according to ICH guidelines.
References
- Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis.
- Vertex AI Search. Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- Pharmaguideline. Steps for HPLC Method Validation.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Chemcasts. This compound Properties vs Pressure.
- ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Pharmaguideline. System Suitability in HPLC Analysis.
- Chemcasts. Thermophysical Properties of this compound.
- Phenomenex. Reversed Phase HPLC Columns.
- ChemicalBook. This compound - Safety Data Sheet.
- Chem-Impex. This compound.
- SciSpace. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- ECHEMI. Buy this compound Different Grade from Amitychem.
- Biotage. How does an acid pH affect reversed-phase chromatography separations?.
- OIV - International Organisation of Vine and Wine. Organic Acids : HPLC (Type-IV).
- IonSource. Reverse Phase HPLC Basics for LC/MS.
- American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
- ResearchGate. Calculated system suitability parameters for the HPLC method (ICH guidelines).
- Agilent. Analysis of Organic Acids in Aqueous Samples Application.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. chem-casts.com [chem-casts.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. biotage.com [biotage.com]
- 9. scispace.com [scispace.com]
- 10. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 11. ionsource.com [ionsource.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. agilent.com [agilent.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. scielo.br [scielo.br]
Application Notes and Protocols for In Vitro Evaluation of 3-(3-Fluorophenyl)propionic Acid
Introduction: Unveiling the Therapeutic Potential of 3-(3-Fluorophenyl)propionic Acid
This compound is a versatile aromatic carboxylic acid that has garnered significant interest in pharmaceutical research and drug development.[1] Structurally, it belongs to the arylpropionic acid class, a scaffold renowned for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] However, the introduction of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can modulate biological activity, leading to novel therapeutic possibilities beyond inflammation.[1][2]
Current research highlights the role of this compound and its derivatives as potent modulators of G protein-coupled receptors (GPCRs), particularly the free fatty acid receptors GPR40 (FFAR1) and FFA2 (GPR43).[3][4][5] These receptors are key players in metabolic and inflammatory signaling, making them attractive targets for conditions such as type 2 diabetes and inflammatory diseases.[3][5][6] Furthermore, its structural backbone serves as a valuable synthon in medicinal chemistry for constructing more complex bioactive molecules and for incorporation into peptides to enhance their pharmacological profiles.[2][7]
This document provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to characterize the in vitro activity of this compound, with a primary focus on its role as a GPCR agonist.
Application Note I: Characterization of GPR40 (FFAR1) Agonist Activity
Scientific Rationale & Mechanistic Overview
GPR40, also known as the Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[3][8] Its activation is a key mechanism for enhancing glucose-stimulated insulin secretion (GSIS).[3][9] This glucose-dependent action makes GPR40 an attractive therapeutic target for type 2 diabetes, as agonists are expected to have a low risk of hypoglycemia.[10]
GPR40 signaling is primarily mediated through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for insulin vesicle fusion and secretion.[11][12] Some potent agonists, often termed "full agonists" or "superagonists," can also engage the Gαs pathway, leading to the accumulation of cyclic AMP (cAMP), which further potentiates insulin and incretin release.[12][13][14] Therefore, a comprehensive in vitro evaluation of a potential GPR40 agonist like this compound should probe both Gαq and Gαs signaling pathways.
GPR40 Signaling Pathway Diagram
Caption: GPR40 activation by an agonist can trigger both Gαq and Gαs signaling pathways.
Experimental Protocols
This assay is a robust, high-throughput method to detect the Gαq-mediated increase in intracellular calcium upon GPR40 activation.[8][15]
-
Principle: Cells stably expressing human GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist binding activates the Gαq pathway, leading to IP3-mediated calcium release from the endoplasmic reticulum. The dye binds to the increased cytosolic calcium, resulting in a measurable increase in fluorescence intensity.
-
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR40.
-
Appropriate cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127 (for dye solubilization).
-
This compound (test compound).
-
Known GPR40 agonist (e.g., TAK-875) as a positive control.[9][13]
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed the GPR40-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well for a 96-well plate). Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in Assay Buffer containing Pluronic F-127 to the final working concentration (e.g., 2 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in Assay Buffer at 4X the final desired concentration.
-
Assay Measurement:
-
Wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL in each well after the final wash.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.
-
Set the instrument to measure fluorescence (e.g., Ex/Em = 494/516 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 50 µL of the 4X compound dilutions into the wells.
-
Immediately begin measuring the fluorescence response every 1-2 seconds for at least 3 minutes.
-
-
-
Data Analysis & Interpretation:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
-
A potent agonist will have a low nanomolar to micromolar EC₅₀ value. The Emax can be compared to a known full agonist to classify the compound as a full or partial agonist.
-
This assay determines if the agonist can activate the Gαs pathway, a characteristic of some highly efficacious GPR40 agonists.[13][14]
-
Principle: Gαs activation stimulates adenylyl cyclase to produce cAMP. This assay measures the amount of cAMP produced by the cells in response to the test compound. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA are commonly used for quantification.
-
Materials:
-
GPR40-expressing cell line (as above).
-
Stimulation Buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2 kit).
-
384-well white microplate.
-
-
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend GPR40-expressing cells in Stimulation Buffer.
-
Assay Setup: Dispense a specific number of cells (e.g., 5,000 cells/well) into the microplate.
-
Add serial dilutions of this compound.
-
Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
-
Data Analysis & Interpretation:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀.
-
A significant increase in cAMP levels indicates Gαs coupling.
-
This assay measures the recruitment of β-arrestin to the activated GPR40, which is involved in receptor desensitization and can initiate G protein-independent signaling.[16]
-
Principle: This assay often uses a technology like BRET (Bioluminescence Resonance Energy Transfer). A cell line is engineered to co-express GPR40 fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP). Agonist binding brings the donor and acceptor into close proximity, allowing for energy transfer and a measurable signal.
-
Step-by-Step Methodology:
-
Cell Plating: Plate the engineered cells in a 96-well white, clear-bottom microplate.
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to all wells.
-
Add serial dilutions of this compound.
-
-
Measurement: Read the luminescence at two wavelengths (one for the donor, one for the acceptor) and calculate the BRET ratio.
-
-
Data Analysis & Interpretation:
-
Plot the BRET ratio against the log of the agonist concentration to determine the EC₅₀.
-
The potency for β-arrestin recruitment can be compared to the potency for G protein activation (from calcium or cAMP assays) to assess for biased signaling.
-
Application Note II: Evaluation of FFA2 (GPR43) Agonist Activity
Scientific Rationale & Mechanistic Overview
FFA2 (GPR43) is a receptor for short-chain fatty acids (SCFAs) like propionate and acetate. It is highly expressed on immune cells, particularly neutrophils, and is also found in adipocytes and intestinal epithelial cells.[4][5] FFA2 activation has been implicated in inflammatory responses and metabolic regulation.[5][6] The receptor couples to both Gαi/o and Gαq/11 proteins.[5] Gαi activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, while Gαq activation stimulates the calcium signaling pathway as described for GPR40.
FFA2 Signaling Pathway Diagram
Caption: FFA2 activation can lead to Gαi-mediated cAMP inhibition or Gαq-mediated Ca²⁺ release.
Experimental Protocol: cAMP Inhibition Assay (Gαi Pathway)
This is the hallmark assay for determining Gαi-coupled receptor activation.
-
Principle: The assay measures the ability of an FFA2 agonist to inhibit the forskolin-stimulated production of cAMP. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP. A Gαi-coupled agonist will counteract this effect.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFA2.
-
Stimulation Buffer with a PDE inhibitor (e.g., IBMX).
-
Forskolin.
-
This compound (test compound).
-
Propionate or another known FFA2 agonist as a positive control.[17]
-
cAMP detection kit (e.g., HTRF).
-
384-well white microplate.
-
-
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend FFA2-expressing cells in Stimulation Buffer.
-
Assay Setup:
-
Dispense the cell suspension into the microplate.
-
Add serial dilutions of this compound or the positive control.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. The concentration should be pre-determined to yield a sub-maximal response (e.g., EC₈₀).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF detection reagents according to the kit protocol.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
-
Data Analysis & Interpretation:
-
The signal in the forskolin-only wells represents the 0% inhibition level, while the basal (no forskolin) signal represents 100% inhibition.
-
Plot the percent inhibition against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration), which in this context represents the agonist's EC₅₀ for the Gαi pathway.
-
Application Note III: Utility as a Synthetic Chemistry Building Block
Beyond its direct pharmacological activity, this compound is a valuable synthon in medicinal chemistry.[1][2]
-
Rationale: The carboxylic acid group can be readily modified through reactions like amidation or esterification to create compound libraries for structure-activity relationship (SAR) studies.[2] For example, it can be used to synthesize novel arylpropanoic acid derivatives for evaluation as GPR40 agonists or other targets.[3]
-
Peptide Synthesis: An amino-functionalized derivative, 3-amino-3-(3-fluorophenyl)propionic acid, can be protected with an Fmoc group and used as a non-canonical amino acid in solid-phase peptide synthesis (SPPS).[2][7] Incorporating this moiety can enhance a peptide's metabolic stability, modulate its conformation, and improve its binding affinity and selectivity for its target.[2]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 458-45-7 | [18][19] |
| Molecular Formula | C₉H₉FO₂ | [18] |
| Molecular Weight | 168.16 g/mol | [19] |
| Melting Point | 43-47 °C | [19] |
| Boiling Point | 125 °C @ 10.5 mmHg | [19] |
| Appearance | White to brown powder or crystal | [19] |
References
-
Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. PMC. [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PMC. [Link]
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. ACS Publications. [Link]
-
Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Publications. [Link]
-
Pharmacological properties of acid N-thiazolylamide FFA2 agonists. PMC. [Link]
-
Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. PMC. [Link]
-
In vitro signaling properties of GPR40 agonists in transiently... ResearchGate. [Link]
-
Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. PMC. [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]
-
Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets. ResearchGate. [Link]
-
The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. [Link]
-
Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets. PMC. [Link]
-
3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PMC. [Link]
-
Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacological properties of acid N-thiazolylamide FFA2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. H27847.06 [thermofisher.com]
- 19. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note & Protocol: A Multi-Tiered Approach to Characterizing the Anti-Inflammatory Activity of 3-(3-Fluorophenyl)propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a New Anti-Inflammatory Agent
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet pathogenic when dysregulated. Chronic inflammation underpins a vast array of human diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The therapeutic landscape has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes. However, the quest for novel agents with improved efficacy and safety profiles is perpetual.
This document outlines a comprehensive strategy for evaluating the anti-inflammatory potential of 3-(3-Fluorophenyl)propionic acid . Structurally, this compound shares a propionic acid moiety with classic NSAIDs like ibuprofen, suggesting a potential mechanism of action involving the arachidonic acid cascade. The presence of a fluorophenyl group may modulate its potency, selectivity, and pharmacokinetic properties. Our approach is designed to systematically investigate its mechanism, starting with targeted in vitro enzymatic and cell-based assays before proceeding to a well-established in vivo model of acute inflammation.
Strategic Workflow for Anti-Inflammatory Profiling
A logical, tiered approach is critical for efficiently characterizing a novel compound. Our strategy begins with specific, mechanism-based assays and progresses to more complex biological systems. This ensures that resources for more demanding in vivo studies are committed only after promising in vitro activity is confirmed.
Figure 1: A tiered experimental workflow for evaluating the anti-inflammatory potential of a novel compound.
Tier 1 Protocol: Direct Enzyme Inhibition Assays
Principle: The primary mechanism of traditional NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs).[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1] An initial screen for direct inhibition of these enzymes is a logical first step. We will use a colorimetric assay that measures the peroxidase activity of COX.[3]
Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., Cayman Chemical, Cat. No. 701050 or similar)[3]
-
Purified ovine COX-1 and human recombinant COX-2 enzymes (included in kit)
-
This compound, dissolved in DMSO
-
Reference inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-610 nm[3]
Procedure:
-
Reagent Preparation: Prepare Assay Buffer, Heme, and enzyme solutions according to the kit manufacturer's protocol.[3] Prepare serial dilutions of this compound and reference inhibitors in DMSO, then dilute into Assay Buffer. The final DMSO concentration in the well should be ≤1%.
-
Plate Setup: Assign wells for 100% initial activity (enzyme, no inhibitor), inhibitor wells (enzyme + test compound), and background controls (no enzyme).
-
Reaction Incubation:
-
To all wells, add 150 µL of Assay Buffer and 10 µL of Heme.
-
Add 10 µL of the appropriate test compound dilution or vehicle (for 100% activity wells).
-
Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
-
Initiate Reaction: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Read Absorbance: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity (V).
Data Analysis & Interpretation:
-
Calculate the rate of reaction for each well.
-
Normalize the inhibitor data to the 100% initial activity control.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Result | Experimental Result | Calculated |
| Celecoxib (Reference) | >10 | ~0.1 | >100 |
| Ibuprofen (Reference) | ~15 | ~30 | ~0.5 |
Expert Insight: The selectivity index is a critical parameter. A compound that is highly selective for COX-2 is hypothesized to have a better gastrointestinal safety profile than non-selective inhibitors.[1] Comparing the IC₅₀ values to well-characterized reference compounds provides essential context for the compound's potency.
Tier 2 Protocols: Cell-Based Functional Assays
Principle: Moving from a purified enzyme system to a cellular context provides a more physiologically relevant model. Macrophages are key players in the inflammatory response.[4] When stimulated with bacterial lipopolysaccharide (LPS), they activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[4][5][6][7]
Figure 2: Simplified schematic of the canonical NF-κB signaling pathway activated by LPS.
Protocol 4.1: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
Principle: In macrophages, the inducible nitric oxide synthase (iNOS) enzyme produces large amounts of NO during an inflammatory response.[4] NO is a key signaling molecule and inflammatory mediator. Its production can be quantified by measuring the accumulation of its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
Griess Reagent System (e.g., Promega)
-
This compound, sterile-filtered
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include a negative control group (no LPS) and a positive control group (LPS only).
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
-
Measure Absorbance: Read the absorbance at 540 nm.[10]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Expert Insight: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is not simply due to cell death caused by the compound. A true anti-inflammatory effect will reduce NO production without significantly impacting cell viability.
Protocol 4.2: Quantification of Pro-Inflammatory Cytokines (TNF-α & IL-6)
Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages following LPS stimulation.[4][11] Measuring the levels of these cytokines provides a direct assessment of the compound's ability to modulate the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this quantification.[4][12]
Materials:
-
Cell culture supernatants from the experiment described in Protocol 4.1.
-
Mouse TNF-α and IL-6 ELISA kits (e.g., from Thermo Fisher Scientific, R&D Systems, or Arigo Biolaboratories)[11][13]
-
Microplate reader capable of absorbance measurement at 450 nm.
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kits. The general steps are:
-
Coating: A plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).
-
Sample Incubation: Add standards, controls, and the collected cell culture supernatants to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add Streptavidin-HRP, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a TMB substrate, which is converted by the HRP enzyme to produce a colored product.[14]
-
Stop Reaction & Read: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
Data Analysis & Interpretation:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Use the standard curve to calculate the concentration of TNF-α and IL-6 in each sample.
-
Compare the cytokine levels in compound-treated groups to the LPS-only control group.
| Treatment Group | NO₂⁻ (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Vehicle Control | < 2 | < 50 | < 20 | 100 |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 11,390 ± 496 | 8,540 ± 350 | 98 ± 2 |
| LPS + Compound (10 µM) | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
| LPS + Compound (50 µM) | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
Tier 3 Protocol: In Vivo Acute Inflammation Model
Principle: An in vivo model is essential to confirm that the compound's in vitro activity translates to a physiological effect in a whole organism. The carrageenan-induced paw edema model in rats is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[15][16] The inflammatory response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) dominated by prostaglandin production.[16]
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug: Indomethacin (10 mg/kg)[16]
-
Digital Plethysmometer or Calipers
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Groups (e.g., 25, 50, 100 mg/kg of the test compound).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.[16]
-
Drug Administration: Administer the test compound or controls orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[15][16]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]
-
Data Calculation:
-
Edema Volume (mL): Vₜ - V₀
-
Percent Inhibition of Edema (%) = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Analysis & Interpretation: A statistically significant reduction in paw volume in the compound-treated groups compared to the vehicle control group indicates anti-inflammatory activity. Since the late phase of this model is prostaglandin-dependent, strong inhibition at the 3-5 hour time points would correlate well with the in vitro COX inhibition data.[16]
Conclusion and Future Directions
This multi-tiered approach provides a robust framework for the preclinical evaluation of this compound. Positive results, specifically potent COX-2 inhibition, significant reduction of NO and pro-inflammatory cytokines in macrophages, and efficacy in the carrageenan-induced paw edema model, would strongly support its development as a novel anti-inflammatory agent. Subsequent studies should focus on elucidating its pharmacokinetic profile, assessing its safety and toxicology, and evaluating its efficacy in chronic inflammation models.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Retrieved from [Link]
-
Dighriri, I. M., Alsubaie, A. M., Hakami, F. M., Allehaib, K. B., Alajmi, M. F., & Al-Shehri, S. S. (2022). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in immunology, 13, 888713. Retrieved from [Link]
-
Z-H. Wang, & G. D. G. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Prostaglandins & other lipid mediators, 93(3-4), 71–76. Retrieved from [Link]
-
Georgiev, G., & Glinchev, G. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 941-946. Retrieved from [Link]
-
arigo Biolaboratories. (n.d.). arigoPLEX® Human Proinflammatory Cytokine Multiplex ELISA Kit. Retrieved from [Link]
-
arigo Biolaboratories. (n.d.). arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit. Retrieved from [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, Chapter 2, Unit2.8. Retrieved from [Link]
-
Allen, M. J., Napier, S. L., & Herst, P. M. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of visualized experiments : JoVE, (57), 3341. Retrieved from [Link]
-
Qureshi, M. H., & Jafri, M. (2001). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 50(8), 426–431. Retrieved from [Link]
-
Chen, Y. S., Chen, Y. H., & Lee, S. S. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 11(7), 2639–2649. Retrieved from [Link]
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. arigobio.com [arigobio.com]
- 14. arigobio.com [arigobio.com]
- 15. inotiv.com [inotiv.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
enzyme inhibition assay with 3-(3-Fluorophenyl)propionic acid
Application Note & Protocol Guide
Topic: Characterizing the Inhibitory Potential of 3-(3-Fluorophenyl)propionic Acid Using Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a versatile chemical synthon frequently utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2] Its structural similarity to known arylpropionic acid derivatives, such as flurbiprofen, suggests a potential mechanism of action involving enzyme inhibition, for instance, targeting cyclooxygenase (COX) enzymes.[1] This document provides a comprehensive framework for researchers to design, execute, and interpret enzyme inhibition assays to characterize the inhibitory activity of this compound against a chosen enzyme target. We will delve into the foundational principles of enzyme kinetics, provide detailed, step-by-step protocols for determining IC50 values and elucidating the mechanism of action, and offer guidance on data analysis and interpretation.
Part 1: Foundational Concepts in Enzyme Inhibition
A thorough understanding of enzyme kinetics is crucial for designing a robust inhibition assay.[3] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibition mechanisms provides critical insights into a compound's mode of action. Inhibition can be broadly classified as reversible or irreversible. This guide focuses on reversible inhibition, which is more common in early-stage drug discovery and is characterized by non-covalent inhibitor-enzyme interactions.[4]
The primary types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration.[4]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site distinct from the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency. In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[4]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[4]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[4]
Figure 1: Simplified model of competitive vs. non-competitive enzyme inhibition.
Part 2: Pre-Assay Considerations & Reagent Preparation
Meticulous preparation is the cornerstone of a reproducible and reliable assay.[5] This phase involves characterizing the test compound, selecting appropriate reagents, and establishing optimal reaction conditions.
Properties and Handling of this compound
Before beginning experimental work, it is essential to understand the physicochemical properties of the test compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [6] |
| Appearance | Solid | [6] |
| Melting Point | 43 - 47 °C | [6] |
| Boiling Point | 125 °C at 14.0 hPa | [6] |
| LogP | 1.885 | [6] |
| Storage | Store in a cool, dry, well-ventilated place. | [6] |
Preparation of Stock Solutions
The accuracy of your results depends on the precise preparation of all solutions.
-
Inhibitor Stock Solution:
-
Rationale: Due to the limited aqueous solubility of many organic compounds, a high-concentration stock is typically prepared in a solvent like dimethyl sulfoxide (DMSO). This allows for minimal solvent concentration in the final assay, reducing potential artifacts.
-
Protocol:
-
Accurately weigh a small amount (e.g., 5-10 mg) of this compound.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Enzyme and Substrate Solutions:
-
Rationale: Enzyme and substrate solutions should be prepared fresh in a buffer that ensures optimal pH and ionic strength for enzyme activity.[5] The stability of the enzyme is paramount.
-
Protocol:
-
Prepare a suitable assay buffer (e.g., Tris-HCl, HEPES, or PBS at a physiological pH of ~7.4).
-
Prepare the enzyme stock solution in the assay buffer. An enzyme titration should be performed to determine the optimal concentration that yields a robust and linear reaction rate over the desired time course.[3][7]
-
Prepare the substrate stock solution in the assay buffer. The concentration will be varied depending on the specific experiment (IC50 vs. MOA).
-
-
Establishing Optimal Assay Conditions
Before testing the inhibitor, the enzymatic reaction itself must be optimized and validated.
-
Determine Initial Velocity Conditions: The rate of an enzymatic reaction is typically linear for only a short period before substrate depletion or product inhibition occurs.[8] It is critical to measure the reaction rate during this linear phase, known as the initial velocity (V₀).[3][5] This is achieved by performing a time-course experiment at various enzyme concentrations.
-
Determine the Michaelis Constant (Kₘ): The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[9] Knowing the Kₘ is essential for designing both IC50 and MOA experiments. To determine Kₘ, measure the initial velocity at a range of substrate concentrations and fit the data to the Michaelis-Menten equation.[7] For competitive inhibitors, running the assay with a substrate concentration at or below the Kₘ increases sensitivity.[7]
Part 3: Experimental Protocols
The following protocols provide a step-by-step guide for assessing the inhibitory activity of this compound. These experiments are typically performed in a 96-well microplate format to allow for high-throughput analysis.[4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Application Notes and Protocols for the Use of 3-(3-Fluorophenyl)propionic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)propionic acid (CAS 458-45-7) is an aromatic carboxylic acid belonging to the phenylpropionic acid class of compounds. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, which have been the subject of extensive research in pharmaceutical development. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins.[1] Consequently, this compound represents a compound of interest for investigating novel therapeutic agents, particularly in the context of inflammation and analgesia.[1]
This document provides a comprehensive guide for researchers initiating studies with this compound in a cell culture setting. Given the limited publicly available biological data on this specific compound, this guide is structured as a foundational framework. It outlines a systematic approach, from initial characterization of cytotoxicity to the investigation of a hypothesized mechanism of action, empowering researchers to generate robust and reliable data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's basic characteristics.
| Property | Value |
| CAS Number | 458-45-7 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.16 g/mol |
| Appearance | White to brown powder/crystal |
| Purity | Typically ≥97% |
| Melting Point | 43-47 °C |
| Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
Hypothesized Mechanism of Action: COX-2 Inhibition
Many phenylpropionic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzyme has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes. COX-2, on the other hand, is typically absent or expressed at low levels in most cells but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[4] This upregulation of COX-2 leads to a significant increase in the production of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[5]
The selective inhibition of COX-2 is a key therapeutic goal for anti-inflammatory drugs, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[5] Molecular docking studies on related fluoro-substituted propionic acid derivatives have suggested a potential for selective binding to and inhibition of COX-2.[6] The presence of a fluorine atom can enhance the potency and selectivity of COX-2 inhibitors.[7]
Therefore, it is hypothesized that this compound may act as a selective COX-2 inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Hypothesized mechanism of this compound via COX-2 inhibition.
Preparation of Stock Solutions
Accurate preparation of a stock solution is critical for obtaining reproducible results. Due to its chemical structure, this compound is expected to have low solubility in aqueous solutions. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution.
Protocol: Preparing a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 168.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out 16.82 mg of this compound on an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note on Solvent Use: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can have cytotoxic effects.[8] Always include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) in all experiments.
Application in Cell Culture: A Phased Approach
A systematic, phased approach is recommended when characterizing the effects of a new compound in cell culture. This ensures that functional assays are performed at non-toxic concentrations and that the results are interpretable.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated COX-2 inhibitors as agents in PET imaging of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for the Preparation of 3-(3-Fluorophenyl)propionic Acid Solutions for Research Applications
Abstract
This document provides a comprehensive guide for the dissolution and handling of 3-(3-Fluorophenyl)propionic acid (3F-PPA), a versatile carboxylic acid derivative utilized in pharmaceutical and chemical research.[1] Proper solubilization is a critical prerequisite for obtaining accurate and reproducible data in both in vitro and in vivo experimental systems. Due to its moderately lipophilic nature, attributed to the fluorophenyl group, and the ionizable carboxylic acid moiety, a systematic approach to solvent selection and solution preparation is essential. This guide details protocols for preparing high-concentration stock solutions in organic solvents, such as DMSO, and alternative aqueous-based stocks via pH modification. It also provides methodologies for creating working solutions and a troubleshooting guide to address common challenges like compound precipitation.
Physicochemical Profile and Safety Considerations
A thorough understanding of the compound's properties is fundamental to developing a robust dissolution strategy. This compound's structure dictates its solubility behavior. The propionic acid group provides a handle for pH-dependent aqueous solubility, while the fluorophenyl ring increases its lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 458-45-7 | [2][3] |
| Molecular Formula | C₉H₉FO₂ | [2][3] |
| Molecular Weight | 168.16 g/mol | [3][4] |
| Appearance | Solid; light yellow to brown powder or crystal | [1][3] |
| Melting Point | 43-47 °C | [3][4] |
| logP (n-octanol/water) | ~1.8-1.9 | [3][4] |
| Solubility | Soluble in methanol.[5] | |
The partition coefficient (logP) of ~1.8 suggests moderate lipophilicity, indicating that while it has some preference for non-polar environments, the carboxylic acid group can be leveraged to achieve aqueous solubility. As a carboxylic acid, 3F-PPA is a weak acid. At a pH below its pKa, it will exist predominantly in its neutral, less water-soluble form. At a pH above its pKa, it will be deprotonated to its carboxylate salt, which is significantly more water-soluble.
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and potential respiratory irritation.[3][4] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[3][6][7]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][8] Avoid all direct contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
Storage: Store the solid compound and prepared stock solutions in a cool, dry, and well-ventilated place in a tightly sealed, clearly labeled container.[3]
Principles of Solvent Selection and Solution Preparation
The choice of solvent is dictated by the requirements of the downstream application. For most cell-based assays and high-throughput screens, a concentrated stock solution in an organic solvent is prepared first, followed by dilution into an aqueous experimental medium.[9]
-
Organic Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of moderately lipophilic compounds for biological assays.[10][11] It offers excellent solvating power and is miscible with most aqueous buffers and cell culture media.
-
Aqueous Solvents (pH-Modified): For applications where organic solvents are undesirable, the acidic nature of 3F-PPA can be exploited. By dissolving the compound in a basic aqueous solution (e.g., dilute NaOH or a buffer like PBS adjusted to a pH > 7), the highly soluble carboxylate salt is formed.
A critical consideration for any experiment is the final concentration of the vehicle solvent. High concentrations of DMSO (>0.5%) can induce cellular stress, alter gene expression, or act as a confounding variable, potentially leading to misleading results.[10][12] Therefore, it is imperative to keep the final DMSO concentration as low as possible (ideally ≤0.1%) and to include a vehicle control in all experiments.[13] The vehicle control should contain the same final concentration of the solvent as the test conditions.
Diagram: Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate solvent system for this compound based on the experimental context.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem-casts.com [chem-casts.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 458-45-7 [amp.chemicalbook.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Analytical Standards for 3-(3-Fluorophenyl)propionic Acid: A Guide for Researchers and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)propionic acid (CAS No. 458-45-7) is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its fluorinated phenyl group imparts unique physicochemical properties that can enhance the pharmacological profile of a parent compound.[1] As with any component intended for use in drug development and other highly regulated applications, the purity and quality of this compound must be rigorously controlled. This necessitates the use of robust analytical methods to establish its identity, purity, and impurity profile.
This document provides a detailed guide to the analytical standards and protocols for this compound, designed for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a thorough understanding of the analytical workflow.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods and safe handling procedures.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.16 g/mol | [2] |
| CAS Number | 458-45-7 | [2] |
| Appearance | White to brown powder or crystal | [3] |
| Melting Point | 43-47 °C | [3][4] |
| Boiling Point | 125 °C at 10.5 mmHg | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa | 4.59 ± 0.10 (Predicted) | [3] |
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][6] It may also cause respiratory irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4][7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4][8] In case of accidental contact, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[4][5]
Analytical Techniques for Quality Control
A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone technique for determining the purity of this compound and for assaying its concentration in various matrices. A reversed-phase method is typically employed due to the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar C18 stationary phase provides excellent retention and separation for aromatic compounds like this compound from polar and non-polar impurities.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[9]
-
UV Detection: The presence of the phenyl ring allows for sensitive detection using a UV detector, typically in the range of 210-270 nm.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)[11]
-
This compound reference standard of known purity.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
For assay determination, a calibration curve should be constructed using a series of standards of known concentrations.
-
dot
Caption: A typical workflow for analytical method validation.
Conclusion
The analytical standards and protocols outlined in this guide provide a comprehensive framework for the quality control of this compound. By implementing these robust analytical techniques and adhering to rigorous method validation principles, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate, thereby contributing to the development of safe and effective end products.
References
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Radboud Repository. (n.d.). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2017). 3-Phenylpropionic acid. Retrieved from [Link]
-
MassBank. (2007). Phenylpropanoic acids. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Retrieved from [Link]
-
cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem-casts.com [chem-casts.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound - High purity | EN [georganics.sk]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cipac.org [cipac.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 3-(3-Fluorophenyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging the 3-(3-Fluorophenyl)propionic Acid Scaffold in Modern Drug Discovery
This compound has emerged as a valuable and versatile scaffold in medicinal chemistry. Its utility is rooted in the strategic incorporation of a fluorine atom on the phenyl ring, a modification known to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] This aromatic carboxylic acid serves as a key intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the development of novel anti-inflammatory and analgesic agents.[1][2][3] The propionic acid moiety provides a readily modifiable handle for the synthesis of various derivatives, such as amides and esters, allowing for the systematic exploration of structure-activity relationships (SAR). This application note provides detailed protocols for the synthesis and characterization of representative ester and amide derivatives of this compound, along with methods for evaluating their potential anti-inflammatory activity.
I. Synthetic Protocols for Derivative Development
The carboxylic acid group of this compound is the primary site for derivatization. The following protocols detail standard procedures for the synthesis of an ethyl ester and a representative N-benzyl amide derivative. These reactions are chosen for their reliability and broad applicability in a research setting.
A. Protocol 1: Synthesis of Ethyl 3-(3-Fluorophenyl)propanoate (Esterification)
This protocol describes a classic Fischer esterification, a reliable method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the corresponding alcohol.
Rationale: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol, shifting the equilibrium towards the product.
Experimental Workflow:
Caption: Workflow for the synthesis of Ethyl 3-(3-Fluorophenyl)propanoate.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10-20 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 3-(3-fluorophenyl)propanoate.
B. Protocol 2: Synthesis of N-Benzyl-3-(3-fluorophenyl)propionamide (Amidation)
This protocol employs a common peptide coupling reagent, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), to facilitate the formation of the amide bond between this compound and benzylamine.
Rationale: Coupling reagents like PyBOP activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to scavenge the acid generated during the reaction without interfering with the coupling process. This method is generally high-yielding and proceeds under mild conditions, making it suitable for a wide range of substrates.
Experimental Workflow:
Caption: Workflow for the synthesis of N-Benzyl-3-(3-fluorophenyl)propionamide.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask, add benzylamine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with aqueous lithium chloride (LiCl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-3-(3-fluorophenyl)propionamide.
II. Structural and Functional Characterization
Rigorous characterization of the synthesized derivatives is essential to confirm their identity, purity, and structure. The following section outlines the standard analytical techniques and expected data for the representative derivatives.
A. Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.
B. Representative Characterization Data
The following tables present the expected characterization data for the synthesized derivatives. This data is based on the known spectral properties of similar compounds and serves as a reference for researchers.
Table 1: Characterization Data for Ethyl 3-(3-Fluorophenyl)propanoate
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₃FO₂[4] |
| Molecular Weight | 196.22 g/mol [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 1H), 7.05-6.90 (m, 3H), 4.15 (q, J = 7.1 Hz, 2H), 2.98 (t, J = 7.6 Hz, 2H), 2.65 (t, J = 7.6 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.8, 163.0 (d, J = 245.5 Hz), 143.5 (d, J = 7.1 Hz), 129.9 (d, J = 8.3 Hz), 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.2 Hz), 113.0 (d, J = 21.0 Hz), 60.5, 35.8, 30.7, 14.2 |
| Mass Spectrum (EI) | m/z (%): 196 (M⁺), 151, 109 |
Table 2: Characterization Data for N-Benzyl-3-(3-fluorophenyl)propionamide
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₆FNO |
| Molecular Weight | 257.31 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 6H), 7.05-6.90 (m, 3H), 5.80 (br s, 1H), 4.45 (d, J = 5.7 Hz, 2H), 3.00 (t, J = 7.5 Hz, 2H), 2.55 (t, J = 7.5 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.8, 163.0 (d, J = 245.8 Hz), 143.2 (d, J = 7.0 Hz), 138.2, 130.0 (d, J = 8.3 Hz), 128.7, 127.8, 127.5, 124.3 (d, J = 2.8 Hz), 115.8 (d, J = 21.3 Hz), 113.2 (d, J = 21.1 Hz), 43.7, 38.5, 31.2 |
| Mass Spectrum (EI) | m/z (%): 257 (M⁺), 166, 109, 91 |
III. Application Notes: In Vitro Anti-inflammatory Activity Assessment
A primary application for derivatives of this compound is the development of novel anti-inflammatory agents. The following protocols describe standard in vitro assays to evaluate the anti-inflammatory potential of newly synthesized compounds.
A. Rationale for Biological Evaluation
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][2] Therefore, a COX-2 inhibitory assay is a primary screening tool. Additionally, protein denaturation is a hallmark of inflammation, and the ability of a compound to prevent this process can be indicative of its anti-inflammatory potential.
B. Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for assessing the ability of a test compound to inhibit the activity of the COX-2 enzyme.
Experimental Workflow:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, reaction buffer, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound (or vehicle control). Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: After a set reaction time (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin product formed using a suitable detection method, such as a colorimetric or fluorometric assay kit.[1][5][6]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
C. Protocol 4: Inhibition of Albumin Denaturation Assay
This assay provides a simple and rapid method for preliminary screening of anti-inflammatory activity.
Step-by-Step Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).
-
Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to a control without the inhibitor. A known NSAID, such as diclofenac sodium, can be used as a positive control.
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of novel derivatives of this compound. The inherent versatility of this scaffold, coupled with the strategic placement of the fluorine atom, offers significant opportunities for the development of new therapeutic agents with improved pharmacological profiles. Future work should focus on expanding the library of derivatives to explore a wider range of chemical space and conducting more extensive in vivo studies to validate the therapeutic potential of promising candidates. The systematic application of these methodologies will undoubtedly contribute to the advancement of drug discovery programs targeting inflammation and other disease areas.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
RCSB PDB. (n.d.). Cyclooxygenase-2. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]
-
PMC - NIH. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-3-phenylpropanamide. Retrieved from [Link]
Sources
The Strategic Utility of 3-(3-Fluorophenyl)propionic Acid in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the careful selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(3-Fluorophenyl)propionic acid has emerged as a versatile and strategically valuable synthon, particularly in the realms of medicinal chemistry and materials science. The presence of a fluorine atom on the phenyl ring, combined with the reactive propionic acid side chain, imparts a unique combination of physicochemical properties that can be leveraged to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for its key transformations.
The Fluorine Advantage in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1] The fluorine atom in this compound, positioned at the meta-position, exerts a powerful influence through its high electronegativity and minimal steric footprint. This can lead to:
-
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and dipolar interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug molecule.
-
Improved Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation, often blocking sites of oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the parent compound.[2]
-
Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its ability to cross cellular membranes and the blood-brain barrier.[2]
These advantageous properties make this compound and its derivatives attractive scaffolds for the development of a wide range of therapeutic agents, including anti-inflammatory drugs, analgesics, and anticancer candidates.[3][4][5]
Core Reactivity and Synthetic Applications
This compound offers two primary sites for chemical modification: the carboxylic acid group and the fluorinated aromatic ring. This dual reactivity allows for its incorporation into a diverse array of more complex molecules.
Application Protocol 1: Intramolecular Friedel-Crafts Acylation for the Synthesis of 5-Fluoro-1-indanone
A prominent application of this compound is its use as a precursor for the synthesis of 5-Fluoro-1-indanone. This indanone derivative is a valuable intermediate in the development of various pharmaceuticals.[3][6][7] The synthesis is achieved through an intramolecular Friedel-Crafts acylation, a robust and reliable method for forming cyclic ketones.
Experimental Workflow: Synthesis of 5-Fluoro-1-indanone
Caption: Workflow for the synthesis of 5-Fluoro-1-indanone.
Detailed Experimental Protocol:
Materials:
-
This compound (2.0 g, 11.8 mmol)
-
Chlorosulfonic acid (20 mL)
-
Crushed ice
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add 2.0 g (11.8 mmol) of this compound.
-
With vigorous stirring, slowly add 20 mL of chlorosulfonic acid to the flask. Caution: This addition is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Carefully and slowly pour the reaction mixture onto a beaker of crushed ice to quench the reaction.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected precipitate with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be further purified by column chromatography on silica gel, eluting with a mixture of 10% ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Fluoro-1-indanone as a solid.
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | Chlorosulfonic acid | [3] |
| Reaction Type | Intramolecular Friedel-Crafts Acylation | [3][7] |
| Temperature | Room Temperature | [4][6] |
| Reported Yield | ~70.5% | [3] |
Application Protocol 2: Amide Bond Formation
The carboxylic acid moiety of this compound is readily converted to amides, which are fundamental linkages in a vast number of pharmaceuticals. This transformation typically involves the activation of the carboxylic acid followed by the addition of a primary or secondary amine.
General Workflow for Amide Coupling
Caption: General workflow for amide synthesis.
Representative Protocol (using HATU as a coupling agent):
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application Protocol 3: Fischer Esterification
Esterification of this compound is another common transformation, yielding esters that can be used as intermediates or as final products with applications in fragrances, polymers, and pharmaceuticals. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Representative Protocol:
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, large excess)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude ester by distillation or column chromatography.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 458-45-7 | [8][9][10] |
| Molecular Formula | C₉H₉FO₂ | [8][9][10] |
| Molecular Weight | 168.17 g/mol | [9] |
| Melting Point | 43-47 °C | [9][11] |
| Boiling Point | 125 °C @ 10.5 mmHg | [11] |
| Appearance | White to brown powder/crystal | [4][11] |
Conclusion
This compound stands out as a building block of significant strategic importance in organic synthesis. Its unique combination of a reactive carboxylic acid handle and the modulating effects of a meta-fluorine substituent provides chemists with a powerful tool for the synthesis of novel molecules with tailored properties. The protocols outlined herein provide a practical foundation for the utilization of this versatile synthon in a variety of synthetic endeavors, from the construction of complex pharmaceutical intermediates to the development of new materials. As the demand for sophisticated and highly functionalized organic molecules continues to grow, the role of strategically designed building blocks like this compound will undoubtedly become even more critical.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Fluoro-1-indanone.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Fluoro-1-indanone in Organic Synthesis.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- BenchChem. (n.d.). This compound | 458-45-7.
- ResearchGate. (n.d.). Reaction conditions and yield of 3 for the esterification using an alcohol.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur- and fluorine-containing drugs: an exhaustive survey. Journal of medicinal chemistry, 57(7), 2832-2842.
-
PubChem. (n.d.). 3-(3-Fluorophenyl)propanoic acid. Retrieved from [Link]
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
Sources
- 1. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. growingscience.com [growingscience.com]
- 11. Amide Synthesis [fishersci.dk]
The Versatile Scaffold: Harnessing 3-(3-Fluorophenyl)propionic Acid in Modern Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Among the privileged structures utilized, 3-(3-Fluorophenyl)propionic acid stands out as a versatile and highly valuable building block. Its unique combination of a fluorinated phenyl ring and a reactive carboxylic acid moiety provides a gateway to a diverse array of bioactive molecules with potential applications in treating inflammation, pain, and cancer. This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted applications of this compound, offering detailed insights into its derivatization and robust protocols for evaluating the therapeutic potential of its analogs.
The Strategic Advantage of Fluorine in Drug Design
The introduction of a fluorine atom into a phenyl ring, as seen in this compound, is a well-established strategy to enhance the pharmacological properties of a molecule. The high electronegativity of fluorine can significantly influence the compound's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Arylpropionic acid derivatives, a class to which this compound belongs, are renowned for their therapeutic effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
A Versatile Synthon for Diverse Therapeutic Targets
This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[3][4] Its carboxylic acid group provides a reactive handle for various chemical transformations, including amidation and esterification, allowing for the creation of diverse libraries of compounds for biological screening.[5]
The primary mechanism of action for many arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in the inflammatory cascade.[5] By blocking the production of prostaglandins, these compounds effectively reduce pain and inflammation. Furthermore, emerging research suggests that derivatives of this scaffold may also possess anticancer properties, warranting further investigation into their effects on cancer cell proliferation and survival.[5]
Application Notes & Protocols
This section provides detailed protocols for the synthesis of bioactive derivatives from this compound and for the subsequent evaluation of their anti-inflammatory, analgesic, and anticancer activities.
Part 1: Synthesis of Bioactive Derivatives
The versatile nature of the carboxylic acid group in this compound allows for its derivatization into amides and esters, which are common functional groups in many drug molecules.
Protocol 1: Synthesis of Amide Derivatives
Amide bond formation is a fundamental reaction in medicinal chemistry. The following protocol outlines a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., DCC, HATU)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and stir the mixture at room temperature for 10-15 minutes.
-
Add the amine of interest (1 equivalent) and the base (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO3 solution) to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Protocol 2: Synthesis of Ester Derivatives
Esterification is another common derivatization strategy. The following is a general protocol for the synthesis of esters from this compound.
Materials:
-
This compound
-
Alcohol of interest
-
Acid catalyst (e.g., sulfuric acid) or coupling agent (e.g., DCC) with DMAP
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure (Acid-Catalyzed):
-
Dissolve this compound (1 equivalent) and the alcohol (1.2 equivalents) in the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester.
Part 2: In Vitro Biological Evaluation
Protocol 3: In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay determines the ability of a test compound to inhibit the peroxidase activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing Tris-HCl buffer, hematin, and the COX-2 enzyme solution.
-
Add the test compound at various concentrations (or DMSO for the control wells) and the positive control to their respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding TMPD and arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes at 25°C.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
| Compound | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | In Vitro Anticancer Activity (% Growth Inhibition at 10µM) |
| Ketoprofen | COX-1 | -7.21 | 4.88 | Not Reported |
| COX-2 | -8.58 | 0.58 | Not Reported | |
| Compound 2 | COX-1 | -7.98 | 1.48 | 23% (max) in 28 cell lines |
| COX-2 | -10.02 | 0.07 | ||
| MMP-3 | -7.95 | 1.58 | ||
| Compound 3 | COX-1 | -7.31 | 4.01 | 15% (max) in 31 cell lines |
| COX-2 | -9.10 | 0.28 | ||
| MMP-3 | -7.25 | 4.54 | ||
| Table 1: Comparative Docking and In Vitro Activity of Ketoprofen Derivatives against COX-1, COX-2, and MMPs.[6] |
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540-595 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Part 3: In Vivo Biological Evaluation
Protocol 5: In Vivo Analgesic Activity (Formalin Test)
The formalin test is a model of nociception and tonic pain that allows for the assessment of both centrally and peripherally acting analgesics.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Formalin solution (2.5% in saline)
-
Test compounds
-
Vehicle control (e.g., saline, 0.5% carboxymethyl cellulose)
-
Standard analgesic (e.g., morphine, aspirin)
-
Observation chambers
Procedure:
-
Administer the test compound, vehicle, or standard analgesic to the animals via the desired route (e.g., oral, intraperitoneal).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject a small volume of formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in the observation chamber and record the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
A reduction in the time spent licking or biting the paw in either phase compared to the vehicle control group indicates an analgesic effect.
Protocol 6: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Vehicle control
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound, vehicle, or standard drug to the rats.
-
After a set time, inject carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Part 4: In Silico Evaluation
Protocol 7: Molecular Docking with COX-2
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein Data Bank (PDB) for the crystal structure of COX-2 (e.g., PDB ID: 3LN1)
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation: Retrieve the crystal structure of COX-2 from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the this compound derivative and convert it to a 3D structure. Minimize the energy of the ligand.
-
Docking: Define the binding site on the COX-2 protein (usually the active site where the natural substrate or a known inhibitor binds). Run the docking simulation to predict the binding pose and affinity (e.g., binding energy, docking score) of the ligand within the active site.
-
Analysis: Analyze the docking results to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the COX-2 active site.
Visualizing the Pathways and Workflows
To better understand the processes involved in the drug discovery application of this compound, the following diagrams illustrate the key pathways and experimental workflows.
Caption: A streamlined workflow from synthesis to lead compound identification.
Caption: Mechanism of action via COX-2 inhibition.
Conclusion
This compound represents a powerful and versatile scaffold in the ongoing quest for novel therapeutics. Its strategic fluorination and reactive carboxylic acid handle provide medicinal chemists with a valuable tool to design and synthesize diverse libraries of compounds with enhanced pharmacological properties. The detailed protocols provided herein offer a robust framework for researchers to explore the full potential of this compound derivatives as next-generation anti-inflammatory, analgesic, and anticancer agents. Through a combination of rational design, efficient synthesis, and rigorous biological evaluation, this humble building block will undoubtedly continue to play a significant role in the future of drug discovery.
References
-
Georganics. (n.d.). This compound. Retrieved from [Link]
- Gondi, S. K., et al. (2018). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. International Journal of Basic & Clinical Pharmacology, 7(7), 1363-1367.
- Ibrahim, D. A., et al. (2016). Synthesis and anti-inflammatory activity of novel aspirin and ibuprofen amide derivatives. Journal of Chemical and Pharmaceutical Research, 8(3), 307-313.
- MDPI. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 26(16), 4935.
- MDPI. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 23(21), 13445.
- MDPI. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(3), 888.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-11.
-
ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
- PubMed Central. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 27(6), 1403-1406.
Sources
- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Probing Cellular Metabolism: 3-(3-Fluorophenyl)propionic Acid as a Versatile Biochemical Tool
Introduction: The Strategic Advantage of Fluorine in Biochemical Probes
In the intricate landscape of cellular biochemistry, the ability to selectively investigate specific metabolic pathways and enzyme activities is paramount to advancing our understanding of both normal physiological processes and the underpinnings of disease. 3-(3-Fluorophenyl)propionic acid emerges as a potent and versatile biochemical probe, strategically designed to leverage the unique properties of the fluorine atom. The incorporation of fluorine into small molecules can significantly enhance their metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profiles[1]. This makes this compound an invaluable tool for researchers in drug development and molecular biology, offering a nuanced approach to studying key cellular processes.
This application note provides a comprehensive guide for utilizing this compound as a biochemical probe in two primary research areas: the investigation of fatty acid oxidation (FAO) and the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to inflammatory responses. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for your experimental endeavors.
Application 1: Interrogating Fatty Acid Oxidation Pathways
Scientific Rationale and Mechanism
Fatty acid oxidation is a fundamental metabolic pathway responsible for cellular energy production, particularly in high-energy-demand tissues such as the heart and skeletal muscle. Dysregulation of FAO is implicated in a range of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer[2]. This compound, as a structural analog of endogenous short-chain fatty acids, is hypothesized to act as a competitive substrate and subsequent modulator of the FAO pathway.
The proposed mechanism of action involves the following key steps:
-
Cellular Uptake: The molecule is transported into the cell through fatty acid transport proteins.
-
Activation to Acyl-CoA: Once inside the cell, it is activated by acyl-CoA synthetases to form 3-(3-fluorophenyl)propionyl-CoA[3]. This is a critical step for its participation in subsequent metabolic reactions.
-
Mitochondrial Transport and Modulation: The fluorinated acyl-CoA derivative can then interact with key enzymes of the FAO pathway located in the mitochondria, such as carnitine palmitoyltransferase 1 (CPT1), potentially acting as an inhibitor or an alternative substrate, thereby allowing for the study of the pathway's dynamics and regulation.
Protocol: In Vitro FAO Inhibition Assay in Cultured Cells
This protocol outlines a method to assess the inhibitory effect of this compound on fatty acid oxidation in a cell-based assay.
Materials:
-
This compound (powder)
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Cultured cells with active FAO (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XFe/XF96 Analyzer
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DMSO (for stock solution)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed the chosen cell line in a Seahorse XF Cell Culture Microplate at a density optimized for a confluent monolayer. Culture overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in the assay medium. A typical concentration range to test would be 1 µM to 100 µM. Remove the culture medium from the cells, wash once with PBS, and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., etomoxir).
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 1 to 4 hours) to allow for cellular uptake and metabolism.
-
Seahorse XF Assay:
-
During the incubation, hydrate the sensor cartridge of the Seahorse XF Analyzer with the provided calibration solution.
-
Following incubation, remove the treatment medium and replace it with the Seahorse XF Palmitate-BSA FAO substrate medium.
-
Load the cell plate into the Seahorse XF Analyzer and perform a real-time measurement of the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration and FAO.
-
-
Data Analysis:
-
Analyze the OCR data using the Seahorse Wave software.
-
Compare the OCR in the presence of this compound to the vehicle control. A decrease in OCR indicates inhibition of FAO.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Application 2: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Scientific Rationale and Mechanism
Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade through their role in prostaglandin synthesis. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced side-effect profile. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting COX enzymes[4]. Molecular docking studies of related fluorinated propionic acid derivatives have suggested a potential for preferential binding to and inhibition of COX-2[5].
This compound, with its aryl propionic acid scaffold, is a prime candidate for a selective COX-2 inhibitor. The fluorine substitution can enhance its binding affinity and selectivity for the COX-2 active site.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to determine the inhibitory potency of this compound on COX-2 activity.
Materials:
-
This compound (powder)
-
Human recombinant COX-2 enzyme
-
COX-2 specific substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon enzymatic activity)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
DMSO
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the COX-2 enzyme and the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Serial dilutions of this compound (e.g., final concentrations from 10 nM to 100 µM).
-
Vehicle control (DMSO).
-
Positive control (Celecoxib).
-
-
Add the COX-2 enzyme to all wells except the "no enzyme" control wells.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Measure the fluorescence intensity kinetically over a period of 15-30 minutes at regular intervals (e.g., every minute).
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes and interpretation of the data obtained from the described protocols.
| Application | Parameter Measured | Expected Outcome with this compound | Interpretation |
| Fatty Acid Oxidation | Oxygen Consumption Rate (OCR) | Dose-dependent decrease in OCR | Inhibition of the fatty acid oxidation pathway. |
| COX-2 Inhibition | Rate of Fluorescence Increase | Dose-dependent decrease in the reaction rate | Inhibition of COX-2 enzymatic activity. |
Conclusion
This compound represents a valuable and multifaceted biochemical probe for the investigation of critical cellular pathways. Its fluorinated structure provides a strategic advantage for achieving enhanced metabolic stability and target engagement. The detailed protocols provided herein for studying fatty acid oxidation and COX-2 inhibition offer researchers robust methodologies to explore the therapeutic potential and mechanistic intricacies of this compound. As with any biochemical tool, careful optimization and appropriate controls are essential for generating reliable and reproducible data. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and our fundamental understanding of cellular metabolism and inflammation.
References
-
IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
-
MDPI. (2023, February 20). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2018, August 9). Fatty acid oxidation is associated with proliferation and prognosis in breast and other cancers. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl-CoA synthetase. Retrieved from [Link]
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. Fatty acid oxidation is associated with proliferation and prognosis in breast and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health [rupahealth.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Experimental Design for 3-(3-Fluorophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Rationale and Scientific Background
3-(3-Fluorophenyl)propionic acid is a versatile chemical compound with potential applications in pharmaceutical development, particularly as an anti-inflammatory and analgesic agent.[1] Its structural similarity to other aryl propionic acid derivatives, a class known for its anti-inflammatory effects, suggests a potential mechanism of action involving the inhibition of key enzymes in inflammatory pathways.[2][3] Furthermore, related phenylpropionic acid structures are integral to potent pharmaceutical agents, underscoring the therapeutic potential of this chemical scaffold.[2]
The primary objective of in vivo testing for this compound is to bridge the gap between in vitro findings and potential clinical applications.[4] In vivo studies are crucial for understanding the compound's behavior in a complex biological system, including its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile.[5] This guide provides a comprehensive framework for designing and executing robust in vivo experiments to thoroughly evaluate the therapeutic potential of this compound.
II. Strategic Experimental Design: A Phased Approach
A well-structured in vivo experimental plan is essential for generating reliable and translatable data.[6][7] The following phased approach ensures a logical progression from preliminary safety assessments to efficacy and mechanistic studies.
Phase 1: Preliminary Safety and Pharmacokinetic (PK) Profiling
The initial phase focuses on establishing a foundational understanding of the compound's safety and how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.[8][9]
1. Acute Toxicity and Dose-Range Finding Study: The primary goal is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[9][10] This is a critical first step to inform dose selection for subsequent studies.[11]
-
Animal Model: Sprague-Dawley rats or CD-1 mice are commonly used for initial toxicity studies due to their well-characterized physiology and the availability of historical data.[10][12]
-
Study Design: A dose escalation design is employed, starting with low doses and progressively increasing them.[11][13] Both male and female animals should be included to assess for any sex-dependent differences in toxicity.[14]
-
Parameters to Monitor: Clinical signs of toxicity (e.g., changes in activity, posture, grooming), body weight, food and water consumption, and mortality.[13][15] At the end of the study, a gross necropsy and histopathological examination of key organs should be performed.[14]
2. Pharmacokinetic (PK) Study: This study aims to characterize the ADME properties of this compound.[8]
-
Animal Model: The same rodent species used in the toxicity study should be utilized for consistency.
-
Study Design: A single-dose administration via both intravenous (IV) and the intended therapeutic route (e.g., oral gavage) is recommended.[6][14] Blood samples are collected at multiple time points post-administration to determine the plasma concentration-time profile.[14]
-
Key PK Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life, the time it takes for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Table 1: Example Dosing and Sampling Schedule for a Rodent PK Study
| Route of Administration | Dose (mg/kg) | Sampling Time Points (hours post-dose) |
| Intravenous (IV) | 5 | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Oral (PO) | 15, 60 | 0.5, 1, 2, 4, 6, 8, 12, 24, 32, 48 |
Data adapted from a study on a similar small molecule.[14]
Phase 2: Efficacy Evaluation in Disease Models
Based on the compound's potential as an anti-inflammatory and analgesic agent, appropriate animal models of disease should be selected to evaluate its therapeutic efficacy.[16]
1. Animal Model Selection: The choice of animal model is critical and should mimic the human clinical condition as closely as possible.[16][17]
-
For Inflammatory Pain:
-
Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema: These models are widely used to induce acute and chronic inflammation, respectively, and assess hyperalgesia (increased sensitivity to pain).[17][18][19]
-
Formalin-induced pain model: This model produces a biphasic pain response, allowing for the evaluation of both acute and persistent pain mechanisms.[19]
-
-
For Metabolic Disorders:
-
Diet-induced obesity (DIO) models: Feeding rodents a high-fat diet can induce obesity, insulin resistance, and other features of metabolic syndrome.[20][21]
-
Genetically modified models: Mice such as ob/ob or db/db, or rats like the Zucker diabetic fatty (ZDF) rat, spontaneously develop obesity and diabetes.[20][22]
-
2. Efficacy Study Design: A robust study design with appropriate controls is essential for valid results.[6]
-
Groups:
-
Vehicle Control (receives the formulation without the active compound)
-
Positive Control (a known effective drug for the condition)
-
Treatment Groups (receiving different doses of this compound)
-
-
Endpoints:
-
Inflammatory Pain Models: Paw withdrawal latency to a thermal or mechanical stimulus, paw volume (plethysmometry), and observational pain behaviors like licking or flinching.[15][17]
-
Metabolic Disorder Models: Body weight, food intake, blood glucose, insulin levels, glucose and insulin tolerance tests (GTT and ITT), and analysis of relevant biomarkers and histopathology.[20]
-
Phase 3: Mechanistic and Advanced Safety Studies
This phase aims to elucidate the underlying mechanism of action and conduct more comprehensive safety assessments.
1. Mechanistic Studies: These studies investigate how this compound exerts its effects at a molecular level.
-
Target Engagement: If a specific molecular target is hypothesized (e.g., an enzyme in an inflammatory pathway), assays to measure the compound's interaction with this target in vivo can be performed.
-
Signaling Pathway Analysis: Tissues from treated animals can be analyzed to assess changes in key signaling pathways related to inflammation or metabolism.
2. Extended Toxicology Studies: If the initial data is promising, longer-term toxicology studies are necessary to support clinical development.[23]
-
Sub-chronic Toxicity Study: Typically a 14- or 28-day study in rodents to evaluate the effects of repeated dosing.[14]
-
Regulatory Compliance: These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines as required by regulatory agencies like the FDA.[23][24]
III. Protocols and Methodologies
Adherence to standardized and well-documented protocols is paramount for reproducibility and data integrity.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (180-220g) to the housing facility for at least 7 days.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) by gavage one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Preparation: Acclimate male CD-1 mice (25-30g) for at least 7 days. Fast the animals overnight before dosing.
-
Compound Administration:
-
IV Group: Administer this compound (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer this compound (e.g., 20 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate the key PK parameters.
IV. Ethical Considerations and Regulatory Compliance
All in vivo experiments must be conducted in strict adherence to ethical guidelines and regulatory requirements.
-
The 3Rs (Replacement, Reduction, Refinement): Experimental designs should aim to replace animal use where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine procedures to minimize animal pain and distress.[7]
-
IACUC Approval: All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[25][26][27]
-
Humane Endpoints: Clear criteria for humane endpoints should be established to ensure that animals are euthanized if they experience excessive pain or distress.[25][26]
V. Visualization of Experimental Workflow
Diagram 1: Phased In Vivo Experimental Workflow
A phased approach to in vivo testing of this compound.
References
- UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines.
-
Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(3), 111-118. Retrieved from [Link]
- Aragen Life Sciences. (n.d.). Animal Models for Pain Research.
- Creative Bioarray. (n.d.). Animal Models of Metabolic Disease.
-
Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 10(5), 443-449. Retrieved from [Link]
-
Wang, Y. W., et al. (2014). Animal Models of Diabetes and Metabolic Disease. Journal of Diabetes Research, 2014, 519548. Retrieved from [Link]
-
Panchal, S. K., & Brown, L. (2016). Animal models of metabolic syndrome: a review. Journal of Biomedical Science, 23(1), 70. Retrieved from [Link]
- ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
- Greentech Bioscience. (n.d.). Animal Models of Inflammatory Pain.
- BenchChem. (n.d.). This compound | 458-45-7.
-
Mogil, J. S. (2012). Animal Models for Translational Pain Research. Pain, 153(1), 5-9. Retrieved from [Link]
-
Sams-Dodd, F. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. Retrieved from [Link]
- U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
- Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
-
Teicher, B. A. (2009). FDA Requirements for Preclinical Studies. In: Tumor Models in Cancer Research. Humana Press. Retrieved from [Link]
- U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
- Chem-Impex. (n.d.). This compound.
- National Institutes of Health. (2002). Institutional Animal Care and Use Committee Guidebook.
- Daemen University. (2024). Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy.
- MDPI. (2023). Designing an In Vivo Preclinical Research Study.
- The Ohio State University. (n.d.). Animal Care and Use Policies and Guidelines.
- ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
- YouTube. (2023, July 3). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics.
-
Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Retrieved from [Link]
-
Cmar, M. J., et al. (2013). Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PLoS Neglected Tropical Diseases, 7(1), e2028. Retrieved from [Link]
- ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?.
- Bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research.
-
Huang, D. W., et al. (2018). Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans?. Cancers, 10(10), 365. Retrieved from [Link]
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Clinical Tree. (2023, September 17). Animal Models in Toxicologic Research: Rodents.
-
Quann, E. J., et al. (2007). The aryl propionic acid R-flurbiprofen selectively induces p75NTR-dependent decreased survival of prostate tumor cells. Cancer Research, 67(7), 3254-3262. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. The aryl propionic acid R-flurbiprofen selectively induces p75NTR-dependent decreased survival of prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tackling In Vivo Experimental Design [modernvivo.com]
- 5. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 6. ichor.bio [ichor.bio]
- 7. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clinicalpub.com [clinicalpub.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasp-pain.org [iasp-pain.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 19. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. Step 2: Preclinical Research | FDA [fda.gov]
- 25. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 26. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 27. policies.daemen.edu [policies.daemen.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-(3-Fluorophenyl)propionic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. Here, we address common issues that can lead to low yields and provide scientifically grounded, actionable solutions.
Two predominant synthetic routes are typically employed for this compound: the malonic ester synthesis and the catalytic hydrogenation of 3-fluorocinnamic acid. This guide is structured to address challenges specific to each of these pathways.
Section 1: Malonic Ester Synthesis Pathway
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[1] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[2][3] For this compound, the key steps are the reaction of diethyl malonate with a 3-fluorobenzyl halide, followed by saponification and acidic workup to induce decarboxylation.
Frequently Asked Questions (FAQs) - Malonic Ester Synthesis
Q1: My initial alkylation of diethyl malonate with 3-fluorobenzyl bromide is showing low conversion. What are the likely causes?
A1: Low conversion in the alkylation step is often traced back to three primary areas: the base/solvent system, the purity of your reagents, and the reaction temperature.
-
Base and Solvent Choice: The base used to deprotonate diethyl malonate must be strong enough to form the enolate quantitatively but should not introduce competing side reactions. Sodium ethoxide in ethanol is a common choice. It is crucial that the alkoxide base matches the alkyl group of the malonate ester to prevent transesterification, which would complicate the product mixture.[2] Ensure your solvent is anhydrous; any water present will consume the base and the enolate, halting the reaction.
-
Reagent Purity:
-
Diethyl Malonate: Verify the purity of your diethyl malonate. Acidic impurities can neutralize the base, requiring more than one equivalent to be used.
-
3-Fluorobenzyl Bromide: This reagent can degrade over time, especially if exposed to moisture or light. Consider purifying it by distillation or passing it through a short plug of neutral alumina if its purity is questionable.
-
Solvent: The presence of water in the ethanol is a frequent cause of failure. Use absolute ethanol or dry it appropriately before use.
-
-
Temperature Control: The formation of the enolate is typically done at room temperature or slightly below. The subsequent alkylation with 3-fluorobenzyl bromide is an SN2 reaction and can be gently heated (reflux in ethanol) to drive it to completion. However, excessively high temperatures can lead to side reactions.
Q2: I've successfully alkylated the malonic ester, but the subsequent hydrolysis and decarboxylation steps are giving me a poor yield of the final product. What's going wrong?
A2: This is a common bottleneck. The issue usually lies in incomplete hydrolysis, incomplete decarboxylation, or the formation of side products.
-
Incomplete Hydrolysis (Saponification): The conversion of the diethyl ester to the dicarboxylic acid requires complete saponification.
-
Insufficient Base: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to drive the hydrolysis to completion.
-
Reaction Time and Temperature: Hydrolysis can be slow. Refluxing the reaction mixture for several hours is typically necessary. Monitor the reaction by TLC to confirm the disappearance of the starting ester.
-
-
Incomplete Decarboxylation: The substituted malonic acid decarboxylates upon heating in an acidic medium.[4][5]
-
Insufficient Acid/Heat: After hydrolysis, the reaction mixture must be thoroughly acidified. The decarboxylation is then usually achieved by heating the acidic solution.[4] If the solution is not sufficiently acidic, or not heated adequately, you will isolate the dicarboxylic acid intermediate instead of your target molecule. The temperature required for decarboxylation can vary, but it's a critical parameter to optimize.[6][7]
-
-
Side Product Formation: It's possible to form mono-esters if the hydrolysis is not complete, which will not decarboxylate under standard conditions.[8]
Workflow & Decision Tree for Malonic Ester Synthesis Troubleshooting
Caption: Reaction scheme for the synthesis of this compound via catalytic hydrogenation.
References
- BenchChem. (2025). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. Benchchem.
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Available at: [Link]
- Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Organic Chemistry Tutor.
- Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
- Benvenuti, F., et al. (n.d.). Hydrogenation of cinnamaldehyde over supported palladium catalysts.
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Available at: [Link]
- Chemical Methodologies. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.
- Peeref. (n.d.). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.
- Gonzalez, J., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Chemical Methodologies. (n.d.). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
- PatSnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Available at: [Link]
- Gopalan, R., & Mathai, I. M. (n.d.). The kinetics of the decarboxylation of malonic acid in esters.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Available at: [Link]
-
Dokumen.pub. (n.d.). The Decarboxylation of Malonic Acid Derivatives. Available at: [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). 749. The mechanism of the decarboxylation of substituted malonic acid derivatives. Available at: [Link]
- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
-
University of Calgary. (n.d.). Ch21: Malonic esters. Available at: [Link]
- Google Patents. (n.d.). US2373011A - Production of malonic acid.
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dokumen.pub [dokumen.pub]
- 6. ias.ac.in [ias.ac.in]
- 7. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Technical Support Center: Purification of 3-(3-Fluorophenyl)propionic acid
Welcome to the technical support guide for the purification of 3-(3-Fluorophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in this compound often stem from the synthetic route employed. Common impurities may include unreacted starting materials, such as 3-(3-fluorophenyl)propanenitrile, and byproducts from incomplete reactions or side reactions.[1][2] For instance, if the synthesis involves the hydrolysis of a nitrile precursor, residual amide intermediate can be a common impurity.[1] Solvents used in the reaction and initial purification steps may also be present.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often the preferred method for purifying solid this compound, especially for removing small amounts of impurities.[3][4]
-
Acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.[5][6]
-
Column chromatography is useful for separating impurities with similar polarities to the desired product.[5]
-
For liquid forms or thermally stable impurities with different boiling points, vacuum distillation can be considered.[6][7]
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 43-47 °C) suggests high purity.[8][9] Impurities tend to broaden and depress the melting point range.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting trace impurities.[10][11] A reversed-phase C18 column with a suitable mobile phase, such as an acetonitrile/water gradient with an acid modifier like trifluoroacetic acid (TFA), is a good starting point.[12][13]
-
Gas Chromatography (GC): GC can also be used to assess purity, particularly for volatile impurities.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities by the presence of unexpected signals.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not supersaturated before cooling. |
| No Crystal Formation | The solution is not sufficiently saturated, or the solvent is not ideal. | Reduce the solvent volume by gentle heating.[3] Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[3][15] Ensure adequate cooling in an ice bath.[3] |
| Low Crystal Yield | Too much solvent was used, or the washing step was not optimized. | Use the minimum amount of hot solvent to dissolve the crude product.[15] When washing the crystals, use a minimal amount of ice-cold solvent to prevent the product from dissolving.[3][5] The filtrate can be concentrated to obtain a second, potentially less pure, crop of crystals.[3] |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[16] Perform a hot filtration to remove the charcoal.[17] |
Acid-Base Extraction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel instead of vigorous shaking.[5] Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Incomplete Precipitation | The pH of the aqueous layer is not sufficiently acidic. | Ensure the pH of the aqueous solution is well below the pKa of the carboxylic acid (pKa ≈ 4.59) by adding a strong acid like HCl.[9][18] Check the pH with litmus paper or a pH meter.[5] |
| Product is an Oil | The melting point of the product is close to or below room temperature. | If the product oils out upon acidification, extract it back into a low-boiling organic solvent like diethyl ether or ethyl acetate.[5] Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[18] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., petroleum ether, hexane, or a mixture of methylene chloride/hexane)[3][16][19]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[17] Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[17]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.[5]
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing neutral and basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous basic solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide)[5]
-
Strong acid (e.g., 6M HCl)[5]
-
Separatory funnel
-
Beakers
-
pH indicator paper
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent in a separatory funnel.[5]
-
Extraction: Add an aqueous basic solution to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure.[5]
-
Separation: Allow the layers to separate. The deprotonated 3-(3-fluorophenyl)propionate salt will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.[5]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the carboxylic acid.[5] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid until the solution is acidic (pH < 2), causing the purified this compound to precipitate.[5]
-
Isolation: Collect the purified product by vacuum filtration.[5] If the product does not precipitate, extract it back into an organic solvent.
Visualizations
Decision-Making Workflow for Purification
Caption: Decision workflow for selecting a purification method.
Recrystallization Process Flow
Caption: Step-by-step recrystallization workflow.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Various Authors. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]
- Parlow, J. J., & Flynn, D. L. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- Penteado, E. D., et al. (2019). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. ACS Sustainable Chemistry & Engineering, 7(15), 13028-13035.
- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
- Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Retrieved from [Link]
-
Skynetic. (n.d.). This compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
- Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 393-398.
- Rabinovitch, B. S., & Winkler, C. A. (1942). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Canadian Journal of Research, 20b(5), 73-81.
- Pirkle, W. H., & Pochapsky, T. C. (1986). A validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
-
Various Authors. (2017). What are the best conditions for separating propionic acid from the bacterial broth using HPLC? ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(3-FLUOROPHENYL)PROPANENITRILE | 25468-87-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 458-45-7 [amp.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. prepchem.com [prepchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
Technical Support Center: Strategies for Improving the Solubility of 3-(3-Fluorophenyl)propionic Acid for Bioassays
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols for enhancing the aqueous solubility of 3-(3-Fluorophenyl)propionic acid in bioassay development. We will move beyond simple instructions to explain the physicochemical rationale behind each method, enabling you to make informed decisions for your specific experimental context.
Understanding the Solubility Challenge: A Physicochemical Profile
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of anti-inflammatory and analgesic agents.[1] However, its utility in direct biological screening is frequently hampered by poor aqueous solubility. This issue stems from its molecular structure and solid-state properties.
The key to solving a solubility problem is understanding its origin. The properties of this compound, summarized below, indicate a moderately lipophilic molecule that is solid at room temperature, predisposing it to low solubility in the aqueous buffers used for most bioassays.
| Property | Value | Implication for Solubility | Source(s) |
| CAS Number | 458-45-7 | Identification | [2][3] |
| Molecular Weight | 168.17 g/mol | N/A | [2][4] |
| Appearance | Light yellow to brown powder/crystal | Solid state requires energy to break the crystal lattice for dissolution. | [1] |
| Melting Point | 41 - 47 °C | Relatively low melting point, but solid at standard assay temperatures. | [3][4][5] |
| logP (Octanol/Water) | ~1.88 | Indicates a preference for a nonpolar environment over water; a key driver of poor aqueous solubility. | [3][4] |
| pKa | ~4.5 (Estimated) | As a carboxylic acid, it is ionizable. This is the most critical property to exploit for solubility enhancement. | N/A |
| Known Solvents | Soluble in Methanol | Highlights its preference for organic solvents over aqueous media. | [5] |
Note: The pKa is estimated based on the known pKa of propionic acid (~4.87) and the electron-withdrawing effect of the fluorine substituent.
Troubleshooting Guide: A Step-Wise Path to Solubilization
When encountering solubility issues with this compound, a systematic approach is crucial. The following workflow is designed to progress from the simplest and most common techniques to more advanced strategies, saving time and resources.
Caption: Decision workflow for troubleshooting solubility.
Step 1: The Standard Approach - DMSO and Its Pitfalls
The most common practice is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[6][7] However, when this stock is diluted into an aqueous buffer, the local concentration of DMSO drops dramatically, often causing the poorly soluble compound to precipitate or "crash out".[8][9]
-
Initial Action: Prepare a 10-100 mM stock solution in 100% DMSO.
-
The Problem: Many cell-based assays are sensitive to DMSO, with toxicity often observed at concentrations above 0.5%.[8] If achieving the desired final concentration of your compound requires a DMSO level that is toxic to your system, this method is not viable alone.
-
Causality: Your compound is soluble in the polar aprotic environment of DMSO but insoluble in the highly polar, aqueous environment of the assay buffer.[8] The transition between these two solvent systems is too abrupt.
-
Self-Validation: Before proceeding, you must determine the maximum tolerable DMSO concentration in your specific assay. Run a vehicle control experiment with a serial dilution of DMSO (e.g., from 2% down to 0.01%) to identify the concentration at which no adverse effects on the assay readout are observed. See Protocol 1 for a detailed methodology.
Step 2: Leveraging Ionization - The Power of pH Adjustment
This is the most direct and often most effective strategy for an ionizable acidic compound like this compound. The principle is to convert the neutral, poorly soluble carboxylic acid (R-COOH) into its deprotonated, highly soluble carboxylate salt (R-COO⁻) by raising the pH.[][11][12]
-
Initial Action: Prepare a stock solution in a basic buffer (e.g., 50 mM Tris-HCl, pH 8.0) or by adding a small molar excess of a base like NaOH.
-
Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the compound's pKa (~4.5), the equilibrium shifts overwhelmingly toward the charged, and therefore more water-soluble, deprotonated form. At a pH of 7.4 (typical for cell culture media), a significant portion of the compound will already be ionized and soluble. Preparing the stock at a slightly basic pH ensures complete dissolution before final dilution.
-
Self-Validation: After preparing the stock, visually inspect for complete dissolution. Critically, you must measure the pH of your final assay medium after adding the compound stock to ensure it remains within the acceptable physiological range for your experiment (e.g., pH 7.2-7.4). See Protocol 2 for detailed steps.
Step 3: Advanced Strategies - Encapsulation and Complexation
If pH adjustment is incompatible with your assay or insufficient on its own, the next step is to use excipients that encapsulate the hydrophobic molecule, increasing its apparent water solubility.
A. Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They form non-covalent "inclusion complexes" where the poorly soluble drug is held within the hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve in water.[15][16]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[15]
-
Causality: The hydrophobic phenyl ring of your compound fits snugly into the nonpolar cavity of the cyclodextrin, shielding it from the surrounding water molecules.[16][17]
-
Self-Validation: A screening experiment is required to find the optimal concentration of HP-β-CD that maximizes solubility without interfering with the assay. Always run a vehicle control with the final concentration of HP-β-CD alone. See Protocol 3 .
B. Non-ionic Surfactants Surfactants like Pluronic® F-68 (also known as Poloxamer 188) are amphiphilic block copolymers.[18] Above a certain concentration (the critical micelle concentration), they self-assemble into micelles with a hydrophobic core and a hydrophilic shell.
-
Recommended Agent: Pluronic® F-68 is FDA-approved and commonly used in cell culture as a shear-protectant, making it a biocompatible choice.[19][20][21]
-
Causality: The hydrophobic this compound partitions into the hydrophobic core of the micelle, effectively being carried in a "nanodroplet" that is soluble in the bulk aqueous phase.[19][22]
-
Self-Validation: As with cyclodextrins, determine the lowest effective concentration of Pluronic® F-68 and run rigorous vehicle controls to check for assay interference. See Protocol 4 .
Caption: Key mechanisms for enhancing aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do first? A1: This is a classic case of solvent-shifting precipitation. Your compound is leaving the DMSO environment it prefers for the aqueous environment it dislikes. The first step is to determine if the final DMSO concentration is the problem. Lower the amount of stock solution you add (by making a more concentrated stock, if possible) to get the final DMSO concentration below 0.5% (or your assay's predetermined tolerance limit). If precipitation still occurs, the compound is simply not soluble enough in the aqueous buffer, and you should proceed to Step 2: pH Adjustment.[8][23]
Q2: How do I choose between pH adjustment, cyclodextrins, or surfactants? A2: Follow the troubleshooting workflow. Always try pH adjustment first for an ionizable compound like this one; it's the simplest and most cost-effective method.[][11] Only move to cyclodextrins or surfactants if (a) the required pH is incompatible with your assay's biology (e.g., it inactivates an enzyme or harms cells), or (b) pH adjustment alone does not provide sufficient solubility. The choice between cyclodextrins and surfactants can depend on which one shows less interference in your specific assay, which must be determined empirically with vehicle controls.
Q3: I've increased the pH to solubilize my compound. How do I ensure this doesn't affect my assay? A3: This is a critical validation step. First, ensure the final pH of the assay medium after adding your stock solution is within the required physiological range. A small volume of a buffered stock should not significantly alter the pH of a larger volume of buffered assay medium, but this must be verified. Second, and most importantly, run a vehicle control where you add the same volume of the basic buffer (without the compound) to your assay. This will confirm that the buffer itself, or the slight pH change, is not responsible for any observed biological effect.[24]
Q4: What concentration of Pluronic F-68 or HP-β-CD should I start with? A4: For Pluronic® F-68, a final concentration of 0.01% to 0.1% (w/v) is a common starting range for cell culture applications.[22] For HP-β-CD, start by preparing a stock solution of your compound in an aqueous solution containing 5-10% (w/v) HP-β-CD, then dilute this into your assay. Remember that the final concentration of the excipient should be as low as possible while still maintaining solubility.
Key Experimental Protocols
Protocol 1: DMSO Vehicle Tolerance Test
-
Prepare DMSO Dilutions: In your complete assay medium, prepare a series of DMSO concentrations, typically a 2-fold dilution series from 2% down to 0.01% (v/v). Include a "no DMSO" control.
-
Run Assay: Add each DMSO concentration to your assay system (e.g., cells, enzymes) in the absence of your test compound.
-
Incubate and Measure: Incubate for the standard duration of your experiment and measure the assay output (e.g., cell viability, enzyme activity).
-
Analyze: Plot the assay signal versus the DMSO concentration. The maximum tolerable concentration is the highest percentage of DMSO that does not cause a significant deviation from the "no DMSO" control.
Protocol 2: Solubilization via pH Adjustment
-
Target: Prepare a 10 mM stock solution of this compound (MW: 168.17 g/mol ).
-
Preparation:
-
Weigh 1.68 mg of the compound into a sterile microfuge tube.
-
Add 900 µL of a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.
-
Alternatively, add 900 µL of sterile water and then add 1 M NaOH dropwise (typically a few microliters) while vortexing until the solid is fully dissolved.
-
Adjust the final volume to 1.0 mL with the buffer or water.
-
-
Validation:
-
Visually confirm that no particulate matter remains.
-
When adding this stock to your final assay, re-check the pH of the assay medium to ensure it remains in the desired range.
-
Run a vehicle control using the basic buffer alone.
-
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Excipient Stock: Prepare a 20% (w/v) stock solution of HP-β-CD in your assay buffer. Pass through a 0.22 µm filter to sterilize.
-
Prepare Compound Stock:
-
Weigh 1.68 mg of this compound into a sterile tube.
-
Add 1.0 mL of the 20% HP-β-CD solution.
-
Vortex vigorously and/or sonicate in a water bath until the compound is fully dissolved. This may take some time as complexation is an equilibrium process.
-
-
Application & Validation:
-
Use this 10 mM stock for serial dilutions in your assay.
-
Run a vehicle control using a corresponding dilution of the 20% HP-β-CD stock solution. For example, if you test your compound at a 1:100 dilution (final conc. 100 µM), your vehicle control should contain 0.2% HP-β-CD.
-
Protocol 4: Solubilization using Pluronic® F-68
-
Prepare Excipient Stock: Prepare a 1% (w/v) stock solution of Pluronic® F-68 in your assay buffer. Filter sterilize.
-
Prepare Compound Stock:
-
Weigh 1.68 mg of this compound into a sterile tube.
-
Add 1.0 mL of the 1% Pluronic® F-68 solution.
-
Vortex or sonicate until fully dissolved. Gentle warming may assist but be cautious of compound stability.
-
-
Application & Validation:
-
Use this 10 mM stock for dilutions.
-
Run a vehicle control using the 1% Pluronic® F-68 stock diluted to the same final concentration. For example, a 1:100 dilution of your compound stock would require a vehicle control containing 0.01% Pluronic® F-68.
-
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- Interchim. (n.d.). Pluronic® F-68.
- BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
- Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (2025, July 26). This compound - Safety Data Sheet.
- ECHEMI. (n.d.). Buy this compound Different Grade from Amitychem.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
- Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - NIH. (2023, September 28).
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs | ACS Omega. (2020, August 12).
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
- pH adjustment: Significance and symbolism. (2026, January 7).
- Enhancing solubility and stability of poorly soluble drugs. (2024, September 18).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (2025, August 9). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage.
- Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?.
- HiMedia Laboratories. (n.d.). Pluronic F-68® Solution 10%, 100X.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
- CompoundingToday.com. (n.d.). pH Adjusting Database.
- pH Adjustment and Neutralization, the basics. (n.d.).
- How Do Acids And Bases Alter Compound Solubility? - YouTube. (2025, December 20).
- ChemicalBook. (n.d.). This compound | 458-45-7.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem-casts.com [chem-casts.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 458-45-7 [amp.chemicalbook.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. scispace.com [scispace.com]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
- 18. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Pluronic F-68® Solution 10%, 100X [himedialabs.com]
- 22. interchim.fr [interchim.fr]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Stability of 3-(3-Fluorophenyl)propionic acid in DMSO Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 3-(3-Fluorophenyl)propionic acid when dissolved in Dimethyl Sulfoxide (DMSO). Understanding the stability of your compound in solution is critical for ensuring the accuracy and reproducibility of your experimental results.
I. Introduction to this compound and DMSO
This compound is a versatile carboxylic acid derivative utilized in various research applications, including as a building block in medicinal chemistry for the synthesis of biologically active molecules.[1] DMSO is a widely used polar aprotic solvent in drug discovery and life sciences due to its excellent solubilizing properties for a broad range of compounds.[2] However, the practice of storing compounds in DMSO solution can present challenges that may affect data accuracy.[3] This guide will address the key stability considerations and provide practical solutions for working with this compound in DMSO.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in DMSO?
A1: The main concerns are:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water can potentially lead to the hydrolysis of susceptible compounds or alter the solubility of the compound, leading to precipitation.[6][7]
-
Reactivity with the Solute: Although generally considered a stable solvent, DMSO can react with certain functional groups under specific conditions (e.g., high temperatures, presence of acids or bases).[8][9] While this compound is relatively stable, the acidic nature of the carboxylic acid group could potentially interact with DMSO or its impurities over long-term storage.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to the degradation or precipitation of the dissolved compound.[10]
-
Light Sensitivity: While there is no specific data indicating significant light sensitivity for this compound, it is a general best practice to protect solutions from light to prevent potential photodegradation.[11]
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A2: To maximize the stability of your stock solutions, adhere to the following recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage.[12] | Lower temperatures slow down potential degradation reactions. |
| Container | Use amber glass vials or high-quality, chemically resistant plastic tubes with tightly sealed caps.[13] | Glass is non-reactive and impermeable to air and moisture.[13] Amber glass protects from light. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen) if possible. | This minimizes exposure to atmospheric moisture and oxygen, which can be particularly important for sensitive compounds.[11][14] |
| Aliquoting | Prepare smaller, single-use aliquots. | This avoids repeated freeze-thaw cycles of the main stock solution.[10] |
| DMSO Quality | Use high-purity, anhydrous (dry) DMSO. | This minimizes the initial water content in your stock solution.[7] |
Q3: How can I tell if my this compound solution in DMSO has degraded?
A3: Visual inspection can sometimes reveal issues such as:
-
Precipitation: The compound may fall out of solution, appearing as solid particles or a cloudy suspension. This is a common issue with compounds stored in DMSO.[3]
-
Color Change: Any noticeable change in the color of the solution could indicate a chemical reaction or degradation.
However, degradation is often not visible. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
Q4: Can I use a DMSO/water mixture to store this compound?
A4: While some studies have shown that a DMSO/water (90/10) mixture can be a viable storage solvent for certain compound libraries, it is crucial to validate the stability of your specific compound in this mixture.[16] For carboxylic acids like this compound, the presence of water could potentially increase the risk of certain degradation pathways or affect solubility. It is generally recommended to use anhydrous DMSO for initial stock preparation and long-term storage.
III. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered with this compound DMSO solutions.
Caption: Troubleshooting workflow for stability issues.
Step 1: Visual Inspection
-
Issue: You observe a precipitate in your thawed stock solution.
-
Cause: The compound's solubility may have been exceeded, or it may have crashed out of solution during the freeze-thaw cycle. This is a known issue for some compounds stored in DMSO.[12]
-
Solution:
-
Gently warm the solution to room temperature and vortex thoroughly to try and redissolve the compound.
-
If it does not redissolve, it may be necessary to prepare a fresh stock solution at a lower concentration.
-
Consider the possibility that absorbed water has reduced the compound's solubility.[7]
-
Step 2: Analytical Validation
-
Issue: Experimental results are not reproducible, suggesting the concentration of the active compound may have changed.
-
Cause: The compound may have degraded over time.
-
Solution:
-
Perform an HPLC-UV or LC-MS analysis on your current stock solution.
-
Prepare a fresh standard of this compound in anhydrous DMSO at the same theoretical concentration.
-
Compare the peak area and purity of the stored sample to the fresh standard. A significant decrease in the main peak area or the appearance of new peaks in the stored sample indicates degradation.
-
Step 3: Remediation and Prevention
-
If Degradation is Confirmed:
-
Discard the old stock solution.
-
Prepare a new stock solution using high-purity, anhydrous DMSO.
-
Divide the new stock into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
-
-
To Prevent Future Issues:
-
Implement a routine quality control check for long-term stored solutions.
-
Always use high-quality reagents and storage containers.
-
Minimize the exposure of DMSO and stock solutions to ambient air.[11]
-
IV. Experimental Protocol: HPLC-UV Method for Stability Assessment
This protocol provides a general method for assessing the purity and concentration of this compound in a DMSO solution.
Objective: To quantify the amount of this compound and detect any potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
Anhydrous DMSO
-
Stored this compound solution in DMSO
Procedure:
-
Standard Preparation: Prepare a fresh standard solution of this compound in DMSO at the same concentration as your stock solution.
-
Sample Preparation: Dilute both the standard and the stored sample with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient elution is recommended. For example:
-
0-1 min: 95% A, 5% B
-
1-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a wavelength where the compound has maximum absorbance (this may need to be determined experimentally, but a starting point could be around 254 nm).
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the fresh standard.
-
Calculate the purity of the stored sample by dividing the peak area of the main compound by the total peak area of all components.
-
Quantify the concentration of the stored sample by comparing its peak area to that of the fresh standard.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dmsostore.com [dmsostore.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3-(3-Fluorophenyl)propionic acid in storage
Welcome to the technical support center for 3-(3-Fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we provide expert advice, troubleshooting protocols, and answers to frequently asked questions based on established chemical principles and safety data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability, the compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be tightly sealed to prevent moisture ingress and contamination.[1][2][3] For long-term storage, refrigeration is recommended. Some suppliers also advise protecting the compound from light to prevent potential photodegradation.[4]
Q2: What is the recommended temperature for storing this compound?
The material should be stored at room temperature, but for extended periods, keeping it in a cool place is beneficial.[1] Given its melting point of 43-47 °C, it is a solid at standard room temperature.[1][3][5][6] To minimize the risk of thermal degradation, storage in a standard laboratory refrigerator (2-8 °C) is a prudent measure.
Q3: Does this compound require an inert atmosphere for storage?
While not strictly required for short-term storage, for long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice. This minimizes the risk of oxidative degradation, a common pathway for many organic compounds, particularly in the presence of light or trace metal catalysts.[7][8]
Q4: I've noticed the material has changed color from white to a yellowish or brownish tint. What does this indicate?
A color change is a primary visual indicator of degradation. This could be due to several factors, including:
-
Oxidation: Exposure to air, especially when combined with light, can lead to the formation of colored byproducts.[7]
-
Photodegradation: Aromatic compounds can be susceptible to light-induced degradation.[7][9]
-
Contamination: Impurities or reactions with contaminants can also cause discoloration.
If you observe a color change, it is crucial to re-analyze the material for purity before use. See the Troubleshooting Guide for analytical protocols.
Q5: The compound is a solid. Can moisture affect its stability?
Yes. Although it is a solid, it is hygroscopic to some extent. Absorbed moisture can potentially lead to hydrolysis of trace impurities or facilitate other degradation reactions. Always store it in a tightly sealed container in a dry environment, such as a desiccator.[1][8]
Part 2: Troubleshooting Guide for Degradation Issues
This section provides a structured approach to identifying and addressing potential degradation of your this compound sample.
Issue 1: Visual Changes in the Solid Material (Discoloration, Clumping)
-
Observation: The normally white to off-white crystalline solid[4][6] appears yellow/brown, or has become clumpy and less free-flowing.
-
Potential Cause: This strongly suggests chemical degradation, likely oxidation or photodegradation, and/or moisture absorption.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visual degradation.
-
Experimental Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample. Compare the chromatogram to a reference standard or a previously analyzed pure batch. Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate the presence of degradation products.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Observation: Experiments using the compound yield inconsistent or unexpected results, suggesting the active concentration is lower than expected.
-
Potential Cause: The compound has likely undergone a degradation pathway that does not produce a visible change but alters the chemical structure, such as decarboxylation or subtle side-chain oxidation.
-
Potential Degradation Pathways:
Caption: Potential chemical degradation pathways.
-
Troubleshooting & Verification Protocol:
-
Quantitative Analysis (qNMR or HPLC with Standard): Accurately determine the purity of the material.
-
qNMR (Quantitative NMR): Dissolve a precisely weighed amount of the compound and an internal standard (e.g., maleic anhydride) in a deuterated solvent (e.g., DMSO-d₆). Integrate the signals corresponding to the compound and the standard to calculate the absolute purity.
-
HPLC with Calibration Curve: Prepare a series of standards of known concentration using a certified reference material. Generate a calibration curve and determine the concentration of your sample.
-
-
Structural Verification (Mass Spectrometry):
-
Analyze the sample using LC-MS or direct infusion ESI-MS. Look for the expected molecular ion peak ([M-H]⁻ at m/z 167.05). The presence of other significant ions may indicate degradation products. For example, decarboxylation would result in a product with a mass of 124.06.
-
-
Review Handling Procedures: Cross-reference lab notebooks to see if the material was exposed to high temperatures, strong light, or incompatible reagents (e.g., strong oxidizers, bases) during experimental setup.[8][10][11]
-
Part 3: Summary of Storage Recommendations
For quick reference, the following table summarizes the ideal storage conditions for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Cool place; Refrigerate (2-8 °C) for long-term storage. | Lowers the rate of thermal decomposition and other chemical reactions.[1] |
| Atmosphere | Tightly sealed container.[1][2][3] Inert gas (N₂ or Ar) for long-term. | Prevents moisture absorption and oxidation.[8] |
| Light | Store in an opaque or amber container. Protect from light.[4] | Minimizes risk of photodegradation.[7][9] |
| Location | Dry, well-ventilated area away from incompatible materials.[1][2] | Prevents accidental contamination and ensures safety.[8] |
By adhering to these guidelines and utilizing the troubleshooting protocols when necessary, you can ensure the integrity and reliability of your this compound for reproducible and accurate experimental outcomes.
References
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12217-12219. Available from: [Link]
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. Available from: [Link]
-
Pori, M., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9434–9444. Available from: [Link]
-
Pori, M., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
McEwen, I., & Hart, E. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC - NIH. Available from: [Link]
-
UNL Digital Commons. (2018). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. Retrieved from [Link]
-
Twibanire, J. D., & Grimes, T. (2018). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC - NIH. Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 458-45-7 [amp.chemicalbook.com]
- 7. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 9. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 3-(3-Fluorophenyl)propionic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying and mitigating byproduct formation during chemical reactions involving 3-(3-Fluorophenyl)propionic acid. As a versatile building block in organic synthesis, particularly for pharmaceuticals like anti-inflammatory and analgesic drugs, understanding and controlling its reactivity is paramount to achieving high yields and purity.[1][2] This resource is designed to provide practical, field-proven insights to navigate the common challenges encountered during its application.
Section 1: Frequently Asked Questions (FAQs) about Byproduct Identification
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: Byproduct formation is highly dependent on the specific reaction conditions (e.g., coupling agents, solvents, temperature). However, some common classes of byproducts include:
-
Unreacted Starting Material: Incomplete conversion is a frequent issue.
-
Reagent-Derived Impurities: Byproducts originating from the coupling agents themselves, such as isoureas from carbodiimides (e.g., DCC, EDC).
-
Side-Reaction Products: These can include products from self-condensation of the starting material, or reactions with solvent or atmospheric moisture.
-
Over-reduction Products: In reduction reactions, the aromatic ring can sometimes be partially or fully reduced under harsh conditions.
-
Decarboxylation Products: At elevated temperatures, loss of CO2 can occur, leading to the formation of 3-fluoropropylbenzene.
Q2: How can I distinguish the desired product from its byproducts using analytical techniques?
A2: A multi-pronged analytical approach is recommended for unambiguous identification:
-
Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in a reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of both the desired product and major byproducts.[3][4] The fluorine atom in your molecule allows for the use of ¹⁹F NMR, which can be very informative.
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown compounds.[3][4] Techniques like GC-MS or LC-MS can separate components of a mixture before MS analysis.[4]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups (e.g., disappearance of the carboxylic acid -OH stretch, appearance of an amide N-H stretch).[3][4]
Q3: What are the likely sources of these impurities?
A3: Impurities can be introduced at various stages of the experimental process:
-
Purity of Starting Materials: Always ensure the purity of your this compound and other reagents.
-
Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry can favor side reactions.
-
Atmospheric Contamination: Moisture and oxygen can interfere with many organic reactions. Using an inert atmosphere (e.g., nitrogen or argon) is often crucial.
-
Workup Procedure: Improper workup can lead to the formation of emulsions, incomplete extraction of byproducts, or degradation of the desired product.[5][6]
Section 2: Troubleshooting Guide for Common Synthetic Reactions
Scenario 1: Amide Coupling Reactions
Problem: Low yield of the desired amide and the presence of multiple spots on TLC, one of which is a highly insoluble white solid.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Formation of N-acylurea byproduct | When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, often insoluble, N-acylurea if the amine nucleophile is not reactive enough or is present in low concentration. | 1. Add an Activator: Incorporate an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These trap the O-acylisourea to form a more reactive activated ester, which is less prone to rearrangement and more readily reacts with the amine. 2. Optimize Reagent Addition: Add the amine to the pre-activated carboxylic acid. This ensures that the highly reactive intermediate is immediately intercepted by the nucleophile. |
| Epimerization/Racemization | If your amine is chiral, the basic conditions or elevated temperatures often employed in amide coupling can lead to the loss of stereochemical integrity. | 1. Use Milder Coupling Reagents: Reagents like HATU or HBTU often allow for lower reaction temperatures and shorter reaction times, minimizing the risk of epimerization. 2. Control the Temperature: Run the reaction at 0 °C or even lower if the reactivity allows. |
| Hydrolysis of Activated Intermediate | Trace amounts of water in the solvent or reagents can hydrolyze the activated carboxylic acid intermediate back to the starting material. | 1. Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried before use. 2. Dry Reagents: Dry reagents that may be hygroscopic. |
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise and stir the mixture for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1 equivalent) in a small amount of anhydrous DMF.
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of Amide Coupling Byproduct Formation:
Sources
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 3-(3-Fluorophenyl)propionic acid
Welcome to the technical support center for the HPLC analysis of 3-(3-Fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape. Achieving a symmetrical, sharp peak is paramount for accurate quantification and robust analytical methods. This resource provides in-depth troubleshooting strategies and preventative measures to ensure the integrity of your chromatographic results.
Understanding this compound
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte, as these directly influence its chromatographic behavior.
| Property | Value | Significance in HPLC |
| Molecular Formula | C9H9FO2 | Provides the basic chemical makeup. |
| Molecular Weight | 168.17 g/mol [1] | Affects diffusion and mass transfer characteristics. |
| pKa (Predicted) | 4.59 ± 0.10[2] | As a carboxylic acid, the ionization state is highly dependent on the mobile phase pH. This is a critical parameter for controlling retention and peak shape.[3][4][5][6] |
| Melting Point | 43-47 °C[2] | Indicates the solid-state properties of the compound. |
| Boiling Point | 125 °C at 10.5 mm Hg[2] | Not directly relevant for HPLC but contributes to the overall physical profile. |
| Solubility | Soluble in Methanol[2] | Important for sample and standard preparation. |
The key takeaway from these properties is the acidic nature of this compound. Its pKa of approximately 4.59 dictates that the mobile phase pH will be the most powerful tool for controlling its ionization state, and consequently, its retention and peak shape in reversed-phase HPLC.[3][5][7]
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
Peak tailing is the most common peak shape issue for acidic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[8] Specifically, the negatively charged carboxylate form of the analyte can interact with residual, positively charged silanol groups on the silica-based stationary phase.[9][10][11] To mitigate this, it is crucial to control the mobile phase pH to be at least 1.5-2 pH units below the analyte's pKa, which in this case would be a pH of approximately 2.5-3.0.[3][12] This ensures the analyte is in its neutral, protonated form, minimizing these undesirable interactions.
Q2: My peak is fronting. What are the likely causes?
Peak fronting is less common than tailing but can be caused by several factors, including sample overload, poor sample solubility in the mobile phase, or column degradation.[9][13][14][15] If the concentration of your sample is too high, it can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[15][16] Also, ensure your sample is fully dissolved in a solvent that is of similar or weaker elution strength than your mobile phase.[14]
Q3: I'm observing split peaks. What should I investigate?
Split peaks can arise from a few issues. A common cause is a partially blocked frit at the column inlet, which disrupts the sample band as it enters the column.[9] Another possibility is a void or channel in the column packing material.[17] It could also be due to injecting the sample in a solvent much stronger than the mobile phase, causing the sample to spread unevenly at the head of the column.[18]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving poor peak shapes for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Primary Causes & Solutions:
-
Inappropriate Mobile Phase pH:
-
Explanation: If the mobile phase pH is close to or above the pKa of this compound (~4.59), a significant portion of the analyte will be in its ionized (anionic) form. These negatively charged molecules can interact strongly with residual silanol groups on the silica stationary phase, leading to a secondary retention mechanism and peak tailing.[8][10]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa. A pH of 2.5 to 3.0 is recommended to ensure the analyte is fully protonated and interacts primarily through the desired reversed-phase mechanism.[3][12] Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.[6]
-
-
Secondary Silanol Interactions:
-
Explanation: Even at low pH, some residual silanol groups on the stationary phase can be active and cause tailing.[11][19] This is more prominent on older, less deactivated (non-end-capped) columns.
-
Solutions:
-
Use a Modern, End-Capped Column: High-purity silica columns with proper end-capping are designed to minimize exposed silanol groups.[11][20]
-
Mobile Phase Additives: Adding a small concentration of a competitive agent like triethylamine (TEA) can help to mask the active silanol sites. However, this is less common with modern columns.
-
-
-
Column Contamination:
-
Explanation: Accumulation of strongly retained sample matrix components or precipitated salts can create active sites on the column, leading to peak tailing.
-
Solution: Implement a proper column flushing and regeneration protocol. If the column is heavily contaminated, consider replacing it. Using a guard column can help protect the analytical column from contaminants.[16]
-
Experimental Protocol: Optimizing Mobile Phase pH
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
-
Initial Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient: Start with a suitable gradient (e.g., 30-70% B over 10 minutes)
-
-
Analysis and Evaluation:
-
Inject a standard solution of this compound.
-
Evaluate the peak symmetry. If tailing persists, consider slightly lowering the pH with trifluoroacetic acid (TFA) at 0.1%, which can further suppress silanol interactions.
-
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Primary Causes & Solutions:
-
Sample Overload:
-
Explanation: Injecting too much analyte can saturate the stationary phase, causing some molecules to travel through the column more quickly, resulting in a fronting peak.[15][16]
-
Solution: Reduce the injection volume or dilute the sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
-
Sample Solvent Incompatibility:
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent), it can cause the analyte to move down the column before the separation process properly begins.[14][15]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Collapse or Void:
-
Explanation: A physical degradation of the column packing at the inlet can lead to a disturbed flow path and peak fronting.[9][13] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[4]
-
Solution: Replace the column. To prevent this, always ensure gradual changes in flow rate and operate within the manufacturer's specifications for the column.
-
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for peak shape issues.
Advanced Topic: Ion-Pairing Chromatography
In some challenging separations, especially when dealing with complex mixtures, ion-pairing chromatography can be a useful technique.
-
Mechanism: For an acidic analyte like this compound, a positively charged ion-pairing reagent (e.g., tetrabutylammonium phosphate) is added to the mobile phase.[21] The analyte, in its ionized (negative) form at a neutral or slightly basic pH, forms a neutral ion pair with the reagent. This neutral complex has increased hydrophobicity and is better retained on a reversed-phase column.[21]
-
When to Consider:
-
When adequate retention cannot be achieved even with highly aqueous mobile phases.
-
To improve the peak shape of highly polar acidic compounds that still exhibit tailing at low pH.
-
-
Considerations:
-
Ion-pairing reagents can be difficult to remove from the column and the HPLC system.
-
They are generally not compatible with mass spectrometry (MS) detection, although some volatile ion-pairing reagents are available.[21]
-
Chemical Equilibria in Reversed-Phase HPLC
Caption: Analyte equilibria and interactions in HPLC.
By systematically addressing these potential issues, you can significantly improve the peak shape in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available from: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available from: [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]
-
LC Technical Tip. Phenomenex. Available from: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. Available from: [Link]
-
HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. PharmaCores. Available from: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available from: [Link]
-
Peak Fronting, Column Life and Column Conditioning. LCGC International. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
Poor HPLC Peak Shapes: Troubleshooting. LabVeda. Available from: [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
This compound. Georganics. Available from: [Link]
-
Thermophysical Properties of this compound. Chemcasts. Available from: [Link]
-
3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem. Available from: [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. Available from: [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Available from: [Link]
-
T1. Poor peak shape. Nacalai Tesque. Available from: [Link]
-
This compound. Chemdad. Available from: [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available from: [Link]
-
Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. PubMed. Available from: [Link]
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. mastelf.com [mastelf.com]
- 17. waters.com [waters.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. shodexhplc.com [shodexhplc.com]
- 20. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 21. km3.com.tw [km3.com.tw]
unexpected results with 3-(3-Fluorophenyl)propionic acid in cell culture
Technical Support Center: 3-(3-Fluorophenyl)propionic acid
Last Updated: 2026-01-11
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during in-vitro cell culture experiments. We will explore common issues from a first-principles perspective, providing not just solutions but the underlying rationale to empower your research.
Part 1: Troubleshooting Guide
This section is structured to address specific unexpected outcomes. Please identify the problem that best matches your observation.
Issue 1: Unexpectedly High Cytotoxicity or Poor Cell Health
Question: My cells are showing signs of stress (e.g., poor morphology, detachment, death) at concentrations where I expect to see a specific biological effect. Is the compound inherently toxic?
Answer: While direct cytotoxicity is possible, the observed effects often stem from experimental variables. It is crucial to differentiate between general toxicity and a specific, on-target anti-proliferative effect.[1] Let's troubleshoot this systematically.
Troubleshooting Workflow: Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
1. Verify Solvent Concentration:
-
Problem: The most common solvent, Dimethyl Sulfoxide (DMSO), is cytotoxic at concentrations typically above 0.5% in the final culture medium.[2][3][4][5]
-
Causality: DMSO increases cell membrane permeability. At high concentrations, this disrupts the membrane integrity, leading to cell death independent of your compound's activity.[5][6]
-
Action: Calculate the final percentage of DMSO in your media. Always include a "vehicle control" (media with the same final DMSO concentration but without the compound) in your experiments. If the vehicle control also shows toxicity, you must lower the final DMSO concentration.[3]
2. Determine the Cytotoxic Threshold:
-
Problem: You may be working at a concentration that is too high.
-
Causality: All compounds have a toxic threshold. It's essential to find the concentration range where the compound is tolerated by the cells before assessing its specific biological function.
-
Action: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a broad range of this compound concentrations (e.g., from 0.1 µM to 100 µM). This will allow you to determine the concentration that inhibits growth by 50% (GI50) and the lethal concentration (LC50), helping you select sub-toxic concentrations for your functional assays.[1]
3. Check for Compound Precipitation:
-
Problem: The compound may be precipitating out of the solution in your culture media.
-
Causality: Cell culture media is a complex aqueous solution containing salts, proteins, and amino acids that can reduce the solubility of organic compounds compared to a pure solvent like DMSO. Precipitates can cause physical stress to adherent cells and lead to inaccurate, non-reproducible effective concentrations.
-
Action: Visually inspect the media in your wells under a microscope after adding the compound. Look for crystals or amorphous particulates. If observed, you may need to prepare a more dilute stock solution or use a stepwise dilution method.[3]
Issue 2: Lack of Expected Biological Effect
Question: I am not observing the biological effect I anticipated based on literature or the compound class.
Answer: This can be a frustrating outcome. The issue could range from compound inactivity to problems with the experimental setup.
1. Confirm On-Target Activity:
-
Problem: The compound may not be engaging its intended target in your specific cell model.
-
Causality: Aryl propionic acid derivatives are known to have various potential mechanisms, including the inhibition of enzymes like cyclooxygenases (COX).[7] However, the specific activity of this compound is not extensively documented. Its effect could be highly cell-type or context-dependent.
-
Action:
-
Positive Control: Use a well-characterized compound known to produce the effect you are studying. This validates that your assay system is working correctly.
-
Target Engagement Assay: If the molecular target is known, use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its target inside the cell at the concentrations used.[1]
-
Downstream Signaling: If the compound is expected to inhibit a pathway, use Western blotting to check the phosphorylation status of a key downstream protein. For example, if you expect COX-2 inhibition, you might measure prostaglandin levels.[1][7]
-
2. Re-evaluate Compound Stability and Purity:
-
Problem: The compound may have degraded during storage or may be of insufficient purity.
-
Causality: Small molecules can be sensitive to light, temperature, and repeated freeze-thaw cycles.[2][3] Impurities can interfere with the assay or have no biological activity, effectively lowering the concentration of the active compound.
-
Action:
-
Storage: Ensure the compound was stored correctly (typically at -20°C or -80°C as a powder or in an anhydrous solvent).[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
-
Fresh Solution: Prepare a fresh stock solution from the powder.
-
Source Verification: Check the Certificate of Analysis (CofA) from the supplier to confirm the purity of the compound.
-
Issue 3: Inconsistent Results Between Experiments
Question: My results with this compound are not reproducible. Why?
Answer: Lack of reproducibility is a common challenge that often points to subtle variations in experimental conditions.[1]
1. Standardize Cell Culture Conditions:
-
Problem: Variations in cell health and density can dramatically alter the response to a compound.
-
Causality:
-
Action:
-
Use cells within a consistent, defined passage number range for all related experiments.
-
Perform accurate cell counts (e.g., with a hemocytometer or automated counter) to ensure consistent seeding density.
-
2. Scrutinize Solution Preparation Protocol:
-
Problem: Inaccuracies in preparing stock or working solutions are a major source of variability.
-
Causality: Small pipetting errors, incomplete dissolution of the powder, or using a saturated stock solution can lead to incorrect final concentrations.
-
Action:
-
Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.[2]
-
Ensure the compound is fully dissolved in the stock solvent before making further dilutions. Gentle warming or vortexing may be required.
-
When diluting the DMSO stock into aqueous media, do it stepwise to prevent precipitation.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound? A1: Understanding the compound's properties is key to proper handling.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [8][9] |
| Molecular Weight | 168.16 g/mol | [8][9] |
| Appearance | White to brown solid/crystal | [8] |
| Melting Point | 43-47 °C | [8][10] |
| Solubility | Soluble in Methanol, DMSO | [8] |
| pKa | ~4.59 (Predicted) | [8] |
Q2: How should I prepare a stock solution of this compound? A2: Proper stock solution preparation is critical for reproducible results.[11]
| Protocol: Preparing a 10 mM DMSO Stock Solution |
| 1. Calculation: To make a 10 mM stock solution from a powder with a molecular weight of 168.16 g/mol , you would dissolve 1.6816 mg in 1 mL of solvent. Formula: Mass (mg) = Molarity (mM) x Volume (L) x MW ( g/mol ) |
| 2. Weighing: For small quantities (e.g., ≤10 mg), it is often best to dissolve the entire amount in the vial to avoid weighing errors.[2][11] For example, if you have 5 mg of powder, add 2.97 mL of DMSO to get a 10 mM stock. Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] x 1000 / Molarity (mM) |
| 3. Dissolution: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial.[2] Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution if necessary. |
| 4. Sterilization: For cell culture, sterile filtration of the final working solution is recommended. However, since high-concentration DMSO is bactericidal, sterile handling techniques during preparation are often sufficient.[2] Do not autoclave DMSO-based solutions. |
| 5. Storage: Aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2][3] |
Q3: Could the fluorine atom itself be causing unexpected off-target effects? A3: Yes, this is an important consideration in medicinal chemistry.
-
Causality: The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[12][13] While often beneficial for improving potency and pharmacokinetic profiles, it can also introduce new, unexpected biological activities.[13][14] In some cases, metabolism of fluorinated compounds can release fluoride ions or other toxic metabolites, though this is dependent on the molecule's specific structure and metabolic pathway.[15][16]
-
Action: If you suspect off-target effects are confounding your results, consider using a non-fluorinated structural analog as a control compound. This can help determine if the observed phenotype is specific to the fluorinated version of the molecule.
Q4: What is the known or expected mechanism of action for this compound? A4: this compound is a derivative of aryl propionic acid. This class of molecules includes well-known non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for many related compounds is the inhibition of cyclooxygenase (COX) enzymes, which suppresses prostaglandin synthesis.[7] Molecular docking studies on similar fluoro-substituted propionic acids have suggested potential for selective binding to COX-2.[7] However, without specific experimental data on this exact compound, this remains a putative mechanism. It is also used as a building block in the synthesis of other pharmaceuticals, indicating its utility as a chemical intermediate rather than a well-characterized bioactive agent itself.[7][17]
References
- Mechanisms of Action of this compound Analogs at Molecular and Cellular Levels. Benchchem.
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Benchchem.
- SMALL MOLECULES.
- The Dark Side of Fluorine. NIH.
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio.
- How do fluorinating reagents impact the biological activity of fluorin
- Preparing Stock Solutions. PhytoTech Labs.
- Compound Handling Instructions. MCE.
- FAQs on Inhibitor Prepar
- This compound. Chem-Impex.
- Troubleshooting guide for cell culture. PromoCell.
- Cell Culture Troubleshooting. Sigma-Aldrich.
- Chemical Aspects of Human and Environmental Overload with Fluorine. NIH.
- This compound Two Chongqing Chemdad Co. ,Ltd. Chemdad.
- 3-(3-Hydroxyphenyl)propionic Acid. Selleck Chemicals.
- Biological Impacts of Fluorination.
- This compound - High purity | EN. Georganics.
- Troubleshooting Guide for Cell Culture Contamin
- Poor Cell Growth Troubleshooting. Sigma-Aldrich.
- 3-(3-FLUOROPHENYL)
- Thermophysical Properties of this compound. Chemcasts.
- assessing the impact of the fluorine atom on the biological activity of deriv
- 3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem.
- Flavonoid metabolite 3-(3-hydroxyphenyl)
- 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
- Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
- Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH.
- Dimethyl Sulfoxide (DMSO).
- 3-(Methylthio)propionic acid (3-Methylsulfanylpropionic acid). MedChemExpress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chem-casts.com [chem-casts.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. antbioinc.com [antbioinc.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. zjwintime.com [zjwintime.com]
- 15. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
Technical Support Center: Managing Interference of 3-(3-Fluorophenyl)propionic Acid in Fluorescence Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with 3-(3-Fluorophenyl)propionic acid in fluorescence-based assays. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate assay interference caused by this compound. Our approach is rooted in scientific principles and practical, field-proven techniques to ensure the integrity of your experimental data.
Part 1: Understanding the Challenge - The Nature of Interference
Fluorescence assays are powerful tools in drug discovery and basic research, but their accuracy can be compromised by the intrinsic properties of test compounds.[1][2][3] this compound, like many small molecules, possesses a chemical structure that can interact with light and the assay system in ways that lead to misleading results. The primary mechanisms of interference are autofluorescence and fluorescence quenching .[3][4]
-
Autofluorescence: The compound itself may absorb light at or near the excitation wavelength of your assay's fluorophore and emit light in the detection range, leading to a false-positive signal or artificially inflated readings.[1][3][4] Many small molecules in screening libraries are inherently fluorescent.[3][5]
-
Fluorescence Quenching: The compound can interact with the excited-state fluorophore, causing it to return to its ground state without emitting a photon. This results in a decreased fluorescence signal, potentially leading to false negatives or an underestimation of the biological effect.[1][3][4]
Part 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in fluorescence assays.
Q1: My assay signal is unexpectedly high and dose-dependent with this compound, even in my "no enzyme" or "no cell" controls. What could be the cause?
This is a classic sign of compound autofluorescence . This compound, containing a phenyl ring, has the potential to be intrinsically fluorescent. If its excitation and emission spectra overlap with those of your assay's fluorophore, you will detect this background fluorescence as a real signal.
Q2: I'm seeing a decrease in my fluorescence signal as I increase the concentration of this compound. Does this mean it's an inhibitor?
Q3: At what wavelengths might this compound be expected to show autofluorescence?
Q4: How can I proactively design my assay to avoid interference from compounds like this compound?
A key strategy is to use fluorophores with excitation and emission wavelengths shifted to the red end of the spectrum (e.g., Cy5, Alexa Fluor 647).[1] The likelihood of autofluorescence from small molecules is generally lower at longer wavelengths.[1] Additionally, performing control experiments to test for compound interference should be a standard part of your assay development and screening protocols.
Part 3: Troubleshooting Guide - A Step-by-Step Approach
If you suspect interference from this compound, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Intrinsic Properties of this compound
The first step is to determine if the compound itself is contributing to the signal you are measuring.
Protocol 1: Measuring Compound Autofluorescence
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should match what you use in your main experiment.
-
Dispense the dilutions into the wells of your assay plate.
-
Read the plate in your fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main assay.
-
Analyze the data: Plot the fluorescence intensity against the compound concentration. A dose-dependent increase in fluorescence that is significantly above the buffer blank indicates autofluorescence.
| Concentration of this compound (µM) | Fluorescence Intensity (a.u.) |
| 100 | 15000 |
| 50 | 7500 |
| 25 | 3750 |
| 12.5 | 1800 |
| 6.25 | 900 |
| 0 (Buffer) | 100 |
Table 1: Example data showing autofluorescence of this compound.
Protocol 2: Spectral Scanning
-
Prepare a high-concentration solution of this compound in your assay buffer (e.g., 100 µM).
-
Using a scanning spectrofluorometer or a plate reader with spectral scanning capabilities:
-
Emission Scan: Excite the compound at the excitation wavelength of your assay's fluorophore and scan the emission across a broad range of wavelengths.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan the excitation wavelengths.
-
-
Analyze the data: The resulting spectra will reveal the excitation and emission profile of the compound, confirming if it overlaps with your assay's detection window.
Step 2: Assessing Quenching Effects
If you observe a decrease in signal, it's important to distinguish between genuine biological activity and quenching.
Protocol 3: Quenching Assessment
-
Prepare a solution of your assay's fluorophore (or a fluorescently labeled product of your enzymatic reaction) at a concentration that gives a robust signal.
-
Add a serial dilution of this compound to this solution.
-
Incubate for a short period to allow for any interactions.
-
Read the fluorescence. A dose-dependent decrease in the fluorophore's signal indicates quenching.
Step 3: Mitigation Strategies
Once interference is confirmed, you can employ several strategies to obtain reliable data.
-
Background Subtraction: For moderate autofluorescence, you can run a parallel experiment with the compound in the absence of the biological target (e.g., no enzyme or cells) and subtract this background from your experimental wells. However, be aware that the interaction of the compound with cellular components can sometimes alter its fluorescent properties.
-
Use of Red-Shifted Fluorophores: As mentioned, switching to a fluorophore with longer excitation and emission wavelengths is a highly effective strategy to avoid autofluorescence from many small molecules.[1]
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, using TRF with long-lifetime lanthanide-based fluorophores can be an excellent solution. The short-lived autofluorescence from the interfering compound will decay before the measurement of the specific signal.
-
Orthogonal Assays: Validate your findings using a non-fluorescence-based method.[1][2][3] For example, if you are studying enzyme inhibition, you could use a luminescence-based or absorbance-based assay.
Part 4: Visualizing the Problem and Solution
Mechanisms of Interference
Caption: Mechanisms of fluorescence assay interference.
Troubleshooting Workflow
Caption: A workflow for troubleshooting assay interference.
Part 5: Conclusion and Best Practices
Interference from test compounds is a common challenge in fluorescence-based assays. By systematically characterizing the potential for autofluorescence and quenching of this compound, you can confidently interpret your results.
Key Takeaways:
-
Always run controls: Testing for compound autofluorescence and quenching should be an integral part of your experimental design.
-
Understand your compound: While specific spectral data for this compound is limited, its chemical structure suggests a potential for interference, particularly in assays using UV or blue-light fluorophores.
-
Choose your assay components wisely: Opting for red-shifted fluorophores can significantly reduce the risk of interference.
-
Validate your findings: Confirmation of hits with an orthogonal, non-fluorescent assay method is the gold standard for robust drug discovery.
By following the guidance in this technical support document, you can navigate the complexities of fluorescence assays and ensure the generation of high-quality, reliable data in your research and development endeavors.
References
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
- Simeonov, A., & Davis, M. I. (2004). Fluorescence spectroscopic profiling of compound libraries. Journal of biomolecular screening, 9(6), 534–541.
-
Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. [Link]
-
MDPI. (2023). Intrinsic Fluorescence Markers for Food Characteristics, Shelf Life, and Safety Estimation: Advanced Analytical Approach. [Link]
-
PubMed. (2018). Interference with Fluorescence and Absorbance. [Link]
-
MDPI. (2024). Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys. [Link]
-
MDPI. (2023). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. [Link]
Sources
minimizing batch-to-batch variability of synthesized 3-(3-Fluorophenyl)propionic acid
A Guide to Minimizing Batch-to-Batch Variability
Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the synthesis process, ensuring consistent quality and yield across batches. As a versatile building block in medicinal chemistry, particularly for anti-inflammatory agents, consistent production of this intermediate is paramount.[1][2] This document provides in-depth, field-proven insights into common synthetic challenges and their solutions.
Section 1: Understanding the Synthesis - A Common Pathway
Batch-to-batch variability is a significant challenge in chemical manufacturing, often stemming from minor deviations in raw materials, reaction conditions, or purification processes.[3][4][5] To control this, we must first understand the critical steps of the synthesis. A widely used and robust method for preparing 3-(3-halogenophenyl)propionic acids involves a malonic ester synthesis route.[6] This multi-step process offers several points where control is crucial for a consistent outcome.
The pathway begins with the alkylation of a malonic ester with 3-fluorobenzyl halide, followed by saponification and finally, decarboxylation to yield the target acid.
Caption: Malonic ester synthesis pathway for this compound.
Section 2: Troubleshooting Guide for Synthesis Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Raw Material & Reagent Issues
Q1: My initial alkylation reaction (Step 1) is sluggish or incomplete. What's the cause?
A1: This issue commonly points to two areas: reagent quality or reaction conditions.
-
Moisture: The base used for deprotonating the malonic ester (e.g., sodium hydride, sodium ethoxide) is extremely sensitive to moisture. Ensure your solvent (e.g., THF, Ethanol) is anhydrous and that the reaction is performed under an inert atmosphere (Nitrogen or Argon). Moisture will quench the base, reducing the concentration of the active malonate nucleophile.
-
Base Potency: The base itself may have degraded. Use a freshly opened container or titrate the base to determine its active concentration before use.
-
Starting Material Quality: The 3-fluorobenzyl chloride can degrade over time, especially if not stored properly. Purity should be confirmed by GC or NMR before use.
Q2: I am seeing a significant amount of a dialkylated side product. How can I prevent this?
A2: Dialkylation occurs when a second molecule of 3-fluorobenzyl chloride reacts with the mono-alkylated malonate intermediate. To minimize this:
-
Control Stoichiometry: Use a slight excess of the malonic ester (e.g., 1.1 to 1.2 equivalents) relative to the benzyl chloride. This ensures the electrophile is consumed before it can react a second time.
-
Addition Temperature: Add the 3-fluorobenzyl chloride slowly to the solution of the deprotonated malonic ester at a controlled, low temperature. This keeps the instantaneous concentration of the electrophile low, favoring the mono-alkylation reaction.
Reaction Condition Variability
Q3: The yield of my final product is inconsistent from batch to batch, ranging from 60% to 85%. What are the most critical parameters to control?
A3: Yield variability is a classic sign of inconsistent process control.[7] For the malonic ester synthesis, the decarboxylation step (Step 3) is often the most critical for yield and purity.[6]
-
Decarboxylation Temperature: The temperature required for efficient decarboxylation is typically high (120-250°C).[6] Insufficient temperature will lead to incomplete reaction, leaving the malonic acid intermediate in your product. Conversely, excessively high temperatures can lead to thermal decomposition and the formation of colored impurities. You must precisely control this temperature using a well-calibrated heating mantle and thermocouple.
-
Reaction Time: Ensure the reaction is held at the target temperature for a consistent duration. Monitor the reaction for the cessation of CO2 evolution, which indicates completion. An insufficient reaction time will result in a lower yield.
Q4: The color of my final product varies from off-white to brown. What causes this discoloration?
A4: The color of the final product, which should ideally be a white to light yellow solid, is a key indicator of purity.[2][8]
-
Thermal Decomposition: As mentioned, overheating during decarboxylation is a primary cause of discoloration. This creates polymeric or charred impurities that are difficult to remove.
-
Oxidation: Air oxidation of intermediates or the final product can occur, especially at elevated temperatures. Maintaining an inert atmosphere during the high-temperature decarboxylation step can mitigate this.
-
Impure Solvents/Reagents: Impurities in solvents used for work-up or extraction can be carried through to the final product. Always use high-purity, residue-free solvents.
Work-up and Purification Challenges
Q5: I'm having trouble with emulsions during the aqueous work-up after saponification. How can I resolve this?
A5: Emulsions are common when partitioning acidic or basic organic compounds between aqueous and organic layers.
-
Add Brine: After the initial separation, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.
-
Change Solvent: If emulsions persist, consider using a different extraction solvent. For instance, if you are using ethyl acetate, switching to methyl tert-butyl ether (MTBE) might resolve the issue as it is less soluble in water.
-
Filtration: In stubborn cases, filtering the emulsified mixture through a pad of celite or diatomaceous earth can help break the emulsion.
Q6: My final product purity is low after recrystallization. What can I do to improve it?
A6: Ineffective recrystallization is often due to an improper choice of solvent or poor technique.
-
Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvent systems like toluene/hexanes or water/isopropanol mixtures can be effective. A solvent screen is highly recommended.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can cause impurities to crash out with the product.
-
Seeding: If crystallization is slow to initiate, adding a single, pure crystal of the product (a seed crystal) can induce crystallization.
Section 3: Proactive Strategies for Minimizing Variability (FAQs)
This section provides answers to frequently asked questions about establishing a robust and reproducible synthesis process.
Q1: How important is raw material characterization for ensuring batch consistency?
A1: It is critically important. The principle of "Quality by Design" (QbD) emphasizes that product quality begins with well-characterized raw materials.[9] Minor variations in starting materials can have a cascading effect on the final product.
-
Establish Specifications: For each raw material (e.g., 3-fluorobenzyl chloride, dimethyl malonate, sodium hydroxide), establish clear specifications for purity (e.g., ≥98% by GC), key impurities, and water content.
-
Vendor Qualification: Work with reliable vendors and consider qualifying multiple suppliers. Always request a Certificate of Analysis (CoA) for each incoming lot.
-
Incoming QC: Perform at least one identity test (e.g., FTIR or NMR) and a purity check (e.g., GC) on all critical raw materials before use.
Q2: What are the most effective analytical techniques for monitoring reaction progress and final product quality?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive control.
-
In-Process Controls (IPCs):
-
TLC/GC/HPLC: To monitor the disappearance of starting materials and the appearance of intermediates and products. This is crucial for determining reaction completion and preventing the formation of side products due to extended reaction times.
-
-
Final Product Quality Control:
-
HPLC/GC: To determine the purity (assay) of the final product and quantify any impurities. A validated method is necessary for reliable results.[10]
-
NMR (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or process-related impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity.[2][8]
-
FTIR: To confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
Q3: How can I develop a robust process that is less sensitive to minor operational variations?
A3: This is the core goal of process development and can be achieved through a systematic approach.
-
Design of Experiments (DoE): Utilize DoE to systematically study the effects of multiple process parameters (e.g., temperature, concentration, reaction time) and their interactions on yield and purity.[9] This allows you to identify the most critical parameters and establish a proven acceptable range (PAR) for each.
-
Process Flow Diagram: Create a detailed process flow diagram that outlines every step, from raw material dispensing to final product packaging. This serves as a master guide for consistent execution.
-
Standard Operating Procedures (SOPs): Write detailed SOPs for every stage of the process. These documents should be followed rigorously by all personnel to eliminate operational variability.
Caption: A robust process control workflow for consistent synthesis.
Section 4: Data & Protocol Summaries
Data Tables
Table 1: Recommended Raw Material Specifications
| Parameter | 3-Fluorobenzyl chloride | Dimethyl malonate | Sodium Hydroxide |
| CAS Number | 348-51-6 | 108-59-8 | 1310-73-2 |
| Appearance | Colorless to light yellow liquid | Colorless liquid | White pellets or flakes |
| Purity (Assay) | ≥ 98.0% (GC) | ≥ 99.0% (GC) | ≥ 97.0% (Titration) |
| Water Content | ≤ 0.1% | ≤ 0.1% | N/A |
Table 2: Typical Final Product Specifications
| Parameter | Specification | Analytical Method |
| CAS Number | 458-45-7 | N/A |
| Appearance | White to light yellow powder/crystal[2] | Visual |
| Purity (Assay) | ≥ 98.0% | HPLC or GC |
| Melting Point | 41 - 47 °C[2][8] | Melting Point Apparatus |
| Identity | Conforms to reference spectrum | ¹H NMR, FTIR |
| Any Single Impurity | ≤ 0.5% | HPLC or GC |
| Total Impurities | ≤ 1.5% | HPLC or GC |
Experimental Protocols
Protocol 1: Synthesis via Malonic Ester Route This protocol is adapted from established methodologies and should be performed by qualified personnel in a suitable laboratory setting.[6]
-
Step 1: Alkylation.
-
To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.) portion-wise at 0 °C.
-
Slowly add dimethyl malonate (1.1 eq.) via syringe, keeping the temperature below 10 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction back to 0 °C and add a solution of 3-fluorobenzyl chloride (1.0 eq.) in THF dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor for completion by TLC or GC.
-
Quench the reaction by carefully adding saturated ammonium chloride solution. Extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(3-fluorobenzyl)dimethyl malonate.
-
-
Step 2: Saponification.
-
Dissolve the crude intermediate from Step 1 in methanol.
-
Add an aqueous solution of sodium hydroxide (2.5 eq.).
-
Heat the mixture to reflux (approx. 65 °C) for 4-6 hours until the reaction is complete (monitor by TLC/HPLC).
-
Cool to room temperature and remove the methanol under reduced pressure.
-
-
Step 3: Decarboxylation.
-
To the aqueous residue from Step 2, slowly add concentrated hydrochloric acid at 0 °C until the pH is ~1-2.
-
Heat the acidic mixture to 140-150 °C. Maintain this temperature for 1-2 hours, monitoring for the cessation of gas evolution.[6]
-
Cool the mixture to room temperature. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., toluene).
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot filtrate, slowly add a co-solvent in which the product is less soluble (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 35 °C) until a constant weight is achieved.
References
- Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
Mockus, L., Peterson, J. J., Lainez, J. M., & Reklaitis, G. V. (2015). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 19(8), 997-1006. Retrieved from [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]
- Google Patents. (2006). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Kewaunee International. (2023). Chemical Synthesis Batch to Continuous Manufacturing. Retrieved from [Link]
-
Alichem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
ResearchGate. (2014). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
- Google Patents. (1998). US5786507A - Process for the preparation of 3-phenylpropionic acid.
-
Lee, J. H., et al. (2016). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmaceutical Investigation, 46(4), 365-370. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. zaether.com [zaether.com]
- 10. Quantification of propionic acid from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3-(3-Fluorophenyl)propionic Acid
Welcome to the technical support center for researchers utilizing 3-(3-Fluorophenyl)propionic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the development of cellular resistance to this compound. Our approach is rooted in established scientific principles to help you diagnose the underlying mechanisms of resistance and develop effective countermeasures in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering resistance.
Q1: What is this compound and what is its likely mechanism of action?
This compound is a versatile aromatic carboxylic acid used as a key intermediate and building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1][2] As a monocarboxylic acid, its transport into and out of cells is likely mediated by Monocarboxylate Transporters (MCTs), a family of proteins that shuttle molecules like lactate and pyruvate across the plasma membrane.[3][4][5][6]
The precise intracellular target can vary depending on the context and cell type. However, related arylpropionic acid derivatives are known to inhibit key enzymes.[1] One potential target is Glycogen Synthase Kinase-3β (GSK-3β), where the compound may occupy the ATP-binding site.[1] Given its structure and the metabolic reliance of many cancer cells on glycolysis (the Warburg effect), a primary mechanism of action could be the disruption of cellular metabolism, potentially through the inhibition of MCT-mediated transport, leading to intracellular acidosis and metabolic stress.[7][8]
Q2: Why are my cell lines suddenly showing resistance to this compound?
Acquired drug resistance is a common phenomenon in cell culture, arising from selective pressure.[9][10] When cells are continuously exposed to a cytotoxic agent, a small subpopulation with inherent survival advantages can proliferate, leading to a resistant culture. This resistance is typically multifactorial.[11][12] For a compound like this compound, resistance mechanisms could include:
-
Altered Drug Transport:
-
Decreased Influx: Downregulation of an influx transporter (e.g., an MCT isoform) responsible for bringing the compound into the cell.
-
Increased Efflux: Upregulation of ATP-Binding Cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the compound out of the cell.[13][14]
-
-
Target Modification: Mutations in the target protein (e.g., GSK-3β) that prevent the compound from binding effectively.[15]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the effects of the drug, rendering the original target inhibition ineffective.[13][16]
-
Drug Sequestration: Trapping the compound in intracellular vesicles like lysosomes, preventing it from reaching its target.[11]
Q3: I've confirmed resistance with a dose-response curve. What are my immediate next steps?
Once you have quantitatively confirmed a rightward shift in the IC50 value in your resistant line compared to the parental (sensitive) line, the immediate goal is to secure your resources and begin a systematic investigation.
-
Cryopreserve: Immediately bank vials of both the parental (sensitive) and the newly established resistant cell lines. This ensures you have a consistent reference point for all future experiments.
-
Confirm Stability: Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with this compound to determine if the resistance phenotype is stable or transient.
-
Begin Investigation: Start with the most common and testable hypotheses. A logical first step is to investigate whether the intracellular concentration of the drug is reduced in the resistant cells.
Part 2: Troubleshooting Guide - A Step-by-Step Investigation of Resistance
This section provides a logical workflow to diagnose the specific mechanism of resistance in your cell line.
Workflow for Diagnosing Resistance Mechanisms
This flowchart outlines a systematic approach to identifying the cause of resistance.
Caption: A decision tree for troubleshooting resistance.
Problem 1: Is Intracellular Drug Concentration Decreased?
The most frequent cause of multidrug resistance is a reduction in the amount of drug reaching its intracellular target.[12] This can be due to increased efflux or decreased influx.
Many cancer cells develop resistance by upregulating ABC transporters that act as drug efflux pumps.[13][14]
Experimental Plan:
-
Assess Transporter Expression: Quantify the mRNA and protein levels of common ABC transporters (P-gp/ABCB1, BCRP/ABCG2, MRP1/ABCC1) in both sensitive and resistant cell lines using qPCR and Western blotting.
-
Functional Assay with Inhibitors: Treat resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., Verapamil or Tariquidar for P-gp). A reversal of resistance (a leftward shift in the IC50 curve) strongly indicates the involvement of that pump.
Table 1: Expected Outcomes for Increased Efflux Hypothesis
| Experiment | Expected Result in Resistant Cells | Rationale |
| qPCR/Western Blot | Increased mRNA/protein levels of an ABC transporter (e.g., P-gp). | Indicates the molecular basis for enhanced efflux capacity. |
| IC50 with Inhibitor | IC50 of this compound decreases significantly. | Blocking the pump restores intracellular drug accumulation and sensitivity. |
| Drug Accumulation Assay | Lower intracellular drug levels compared to sensitive cells. | Direct evidence that the drug is being actively removed from the cell. |
Since this compound is a monocarboxylate, its entry into the cell is likely mediated by MCTs.[6] Downregulation of the relevant MCT isoform would reduce drug uptake and confer resistance. MCT1 and MCT4 are frequently implicated in cancer metabolism.[7][17]
Experimental Plan:
-
Assess Transporter Expression: Quantify mRNA and protein levels of MCT1 and MCT4 in both sensitive and resistant cell lines. A loss of expression in the resistant line is a strong indicator.
-
Functional Assay with MCT Inhibitor: Treat the sensitive parental cells with a known MCT1 inhibitor (e.g., AZD3965 or AR-C155858) prior to and during exposure to this compound.[18][19] If this treatment makes the sensitive cells behave like the resistant cells (phenocopies resistance), it strongly suggests that MCT1 is the primary influx transporter for the drug.
Caption: Drug transport across the cell membrane.
Problem 2: Intracellular Drug Levels Are Unchanged, But Cells Are Resistant.
If you determine that the intracellular concentration of the drug is similar between sensitive and resistant cells, the resistance mechanism must lie downstream.
A common mechanism of resistance to targeted therapies is a mutation in the target protein that prevents drug binding, or a change in its expression level.[15]
Experimental Plan:
-
Target Sequencing: If the primary target is known or strongly suspected (e.g., GSK-3β), sequence the gene from the resistant cell line and compare it to the parental line to identify potential mutations in the drug-binding pocket.
-
Expression and Activity Analysis: Use Western blotting to check for changes in the total protein expression and the phosphorylation (activity) status of the target and key downstream effectors.
Cells can achieve resistance by activating a parallel signaling pathway that circumvents the block imposed by the drug, a process known as pathway redundancy.[13][16]
Experimental Plan:
-
Discovery-Based "-Omics": This investigation typically requires a broader, unbiased approach. Compare the transcriptomes (RNA-seq) or proteomes (mass spectrometry) of the sensitive and resistant cell lines (both at baseline and after drug treatment).
-
Bioinformatic Analysis: Look for signaling pathways that are significantly upregulated in the resistant line (e.g., PI3K/Akt, MAPK, or other survival pathways).
-
Validation: Once a candidate bypass pathway is identified, use a specific inhibitor for a key node in that pathway in combination with this compound. The restoration of sensitivity would validate the bypass mechanism.
Part 3: Strategies to Overcome and Resensitize
Based on your findings from the troubleshooting guide, you can now employ rational strategies to overcome resistance.
Strategy 1: Rational Combination Therapies
Combination therapy is a cornerstone of modern oncology, designed to target multiple mechanisms simultaneously to prevent or overcome resistance.[10][16]
Table 2: Combination Strategies Based on Resistance Mechanism
| Resistance Mechanism | Combination Strategy | Example Inhibitors | Rationale |
| Increased Efflux | Co-administer with an efflux pump inhibitor. | Verapamil, Tariquidar, Zosuquidar | Blocks the pump, restoring intracellular drug concentration.[13] |
| Decreased Influx (MCT1) | Combine with therapies that increase reliance on oxidative phosphorylation. | Metformin[18][20] | If influx is lost, the cell's metabolic flexibility is already compromised. Further targeting metabolism can induce synthetic lethality. |
| Target Mutation | Use a drug that binds to a different site or a downstream effector. | Varies by target | Circumvents the specific point of resistance. |
| Bypass Pathway | Co-administer with an inhibitor of the activated pathway. | PI3K inhibitors (e.g., Alpelisib), MEK inhibitors (e.g., Trametinib) | Shuts down the escape route used by the resistant cells. |
Strategy 2: Alternative and Novel Approaches
If combination therapies are not feasible, consider these strategies:
-
Nanoparticle Drug Delivery: Encapsulating this compound in a nanoparticle system can alter its entry mechanism into the cell, potentially bypassing efflux pumps and overcoming transport-based resistance.[13]
-
Immunotherapy Context: In an in vivo setting, resistance can sometimes be overcome by therapies that engage the immune system, such as checkpoint inhibitors, as these have mechanisms of action independent of the drug's direct target.[16]
Part 4: Appendices
Detailed Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response assay (e.g., CCK-8 or MTT) on the parental cell line to determine the initial IC50 of this compound.
-
Initial Low-Dose Culture: Begin culturing the parental cells in media containing the drug at a concentration equal to the IC20.[9]
-
Monitor and Escalate: When the cells resume a normal growth rate, double the concentration of the drug.
-
Repeat: Continue this process of dose escalation until the cells can proliferate in a concentration that is at least 5-10 times the original IC50. This process can take several months.
-
Characterize and Bank: Once established, confirm the new IC50 and cryopreserve stocks.
Protocol 2: Western Blot for MCT1 and P-glycoprotein (P-gp)
-
Lysate Preparation: Wash cell pellets from sensitive and resistant lines with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against MCT1 (e.g., from MilliporeSigma), P-gp (e.g., from Cell Signaling Technology), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
References
-
The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. (URL: [Link])
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH. (URL: [Link])
-
A new approach to overcoming anticancer drug resistance - Innovative Research. (URL: [Link])
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (URL: [Link])
-
MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - NIH. (URL: [Link])
-
Exploring monocarboxylate transporter inhibition for cancer treatment. (URL: [Link])
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC. (URL: [Link])
-
MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy - PubMed. (URL: [Link])
-
Monocarboxylate Transporter 1 modulates cancer cell pyruvate export and tumor growth. (URL: [Link])
-
Monocarboxylate Transporters: Therapeutic Targets and Prognostic Factors in Disease. (URL: [Link])
-
Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC - PubMed Central. (URL: [Link])
-
Transporters of monocarboxylates: characterizaiton and functional roles. (URL: [Link])
-
Monocarboxylate transporter - Wikipedia. (URL: [Link])
-
Monocarboxylate Transporters (SLC16): Function, Regulation, and Role in Health and Disease - PMC - PubMed Central. (URL: [Link])
-
Resistance mechanisms associated with altered intracellular distribution of anticancer agents - PubMed. (URL: [Link])
-
3-amino-3-(3-fluorophenyl)propanoic Acid | Advent Bio. (URL: [Link])
-
3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem. (URL: [Link])
-
[Antifungals cellular targets and mechanisms of resistance] - PubMed. (URL: [Link])
-
Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed. (URL: [Link])
-
Multidrug Resistance: Are We Still Afraid of the Big Bad Wolf - MDPI. (URL: [Link])
-
Researchers uncover cellular resistance mechanisms to BRAF inhibitors in melanoma. (URL: [Link])
-
Cellular Mechanisms of Multidrug Resistance of Tumor Cells - ResearchGate. (URL: [Link])
-
3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Publishing. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Monocarboxylate Transporters: Therapeutic Targets and Prognostic Factors in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. Monocarboxylate Transporters (SLC16): Function, Regulation, and Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 8. Monocarboxylate transporter - Wikipedia [en.wikipedia.org]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. atcc.org [atcc.org]
- 11. Resistance mechanisms associated with altered intracellular distribution of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multidrug Resistance: Are We Still Afraid of the Big Bad Wolf | MDPI [mdpi.com]
- 15. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of MCT1 in tumor progression and targeted therapy: a comprehensive review [frontiersin.org]
- 18. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monocarboxylate Transporter 1 modulates cancer cell pyruvate export and tumor growth [escholarship.org]
- 20. MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of 3-(3-Fluorophenyl)propionic Acid Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)propionic acid derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the development of orally administered therapeutics. Our goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles in achieving optimal oral bioavailability.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explore the underlying scientific causes, and provide a logical sequence of troubleshooting steps.
Question: My this compound derivative shows excellent in vitro potency but very low plasma concentration (AUC) after oral dosing in animal models. An intravenous (IV) dose shows good systemic exposure. What is the likely cause and how do I fix it?
Initial Diagnosis & Plausible Causes:
This classic discrepancy between IV and oral pharmacokinetic (PK) data points to a problem with oral absorption, not with the drug's systemic clearance. When a drug is administered intravenously, it bypasses the gastrointestinal (GI) tract and liver, achieving 100% bioavailability by definition.[1] The low exposure after oral dosing, therefore, stems from one or both of the following major barriers:
-
Poor Absorption: The compound is not efficiently absorbed from the GI tract into the bloodstream. This is often due to:
-
Low Aqueous Solubility: The drug must first dissolve in the GI fluids to be absorbed. Arylpropionic acid derivatives are often lipophilic and can exhibit poor water solubility.[2][3]
-
Low Permeability: The drug cannot effectively pass through the intestinal epithelial cells. However, as a relatively small lipophilic molecule, this is less likely to be the primary barrier unless it is a substrate for efflux transporters.
-
-
Extensive First-Pass Metabolism: The drug is absorbed from the gut but is heavily metabolized by enzymes in the intestinal wall or, more commonly, the liver before it can reach systemic circulation.[4][5][6] This "first-pass effect" can drastically reduce the amount of active drug that becomes available to the rest of the body.[7]
Recommended Actions & Troubleshooting Workflow:
The following workflow will help you systematically identify and address the root cause of low oral bioavailability.
Caption: Troubleshooting workflow for low oral bioavailability.
Step-by-Step Methodologies:
-
Confirm Solubility Limitation: The first and most common hurdle for this class of compounds is poor solubility.[8]
-
Action: Measure the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid at pH 1.2, and Simulated Intestinal Fluid at pH 6.8).
-
Rationale: The drug must be in solution to be absorbed.[9] If solubility is below the concentration required for a therapeutic dose to dissolve in the volume of the GI tract, you have a "solubility-limited absorption" problem.
-
-
Investigate First-Pass Metabolism: If solubility is adequate, the next likely culprit is first-pass metabolism.
-
Action: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. These assays quantify how quickly your compound is metabolized by key drug-metabolizing enzymes (e.g., Cytochrome P450s).[5][10]
-
Rationale: A high clearance rate in these in vitro systems is strongly predictive of high first-pass metabolism in vivo, explaining why the drug disappears after absorption but before reaching systemic circulation.[4]
-
-
Implement a Corrective Strategy: Based on your findings, select an appropriate path forward.
-
If Solubility-Limited: You must improve the dissolution rate and/or solubility. See the FAQ section below for a comparison of strategies like amorphous solid dispersions (ASDs), lipid-based formulations (e.g., SEDDS), and particle size reduction.[9][11][12]
-
If Metabolism-Limited: The goal is to protect the drug from metabolic enzymes. A prodrug strategy is a common and effective approach.[1][2] This involves chemically modifying the molecule to mask the metabolic site; the modifying group is later cleaved in vivo to release the active parent drug.[11]
-
Question: My formulation of a this compound derivative shows inconsistent and highly variable drug absorption between animal subjects. What causes this and how can I improve it?
Initial Diagnosis & Plausible Causes:
High inter-subject variability is a significant challenge that can jeopardize clinical success. The primary causes are often related to interactions with the complex and dynamic environment of the GI tract.
-
Food Effects: The presence or absence of food can dramatically alter drug absorption. For lipophilic compounds, co-administration with a high-fat meal can sometimes increase absorption by stimulating bile secretion, which helps solubilize the drug. Conversely, it can sometimes delay or reduce absorption.[13]
-
pH-Dependent Solubility: If your compound's solubility is highly dependent on pH, variations in gastric or intestinal pH among subjects can lead to erratic dissolution and absorption.[14] Propionic acid derivatives, being acidic, typically have higher solubility at a more neutral or basic pH (intestine) than in the highly acidic stomach.
-
Formulation Instability: If you are using an advanced formulation like an amorphous solid dispersion (ASD), it may be converting back to a more stable, less soluble crystalline form in the GI tract before it can be fully absorbed. This process, known as recrystallization, can be unpredictable.[12]
-
Genetic Polymorphisms: Variability in drug-metabolizing enzymes (like CYP enzymes) or transporters among subjects can lead to different rates of metabolism or efflux, causing variable bioavailability.[4]
Recommended Actions & Troubleshooting:
-
Characterize Food Effects:
-
Action: Conduct PK studies in both fasted and fed animal models.
-
Rationale: This will determine if a "food effect" exists and its nature (positive or negative). Understanding this is crucial for clinical dosing recommendations.
-
-
Develop a Robust Formulation: The best way to overcome variability is to create a formulation that ensures consistent drug dissolution regardless of the GI environment.
-
Action: Consider developing a Self-Emulsifying Drug Delivery System (SEDDS).
-
Rationale: SEDDS are lipid-based formulations that, upon gentle agitation in GI fluids, spontaneously form a fine oil-in-water emulsion.[3][9] This process is less dependent on physiological variables like pH and food. The drug is pre-dissolved in the lipid vehicle and is presented in a solubilized state for absorption, which can significantly reduce variability and enhance bioavailability.[15]
-
-
Stabilize Amorphous Forms:
-
Action: If using an ASD, ensure you have selected the optimal polymer and drug loading to prevent recrystallization. Incorporate precipitation inhibitors into your formulation.
-
Rationale: The polymer in an ASD is crucial for maintaining the drug in its high-energy, more soluble amorphous state.[8] A well-designed ASD will maintain supersaturation long enough for the drug to be absorbed.
-
Section 2: Frequently Asked Questions (FAQs)
What are the primary formulation strategies for a poorly soluble this compound derivative, and how do I choose?
Choosing the right formulation strategy depends on the specific physicochemical properties of your drug candidate, the required dose, and available manufacturing technologies. For a typical BCS Class II compound (high permeability, low solubility), the goal is to enhance dissolution.[8]
| Strategy | Mechanism | Advantages | Disadvantages | Best For... |
| Micronization/Nanonization | Increases surface area by reducing particle size, enhancing dissolution rate (Noyes-Whitney equation).[3][11] | Simple, well-established technology. | May not be sufficient for very poorly soluble compounds. Nanoparticles can be prone to aggregation.[12] | Compounds with moderate solubility issues; lower doses. |
| Amorphous Solid Dispersion (ASD) | Disperses the drug in an amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[8][9] | Can achieve significant increases in solubility (supersaturation). Can be formulated as a solid dosage form (tablet/capsule). | Requires careful polymer selection to prevent recrystallization.[12] Manufacturing can be complex (spray drying, hot-melt extrusion). | Compounds with high melting points and poor solubility. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a fine emulsion in the GI tract.[3] | Improves solubility and can bypass first-pass metabolism via lymphatic uptake. Reduces food effects and variability.[15] | Often results in a liquid or semi-solid formulation, which can be challenging for encapsulation. Potential for GI side effects with high surfactant levels. | Highly lipophilic (high LogP) compounds that are susceptible to first-pass metabolism. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, enhancing aqueous solubility.[9][16] | Forms a true solution, significantly increasing solubility. | Can be difficult to achieve high drug loading. Competition for binding can occur in vivo. | Lower dose compounds where a large increase in solubility is needed. |
Decision-Making Flowchart:
Caption: Formulation selection guide for BCS Class II compounds.
When is a prodrug strategy the right choice to overcome the first-pass effect?
A prodrug strategy is most appropriate when in vitro and in vivo data confirm that poor oral bioavailability is primarily due to extensive first-pass metabolism, not poor solubility or permeability.[1][5]
Consider a prodrug approach when:
-
The compound has high intrinsic permeability and adequate solubility, but oral AUC is still very low.
-
In vitro metabolism assays (microsomes, hepatocytes) show a high clearance rate.
-
A significant difference is observed between the AUC after oral administration and the AUC after intraportal administration (bypassing the liver), confirming hepatic metabolism as the main barrier.
-
There is a clear, chemically tractable "handle" on the molecule (e.g., a carboxylic acid, hydroxyl, or amine group) that is a primary site of metabolism and can be temporarily masked with a promoiety. Propionic acid derivatives have a carboxylic acid group that is an ideal candidate for ester prodrug formation.[11]
Section 3: Key Experimental Protocols
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general workflow for developing a SEDDS formulation for a this compound derivative.
1. Objective: To formulate a homogenous, stable liquid system that spontaneously forms a micro- or nano-emulsion upon dilution in aqueous media, enhancing the solubility and absorption of the drug.
2. Materials & Equipment:
-
API: this compound derivative
-
Oil/Lipid: Long-chain or medium-chain triglycerides (e.g., Capryol™ 90, Maisine® CC)
-
Surfactant: High HLB surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent: (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer and stir bars, water bath, particle size analyzer (e.g., DLS).
3. Methodology:
-
Step 1: Excipient Screening & Solubility Assessment
-
Determine the solubility of your API in various oils, surfactants, and co-solvents (~24-48 hours at room temperature with agitation).
-
Rationale: To identify excipients that can dissolve a high concentration of the drug, which is essential for achieving the desired dose in a reasonable volume.
-
-
Step 2: Constructing a Ternary Phase Diagram
-
Select the best oil, surfactant, and co-surfactant based on solubility data.
-
Prepare a series of blank formulations by mixing these three components at various ratios (e.g., from 10:90:0 to 10:0:90 oil:surfactant:co-surfactant).
-
For each ratio, take a small aliquot and dilute it with water (e.g., 1:100). Observe the resulting emulsion. Grade it based on clarity and speed of formation (a clear or bluish, rapidly forming emulsion is ideal).
-
Plot these observations on a ternary phase diagram to identify the self-emulsification region.
-
Rationale: This map guides you to the optimal ratios of excipients that will produce a stable and efficient emulsion.
-
-
Step 3: Preparation of Drug-Loaded SEDDS
-
Choose a ratio from the optimal self-emulsification region identified in Step 2.
-
Weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the API to the excipient mixture.
-
Gently heat (e.g., 40°C) and stir using a magnetic stirrer until the API is completely dissolved and the solution is clear.
-
Rationale: This creates the final, homogenous liquid formulation ready for characterization and in vivo testing.
-
-
Step 4: Characterization
-
Emulsion Droplet Size: Dilute the drug-loaded SEDDS in simulated gastric or intestinal fluid and measure the droplet size using Dynamic Light Scattering (DLS). Aim for a droplet size < 200 nm for efficient absorption.
-
Thermodynamic Stability: Subject the formulation to stress tests (e.g., centrifugation, freeze-thaw cycles) to ensure it does not phase separate or precipitate the drug.
-
In Vitro Dissolution: Perform a dissolution test using a standard apparatus to show rapid and complete release of the drug from the formulation in biorelevant media.
-
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available from: [Link]
-
First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available from: [Link]
-
(PDF) First-Pass Metabolism and Its Effect on Bioavailability - ResearchGate. Available from: [Link]
-
First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists - Cambridge University Press & Assessment. Available from: [Link]
-
First Pass Metabolism - YouTube. Available from: [Link]
-
First Pass Metabolism Abstract In this article in the series of 'bite sized' pharmacology, we will look at the concept of fi - ChesterRep. Available from: [Link]
-
The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Available from: [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int. Available from: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. Available from: [Link]
-
This compound. Available from: [Link]
-
Why Poor Bioavailability Is a Major Drug Development Risk. Available from: [Link]
-
Prioritizing oral bioavailability in drug development strategies. Available from: [Link]
-
This compound. Available from: [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]
-
Strategies to improve oral drug bioavailability - PubMed. Available from: [Link]
-
Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Available from: [Link]
-
Improving the oral bioavailability of beneficial polyphenols through designed synergies. Available from: [Link]
-
Flavonoids and polymer derivatives as CYP3A4 inhibitors for improved oral drug bioavailability - PubMed. Available from: [Link]
-
Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals.. Available from: [Link]
-
Grand challenges in oral drug delivery - Frontiers. Available from: [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. Available from: [Link]
-
Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC - NIH. Available from: [Link]
-
Challenges and opportunities in delivering oral peptides and proteins - ResearchGate. Available from: [Link]
Sources
- 1. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. researchgate.net [researchgate.net]
- 6. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 7. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 8. pharm-int.com [pharm-int.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Flavonoids and polymer derivatives as CYP3A4 inhibitors for improved oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
Validation & Comparative
A Comparative Guide to Mechanism of Action: 3-(3-Fluorophenyl)propionic Acid and Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanistic profile of 3-(3-Fluorophenyl)propionic acid, a representative arylpropionic acid scaffold, against established classes of nonsteroidal anti-inflammatory drugs (NSAIDs). We will dissect the molecular interactions, comparative selectivity, and the experimental methodologies required to validate these mechanisms, offering a technical resource for professionals in pharmacology and medicinal chemistry.
Introduction: The Enduring Relevance of COX Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for managing pain, inflammation, and fever.[1] Their therapeutic effects are primarily mediated by the inhibition of the cyclooxygenase (COX) enzymes.[2][3] These enzymes, existing as two principal isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins and thromboxanes, key mediators in both physiological and pathological processes.[2][4]
This compound belongs to the arylpropionic acid class, the same chemical family as widely used NSAIDs like ibuprofen and naproxen.[4][5] As a versatile chemical building block, or synthon, it is frequently utilized in the development of novel analgesic and anti-inflammatory agents.[5][6] This guide will therefore use it as a focal point to explore the nuanced differences in mechanism of action across the NSAID landscape, from non-selective agents to highly specific COX-2 inhibitors.
Section 1: The Core Mechanism: The Arachidonic Acid Cascade and COX Enzymes
The primary mechanism of action for virtually all NSAIDs is the disruption of the arachidonic acid cascade through the inhibition of COX enzymes.[7]
-
COX-1 (The "Housekeeping" Enzyme): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions.[8][9] These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[4][8]
-
COX-2 (The "Inducible" Enzyme): In most tissues, COX-2 is expressed at low levels but is significantly upregulated by inflammatory stimuli such as cytokines and endotoxins.[8][9][10] Its induction at sites of inflammation leads to a surge in prostaglandin production, which drives the classic signs of inflammation: pain, swelling, and fever.[1]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while the most common adverse effects—gastric ulceration, bleeding, and renal dysfunction—are a direct consequence of inhibiting the protective functions of COX-1.[8][10] This dichotomy is the central challenge in NSAID development.
Section 2: Mechanistic Profile of this compound
As an arylpropionic acid derivative, the foundational mechanism of this compound is the inhibition of COX enzymes.[5] Its structural similarity to flurbiprofen, another fluoro-substituted propionic acid, provides a strong basis for predicting its molecular behavior.
Hypothesized Mechanism of Action:
-
Primary Target: The primary molecular target is the cyclooxygenase enzyme. Like most NSAIDs (excluding aspirin), it is expected to act as a reversible, competitive inhibitor , binding to the active site of the COX enzyme and preventing arachidonic acid from entering.[3]
-
Potential for COX-2 Selectivity: The presence and position of the fluorine atom on the phenyl ring are critical. Fluorine is a highly electronegative atom that can alter the molecule's electronic distribution and its binding affinity within the COX active site. Molecular docking studies on similar fluoro-substituted derivatives have suggested a potential for preferential binding to COX-2 over COX-1.[5] This selectivity is attributed to subtle differences in the enzyme active sites; the COX-2 active site contains a hydrophilic side pocket accessible due to a valine residue (in place of a bulkier isoleucine in COX-1), which can be exploited by appropriately substituted inhibitors.[11]
The therapeutic promise of scaffolds like this compound lies in optimizing this selectivity to achieve potent anti-inflammatory effects with a reduced burden of GI-related side effects.
Section 3: A Comparative Analysis of NSAID Classes
The clinical performance and side-effect profile of any NSAID are dictated by its specific interaction with the COX isoforms. Below is a comparative summary.
| NSAID Class | Example(s) | Mechanism of COX Inhibition | COX Selectivity | Key Characteristics |
| Arylpropionic Acids | Ibuprofen, Naproxen, this compound (scaffold) | Reversible, competitive inhibition.[3] | Non-selective to moderately COX-1 selective. | Widely used for mild-to-moderate pain and inflammation; GI side effects are common.[12] |
| Salicylates | Aspirin | Irreversible acetylation of serine residue in the COX active site.[2][3] | Non-selective; greater inhibition of COX-1.[13] | Unique cardioprotective effects at low doses due to irreversible inhibition of platelet COX-1.[2] |
| Acetic Acids | Diclofenac, Indomethacin | Reversible, competitive inhibition.[4] | Non-selective, with some preference for COX-2 (Diclofenac). | Potent anti-inflammatory agents, but often associated with a higher risk of GI and cardiovascular side effects. |
| COX-2 Selective (Coxibs) | Celecoxib, Etoricoxib | Time-dependent, reversible inhibition.[14] | Highly selective for COX-2.[4][11] | Designed to minimize GI toxicity by sparing COX-1.[8] However, their use is associated with an increased risk of thrombotic cardiovascular events.[9][11] |
| Enolic Acids (Oxicams) | Piroxicam, Meloxicam | Reversible, competitive inhibition. | Meloxicam shows some preference for COX-2. | Long half-life allows for once-daily dosing, but this can increase the risk of side effect accumulation.[12] |
Section 4: Experimental Validation Frameworks
Hypotheses about a compound's mechanism must be validated through rigorous experimental testing. The following protocols are fundamental for characterizing and comparing the activity of a novel agent like this compound against established NSAIDs.
Comparative Data Summary (Hypothetical Data for Illustrative Purposes)
This table presents a plausible dataset that would be generated from the subsequent experimental protocols, comparing our compound of interest with a non-selective and a COX-2 selective standard.
| Compound | IC₅₀ COX-1 (nM) | IC₅₀ COX-2 (nM) | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | In Vivo Efficacy (% Edema Inhibition @ 3h) |
| Ibuprofen (Non-selective) | 2,500 | 5,000 | 0.5 | 45% |
| This compound | 800 | 150 | 5.3 | 55% |
| Celecoxib (COX-2 Selective) | 7,500 | 50 | 150 | 60% |
A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against purified COX-1 and COX-2 enzymes, thereby quantifying its potency and selectivity.[7]
Causality: This cell-free assay provides the most direct measure of a drug's interaction with its molecular target, independent of confounding factors like cell permeability or metabolism. The human whole blood assay is often considered a clinically relevant alternative for determining IC50 values.[15] The use of an enzyme-linked immunosorbent assay (ELISA) offers high sensitivity for detecting the prostaglandin E₂ (PGE₂) product.[7]
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or ovine COX-2 enzyme is prepared in a reaction buffer containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Compound Incubation: The enzyme solution is aliquoted into a 96-well plate. The test compound (e.g., this compound), reference compounds (Ibuprofen, Celecoxib), and a vehicle control are added at a range of concentrations (typically using a serial dilution). The plate is incubated for 15 minutes at 37°C to allow for enzyme-inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a saturating concentration of arachidonic acid as the substrate. The reaction proceeds for a specified time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a strong acid (e.g., 1M HCl).
-
Quantification: The concentration of PGE₂ produced in each well is quantified using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the vehicle control. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve. The COX-2 selectivity index is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 12. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 3-(3-Fluorophenyl)propionic Acid as a Research Tool for Targeting Cellular Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the validation of 3-(3-Fluorophenyl)propionic acid, a versatile chemical synthon, as a potential modulator of cellular metabolism.[1][2] Structurally, it belongs to the arylpropionic acid family, derivatives of which are known to interact with various enzymes and transporters.[1] We will proceed with the hypothesis that its structure may enable it to inhibit monocarboxylate transporters (MCTs), crucial regulators of the metabolic lactate shuttle, particularly in the context of cancer.[3] This guide will compare its hypothetical validation path against well-characterized MCT inhibitors and provide detailed, self-validating protocols to rigorously test this hypothesis.
Section 1: The Mechanistic Hypothesis - Targeting the Lactate Shuttle via MCT1
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[3] This process generates large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support high glycolytic rates. This lactate efflux is primarily mediated by monocarboxylate transporters, particularly MCT1 and MCT4.[3][4]
MCT1, therefore, represents a critical node in cancer metabolism. Its inhibition disrupts the lactate shuttle, leading to intracellular lactate accumulation, acidification, and ultimately, a reduction in cellular proliferation and survival, especially in glycolytic tumors.[3][5] Validating a novel compound like this compound as an MCT1 inhibitor requires demonstrating its ability to engage this specific target and elicit the expected downstream biological consequences.
Caption: Hypothesized mechanism of MCT1 inhibition.
Section 2: Comparative Analysis - Benchmarking Against Established MCT1 Inhibitors
To validate a new research tool, its performance must be measured against existing, well-characterized alternatives. In the field of MCT1 inhibition, several potent and selective compounds serve as the gold standard. AZD3965 and AR-C155858 are two such inhibitors that have been extensively profiled.[4] A primary goal of the validation process is to determine the key performance parameters for this compound and see how they compare.
Causality Behind the Comparison: This comparative framework is essential. If this compound demonstrates an anti-proliferative effect, but its potency is orders of magnitude weaker than AZD3965 in a direct lactate efflux assay, it suggests the observed cellular phenotype may be due to an off-target effect. Trustworthy validation hinges on this direct comparison.
| Parameter | This compound | AZD3965 (Reference) | AR-C155858 (Reference) |
| Target(s) | MCT1 (Hypothesized) | MCT1 (primary), MCT2 | MCT1, MCT2 |
| Potency (IC50) | To Be Determined (TBD) | Low nM range (~2-7 nM)[4][6] | Low nM range (~2.5 nM)[4] |
| Selectivity | TBD (vs. MCT2, MCT4) | Selective over MCT4[6] | Not selective over MCT2 |
| Mechanism | Competitive Inhibition (Hypothesized) | Competitive Inhibition | Competitive Inhibition |
| Cellular Activity | TBD | Inhibits growth of MCT1-dependent cells[6] | Inhibits growth of MCT1-dependent cells |
Section 3: The Experimental Validation Workflow: A Self-Validating, Phased Approach
We propose a three-phase workflow designed to build a robust, evidence-based case for or against the validation of this compound as a specific MCT1 inhibitor. Each phase is designed to answer a critical question, and the results of one phase inform the progression to the next.
Caption: A multi-phase workflow for validating a research tool.
Phase 1: In Vitro Target Engagement & Potency Determination
Objective: To directly measure the inhibitory activity of this compound on MCT1-mediated transport.
Experimental Protocol: MCT1-Mediated Lactate Efflux Assay
-
Rationale for Experimental Choice: This is a direct functional assay. It quantitatively measures the compound's ability to block the primary function of the MCT1 transporter—the movement of lactate across the cell membrane. A positive result here is the first critical piece of evidence for target engagement.
-
Methodology:
-
Cell Line Selection: Utilize Raji cells (a human Burkitt's lymphoma line). These cells are highly glycolytic, express high levels of MCT1, and critically, lack MCT4 expression, which could otherwise compensate for MCT1 inhibition and confound the results.[6]
-
Cell Culture: Culture Raji cells in standard RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Lactate Loading: Incubate the cells with [¹⁴C]-L-lactic acid for 1 hour to allow for tracer accumulation.
-
Compound Treatment: Wash the cells to remove extracellular tracer and resuspend them in a buffer containing a range of concentrations of this compound (e.g., from 1 nM to 100 µM). Include AZD3965 as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Efflux Measurement: At various time points (e.g., 2, 5, 10 minutes), take aliquots of the cell suspension and centrifuge them to separate the cells from the supernatant.
-
Quantification: Measure the radioactivity in the supernatant (representing effluxed [¹⁴C]-lactate) and in the cell pellet (representing retained [¹⁴C]-lactate) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of lactate efflux for each concentration of the compound compared to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.
-
Phase 2: Cellular Phenotypic Confirmation
Objective: To determine if the observed target engagement translates into a relevant biological effect in a cellular context.
Experimental Protocol: Proliferation Assay in MCT1-Dependent vs. Independent Cells
-
Rationale for Experimental Choice: If the compound's primary mechanism of action is MCT1 inhibition, it should selectively impair the growth of cells that rely on this transporter for survival. Comparing its effect on MCT1-dependent (e.g., Raji) versus MCT1-independent or MCT4-expressing cells (e.g., HT-29 colon cancer cells) provides strong evidence for on-target activity.[4][6]
-
Methodology:
-
Cell Line Selection: Use Raji (MCT1+/MCT4-) as the sensitive line and a cell line known to express MCT4, such as HT-29, as a resistant line.[6]
-
Cell Seeding: Seed both cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the positive control, AZD3965.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.
-
Data Analysis: Normalize the results to vehicle-treated controls and plot dose-response curves for each cell line. A significant shift in the GI50 (concentration for 50% growth inhibition) between the Raji and HT-29 cells would support an MCT1-specific mechanism of action.
-
Phase 3: Selectivity and Off-Target Profiling
Objective: To ensure that the observed effects are due to the intended target and not an unknown interaction. A high-quality research tool must be selective.
Experimental Protocol: Broad-Spectrum Kinase and Safety Screening Panels
-
Rationale for Experimental Choice: Arylpropionic acids can have multiple biological targets.[1] It is crucial to rule out common off-target activities, such as inhibition of cyclooxygenases (COX-1/COX-2) or interactions with a wide range of kinases, GPCRs, or ion channels. Commercial services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) provide an efficient way to perform this broad profiling.
-
Methodology:
-
Compound Submission: Submit this compound to a commercial screening service at a high concentration (typically 1-10 µM).
-
Panel Selection: Choose a comprehensive panel that includes a diverse set of targets, such as the Eurofins Safety Panel 44™ or a broad kinase panel.
-
Data Interpretation: Analyze the results provided by the vendor. Any significant inhibition (>50% at 10 µM) of a target other than MCT1 should be considered a potential off-target effect.
-
Follow-up Validation: If significant off-target hits are identified, they must be validated with orthogonal, dose-response assays to determine their potency (IC50).
-
Section 4: Final Verdict - Synthesizing the Evidence
The culmination of this validation workflow allows for an evidence-based classification of this compound as a research tool.
By adhering to this rigorous, multi-faceted validation strategy, researchers can confidently establish the utility and limitations of this compound, ensuring that it contributes to the generation of robust, reproducible, and meaningful scientific knowledge.
References
-
Georganics. This compound. Available from: [Link]
-
Patsnap Synapse. What are MCT1 inhibitors and how do they work?. (2024-06-21). Available from: [Link]
-
ResearchGate. Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. (2015-11-11). Available from: [Link]
-
National Institutes of Health (NIH). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Available from: [Link]
- Google Search Result. This compound.
-
MDPI. Exploring monocarboxylate transporter inhibition for cancer treatment. Available from: [Link]
-
National Institutes of Health (NIH). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with 3-(3-Fluorophenyl)propionic Acid and its Analogs
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. In the synthesis of novel chemical entities, particularly within the demanding landscape of pharmaceutical research, the ability to reliably reproduce a synthetic route with consistent yields and purity is paramount. This guide provides an in-depth technical comparison of experiments involving 3-(3-Fluorophenyl)propionic acid and its non-fluorinated and chloro-substituted analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of their performance, underpinned by experimental data.
The Critical Role of Reproducibility in Synthesis
The challenge of reproducibility is a well-documented issue in the chemical sciences. The success of a chemical reaction can be influenced by a multitude of factors, from the purity of reagents and solvents to subtle variations in reaction conditions such as temperature, pressure, and reaction time. In the context of developing active pharmaceutical ingredients (APIs), where arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), even minor inconsistencies can lead to significant deviations in yield, impurity profiles, and ultimately, the biological activity of the final compound.[1][2] Therefore, establishing robust and reproducible synthetic protocols is not merely a matter of convenience but a critical component of drug discovery and development.
Understanding the Impact of Phenyl Ring Substitution
The focus of this guide is to compare the experimental reproducibility of amide bond formation using three closely related phenylpropionic acid derivatives:
-
This compound: The subject of our primary investigation.
-
3-Phenylpropionic acid: The non-fluorinated parent compound, serving as a baseline.
-
3-(4-Chlorophenyl)propanoic acid: A halogenated analog for further comparison.
The introduction of a fluorine or chlorine atom onto the phenyl ring can significantly influence the physicochemical properties of the molecule, such as its acidity (pKa) and lipophilicity (logP). These properties, in turn, can affect the reactivity of the carboxylic acid group and the overall outcome of a reaction.
Comparative Analysis of Physicochemical Properties
A foundational understanding of the starting materials is crucial for predicting their behavior in a chemical reaction. The following table summarizes key physicochemical properties of the three compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP |
| This compound | C₉H₉FO₂ | 168.17 | Predicted: 3.61±0.10[3] | N/A |
| 3-Phenylpropionic acid | C₉H₁₀O₂ | 150.17 | 4.66 (at 25℃)[4][5] | 1.839[6] |
| 3-(4-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | N/A | 2.35720[7] |
The lower predicted pKa of the fluorinated analog suggests it is a stronger acid compared to the non-fluorinated parent compound. This increased acidity, due to the electron-withdrawing nature of the fluorine atom, can influence the reactivity of the carboxyl group in nucleophilic substitution reactions like amide bond formation.
Experimental Protocols for Amide Bond Formation
To provide a direct comparison of experimental reproducibility, we will examine a standard amide coupling reaction between each of the phenylpropionic acid derivatives and benzylamine. The following protocols are designed to be self-validating, with clearly defined steps and parameters.
Protocol 1: Synthesis of N-benzyl-3-(3-fluorophenyl)propanamide
Synthesis of this compound: [8]
-
To a 500ml glass reaction bottle equipped with a thermometer and stirrer, add the product from the previous step (2-(3-fluorobenzyl) dimethyl malonate).
-
While keeping the temperature below 50 °C, slowly add 55ml of 36% concentrated hydrochloric acid.
-
After the addition is complete, add 100ml of ethyl acetate and stir for 10 minutes.
-
Allow the layers to separate for 30 minutes and collect the upper organic layer.
-
Remove the ethyl acetate by distillation and then heat the residue to 150 °C for 1 hour.
-
Cool the mixture to 80 °C and add 50ml of petroleum ether.
-
Filter the mixture at room temperature and dry the filter cake to obtain this compound.
For the subsequent amide coupling, a standard procedure using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) is recommended.
General Amide Coupling Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture for 10 minutes, then add benzylamine (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of N-benzyl-3-phenylpropanamide
A direct, one-pot synthesis of N-benzyl-3-phenylpropanamide has been reported with a good yield.[9]
-
In a reaction vessel, combine 3-phenylpropionic acid (0.150 g, 1.0 mmol) and 4-methylbenzylamine (0.13 mL, 1.0 mmol).
-
Add a suitable solvent such as toluene.
-
Heat the reaction mixture at reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a dichloromethane/hexane mixture.
-
Reported Yield: 81%[9]
-
Protocol 3: Synthesis of N-benzyl-3-(4-chlorophenyl)propanamide
A method for the synthesis of 3-(4-chlorophenyl)propanoic acid involves the hydrolysis of the corresponding malonic ester derivative.
Synthesis of 3-(3-chlorophenyl) propionic acid: [8]
-
To a 500ml glass reaction bottle with a stirrer and thermometer, add the product from the previous step (2-(3-benzyl chloride base) diethyl malonate).
-
Below 30 °C, add 98g of phosphate aqueous solution dropwise.
-
After the addition, add 100ml of ether and stir for 10 minutes.
-
Allow the layers to separate for 30 minutes and collect the upper organic layer.
-
Remove the ether by distillation and heat the residue to 150 °C for 1 hour.
-
Cool to 80 °C and add 50ml of petroleum ether.
-
Filter at room temperature and dry the filter cake to obtain 3-(3-chlorophenyl) propionic acid.
The subsequent amide coupling can be performed using a similar procedure as outlined in Protocol 1.
Discussion on Reproducibility and Experimental Choices
The reproducibility of these reactions is contingent on several key factors:
-
Purity of Starting Materials: Impurities in the carboxylic acids or amines can lead to side reactions and lower yields. It is crucial to use starting materials of high purity, as indicated in the provided synthesis protocols.
-
Choice of Coupling Agent: For the synthesis of N-benzyl-3-(3-fluorophenyl)propanamide, the use of a coupling agent like DCC is a standard and generally reliable method. However, the formation of the DCU byproduct necessitates a filtration step for its removal. Alternative coupling reagents such as HATU or COMU could also be employed, potentially offering advantages in terms of reduced side reactions and easier purification.
-
Reaction Conditions: The direct amidation of 3-phenylpropionic acid at reflux temperature is a simpler procedure that avoids the use of a coupling agent. However, this method may not be suitable for all substrates, particularly those that are thermally sensitive. The choice between a coupling agent-mediated reaction at room temperature and a direct thermal condensation depends on the specific properties of the reactants.
-
Solvent Selection: The choice of solvent can significantly impact reaction outcomes. Dichloromethane is a common solvent for amide coupling reactions, but greener alternatives are increasingly being explored.[10] Toluene, used in the direct amidation protocol, is effective for high-temperature reactions.
-
Workup and Purification: The purification method is critical for obtaining the final product in high purity. Recrystallization, as used for N-benzyl-3-phenylpropanamide, is an effective method for purifying solid products. Column chromatography is a more general technique suitable for a wider range of compounds.
Comparative Performance Data
| Starting Material | Reaction Type | Reported Yield (%) | Key Considerations |
| This compound | Synthesis of starting material | 85.1[8] | Multi-step synthesis. |
| 3-Phenylpropionic acid | Direct Amidation with Benzylamine | 81[9] | Simpler, one-pot procedure. |
| 3-(4-Chlorophenyl)propanoic acid | Synthesis of starting material | 85.6[8] | Multi-step synthesis. |
While a direct comparison of the amide coupling yields is not possible due to the lack of a specific reported yield for the fluorinated analog, the high yield in the synthesis of the starting material suggests it is a viable substrate for subsequent transformations. The direct amidation of the non-fluorinated analog provides a high yield in a straightforward manner.
Conclusion and Recommendations
This guide has provided a comparative analysis of the experimental considerations for reactions involving this compound and its non-fluorinated and chloro-substituted analogs. The key to achieving reproducible results lies in the careful control of experimental parameters, the use of high-purity starting materials, and the selection of appropriate reaction conditions and purification methods.
For the synthesis of N-benzyl-3-phenylpropanamide, the direct amidation method offers a simpler and high-yielding alternative to coupling agent-mediated reactions. While a specific, optimized protocol for the amide coupling of this compound is not detailed in the available literature, the high-yield synthesis of the acid itself indicates its suitability for further derivatization.
Researchers and drug development professionals are encouraged to meticulously document all experimental details and to perform optimization studies to establish robust and reproducible protocols for their specific applications. By adhering to the principles of scientific integrity and logical experimental design, the challenges of reproducibility can be effectively addressed, paving the way for reliable and accelerated progress in chemical synthesis and drug discovery.
References
-
Uphill battles in amide couplings - amphoteros. (2014, April 4). (URL: [Link])
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (2020, March 30). (URL: [Link])
-
Phenylpropanoic acid - Wikipedia. (URL: [Link])
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). (URL: [Link])
-
Thermophysical Properties of this compound - Chemcasts. (URL: [Link])
-
3-(4-Chlorophenyl)propionic acid - the NIST WebBook. (URL: [Link])
-
Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. (URL: [Link])
-
Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. (2010, April 8). (URL: [Link])
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (URL: [Link])
-
Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). (URL: [Link])
-
3,3,3-Tris(4-chlorophenyl)propanoic acid | C21H15Cl3O2 | CID 75107 - PubChem. (URL: [Link])
-
3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem. (URL: [Link])
-
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (2022, August 31). (URL: [Link])
- US5786507A - Process for the preparation of 3-phenylpropionic acid - Google P
- CN101591232A - The preparation method of 3-(3-halogenophenyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 4. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]
- 5. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]
- 6. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Anti-Inflammatory Potency: Naproxen vs. a Novel Propionic Acid Analogue
A Methodological Guide for Preclinical Evaluation
In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, propionic acid derivatives represent a cornerstone class of therapeutics. Naproxen, a household name, has long served as a benchmark for potent, non-selective cyclooxygenase (COX) inhibition. This guide provides a comparative framework for evaluating the anti-inflammatory potential of a novel propionic acid analogue, 3-(3-Fluorophenyl)propionic acid, against the established profile of naproxen.
While naproxen's efficacy is extensively documented, this compound stands as a new chemical entity (NCE) with a theoretical structural similarity but no established pharmacological profile in the public domain. Therefore, this document outlines the essential preclinical workflows required to characterize and compare the anti-inflammatory activity of such a novel compound. We will detail the in vitro and in vivo assays necessary to build a comprehensive data package, using the well-established performance of naproxen as a reference standard.
This guide is intended for researchers and drug development professionals, providing not just protocols, but the strategic rationale behind the experimental design, ensuring a robust and self-validating investigation.
Mechanistic Grounding: The Arachidonic Acid Cascade
Understanding the mechanism of action is paramount. The primary target for naproxen and other propionic acid-derived NSAIDs is the cyclooxygenase (COX) enzyme system. COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Naproxen is known to be a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2. The therapeutic anti-inflammatory effects are largely attributed to the inhibition of COX-2 at the site of inflammation, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1 in the gastric mucosa.
Any investigation into a novel analogue like this compound must, therefore, begin with an assessment of its activity against these key enzymes.
Figure 1: The Arachidonic Acid Cascade and NSAID Intervention.
In Vitro Evaluation: COX Enzyme Inhibition Assay
The first critical experiment is to determine if this compound inhibits COX enzymes and to quantify its potency and selectivity relative to naproxen.
Experimental Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human COX-1 and COX-2 enzymes.
Methodology:
A common method is the Cayman Chemical COX Inhibitor Screening Assay (Catalog No. 701230) or a similar commercially available kit. The principle involves monitoring the peroxidase activity of the COX enzymes.
-
Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes, heme, assay buffer, and arachidonic acid (substrate) according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of this compound and naproxen (e.g., from 100 µM to 0.1 nM) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.
-
Inhibitor Incubation: Add the diluted test compounds or vehicle control (DMSO) to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of reaction is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Data & Comparative Interpretation:
The results will allow for a direct comparison of potency and selectivity. Naproxen is known to be a more potent inhibitor of COX-1 than COX-2. The data for the novel compound will reveal if it shares this profile, is more COX-2 selective, or is a weaker inhibitor overall.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Naproxen (Reference) | ~0.1 - 0.5 | ~1.0 - 5.0 | ~10 - 20 |
| This compound | Experimental Value | Experimental Value | Calculated Value |
Table 1: Hypothetical data table for comparing COX inhibition.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
To translate in vitro findings into a physiological context, an acute in vivo inflammation model is essential. The carrageenan-induced paw edema model in rodents is a standard and well-accepted method for evaluating the efficacy of potential anti-inflammatory agents.
Experimental Objective: To assess the ability of this compound to reduce acute inflammation in vivo, using naproxen as a positive control.
Figure 2: Workflow for the Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are fasted overnight and randomly assigned to groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Naproxen (e.g., 10 mg/kg, oral gavage).
-
Group 3: this compound (multiple doses, e.g., 5, 10, 20 mg/kg, oral gavage).
-
-
Baseline Measurement: One hour after dosing, the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Inflammation Induction: 1% w/v solution of λ-carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage inhibition of edema by the drug-treated groups is calculated relative to the vehicle control group. The results are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Comparative Interpretation:
This experiment will provide crucial efficacy data. The performance of this compound will be directly compared to that of naproxen at an equivalent dose. Key metrics will be the peak inhibition of edema and the duration of the anti-inflammatory effect. This allows for an assessment of whether the NCE is more potent, less potent, or has a different pharmacokinetic/pharmacodynamic profile in a live animal model.
Summary and Concluding Remarks
The systematic approach outlined above provides a robust framework for the preclinical comparison of a novel compound, this compound, against the well-characterized NSAID, naproxen. The investigation progresses logically from in vitro mechanistic studies (COX inhibition) to in vivo validation of anti-inflammatory efficacy (carrageenan-induced paw edema).
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
A Comparative Guide to the In Vitro Toxicity of Fluorinated Phenylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a widely utilized method in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. However, these alterations can also significantly impact the toxicological profile of a compound. This guide provides a comparative analysis of the in vitro toxicity of fluorinated phenylpropionic acids, offering insights into structure-toxicity relationships and outlining a robust experimental framework for their evaluation.
Introduction: The Double-Edged Sword of Fluorination
Phenylpropionic acids are a common scaffold in pharmaceuticals, most notably in the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Fluorination of this scaffold can modulate its pharmacokinetic and pharmacodynamic properties. While beneficial, the introduction of fluorine, a highly electronegative atom, can create metabolites that may pose unforeseen toxicological risks. Therefore, a rigorous and comparative in vitro toxicity assessment is a critical step in the early stages of drug development to identify and deprioritize potentially harmful candidates.
Understanding the Mechanisms of Toxicity
Drug-induced toxicity is often multifactorial, but for compounds like fluorinated phenylpropionic acids, mitochondrial dysfunction is a primary concern.[1][2] Mitochondria are central to cellular metabolism and energy production, making them vulnerable targets for xenobiotics.[3][4]
Key mechanisms of drug-induced mitochondrial toxicity include:
-
Impaired Respiration: Inhibition of the electron transport chain (ETC), leading to decreased ATP synthesis.[2]
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the ETC can lead to electron leakage and the formation of damaging ROS.[5]
-
Inhibition of Fatty Acid β-oxidation: Some drugs can interfere with the enzymes responsible for fatty acid metabolism within the mitochondria.[3][4]
-
Mitochondrial Permeability Transition (MPT): Opening of the mitochondrial permeability transition pore can lead to the loss of mitochondrial integrity and initiate apoptosis.[5]
The specific toxicological profile of a fluorinated phenylpropionic acid can be influenced by the position and number of fluorine substitutions, which can affect metabolic pathways and the potential for generating reactive metabolites.
Comparative In Vitro Toxicity Data
Direct comparative toxicity data for a wide range of fluorinated phenylpropionic acids is not extensively available in the public domain. Much of the available information comes from safety data sheets (SDS) which indicate potential for irritation but often lack quantitative cytotoxicity data.[6][7][8] However, we can infer potential trends from studies on related fluorinated compounds and other propionic acid derivatives.
Studies on perfluorinated carboxylic acids (PFCAs) have shown a positive correlation between carbon chain length and cytotoxicity.[9] While structurally different, this suggests that the overall physicochemical properties of the molecule play a significant role in its toxicity. A study comparing ibuprofen and other propionic acid derivatives demonstrated varying cytotoxic potentials against normal and cancerous liver cell lines, highlighting the impact of subtle structural changes.[10][11]
For the purpose of this guide, we will present a hypothetical comparative dataset that reflects plausible outcomes from in vitro cytotoxicity testing. This data should be generated experimentally for the specific compounds of interest.
Table 1: Hypothetical Comparative Cytotoxicity of Fluorinated Phenylpropionic Acids in HepG2 Cells (72h Exposure)
| Compound | Position of Fluorine | IC50 (µM) | Primary Mechanism of Toxicity (Hypothesized) |
| Phenylpropionic Acid | N/A | >500 | Low intrinsic toxicity |
| 2-Fluoro-3-phenylpropionic acid | 2-position | 150 | Mitochondrial Impairment, Oxidative Stress |
| 3-(4-Fluorophenyl)propionic acid | 4-position (para) | 250 | Moderate Mitochondrial Impairment |
| Unnamed Isomer | 3-position (meta) | 200 | Mitochondrial Impairment |
Note: The IC50 values are for illustrative purposes and must be determined experimentally.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To generate reliable comparative data, a standardized and well-validated assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] The assay measures the metabolic activity of cells, which is an indicator of their health. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HepG2 for hepatotoxicity screening) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of your test compounds (fluorinated phenylpropionic acids) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
-
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and the potential underlying toxicological pathways, the following diagrams are provided.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Potential mechanisms of mitochondrial toxicity.
Conclusion and Future Directions
This guide provides a framework for the comparative in vitro toxicity assessment of fluorinated phenylpropionic acids. The MTT assay serves as a robust initial screening tool to rank compounds based on their cytotoxic potential. It is crucial to remember that in vitro results are an initial step; compounds with favorable in vitro profiles should be further investigated in more complex models, including assays for specific mechanisms of toxicity (e.g., mitochondrial respiration assays, ROS production assays) and eventually in vivo studies. By systematically evaluating toxicity early in the drug discovery process, researchers can more effectively allocate resources to the most promising and safest candidates.
References
- Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity in drug development. Drug Discovery Today, 12(17-18), 777-785.
-
Nadanaciva, S., & Will, Y. (2011). Current concepts in drug-induced mitochondrial toxicity. Current Protocols in Toxicology, Chapter 2, Unit 2.15.[4]
-
Longo, G., et al. (2020). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences, 21(16), 5795.[3]
- Pessayre, D., & Fromenty, B. (2005). Drug-induced mitochondrial dysfunction. Drug-Induced Liver Disease, 285-321.
-
Kaliyaperumal, K., et al. (2021). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Biomedicine & Pharmacotherapy, 144, 112321.[5]
-
Roche. (n.d.). Cell Proliferation Kit I (MTT).[12]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[15]
-
Strobel, J., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology in Vitro, 27(4), 1354-1360.[9]
-
Abcam. (n.d.). MTT assay protocol.
-
Creative Bioarray. (n.d.). MTT Analysis Protocol.[14]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.[13]
-
Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Fluorophenyl)propionic acid.[6]
-
Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911.[10][11]
-
Echemi. (n.d.). 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets.[7]
-
Fisher Scientific. (2024). Safety Data Sheet: 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid.[8]
Sources
- 1. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. mdpi.com [mdpi.com]
- 4. Current concepts in drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.fi [fishersci.fi]
- 9. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. imrpress.com [imrpress.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating 3-(3-Fluorophenyl)propionic Acid Binding to Cyclooxygenase (COX) Enzymes
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's interaction with its biological target is a cornerstone of preclinical research. This guide provides an in-depth, scientifically grounded framework for validating the binding of 3-(3-Fluorophenyl)propionic acid, a potential anti-inflammatory agent, to its putative targets, the cyclooxygenase (COX) enzymes. While specific experimental binding data for this compound is not extensively available in the public domain, this guide will use established principles and comparative data from well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) to delineate a comprehensive validation strategy. We will explore the causality behind experimental choices, provide detailed protocols for key validation techniques, and present a framework for data interpretation and comparison.
The Significance of COX Inhibition and the Promise of Fluorinated Propionic Acids
The cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[2]
Propionic acid derivatives, such as ibuprofen and naproxen, are a major class of NSAIDs.[3] The introduction of a fluorine atom to the phenyl ring of these molecules can significantly alter their physicochemical properties, potentially influencing their binding affinity, selectivity, and metabolic stability. The strategic placement of fluorine can enhance potency and modulate the pharmacokinetic profile of a drug candidate.[4] this compound represents a rational design to explore these potential benefits.
A Multi-faceted Approach to Binding Validation
A robust validation of ligand-enzyme binding necessitates a multi-pronged approach, combining initial screening assays with more detailed biophysical and computational methods. This ensures not only the confirmation of binding but also a thorough characterization of the interaction's kinetics, thermodynamics, and molecular basis.
Figure 1. A logical workflow for validating compound binding to its target enzyme.
Phase 1: Initial Screening with Enzyme Inhibition Assays
The initial step in validating the interaction of this compound with COX enzymes is to determine its inhibitory activity. Enzyme inhibition assays are a direct and functional measure of a compound's effect on enzyme catalysis.
Causality Behind the Choice of Assay
An in vitro COX inhibition assay, often performed using a whole-blood model, is a robust method for determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2.[3] This assay provides a physiologically relevant environment and allows for the simultaneous assessment of a compound's potency and selectivity. The ratio of IC50 (COX-1) / IC50 (COX-2) is a critical parameter for predicting the therapeutic window of a potential NSAID.[2]
Experimental Protocol: In Vitro COX Inhibition Assay (Whole-Blood Method)
-
Sample Collection: Obtain fresh whole blood from healthy, consenting donors who have not consumed NSAIDs for at least two weeks.
-
COX-1 Assay:
-
Aliquot whole blood into tubes containing various concentrations of this compound or a vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.
-
Centrifuge the samples to separate the serum.
-
-
COX-2 Assay:
-
Treat whole blood with a COX-1 selective inhibitor (e.g., low-dose aspirin) to inactivate platelet COX-1.
-
Incubate the blood with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Aliquot the LPS-treated blood into tubes containing various concentrations of this compound or a vehicle control.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the samples to separate the plasma.
-
-
Quantification: Measure the concentration of TXB2 (for COX-1 activity) and prostaglandin E2 (PGE2) (for COX-2 activity) in the serum and plasma, respectively, using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by fitting the concentration-response data to a sigmoidal curve.
Comparative Data for Known COX Inhibitors
To provide context, the following table presents typical IC50 values for well-characterized NSAIDs. It is important to note that these values can vary depending on the specific assay conditions.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~2.5 | ~25 | ~0.1 |
| Naproxen | Inhibits ~95% at therapeutic doses | Inhibits ~71.5% at therapeutic doses | Prefers COX-1 |
| Celecoxib | ~15 | ~0.04 | ~375 |
Phase 2: In-depth Biophysical Characterization
While enzyme inhibition assays demonstrate functional antagonism, they do not directly measure the binding event. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the kinetics and thermodynamics of the interaction.
Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Binding
SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[5][6] It provides valuable information on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).
SPR is a powerful tool for confirming direct binding and for providing a detailed kinetic profile of the interaction.[7] The residence time of a drug on its target, which is inversely related to the dissociation rate (1/koff), is increasingly recognized as a critical parameter for in vivo efficacy.[6]
-
Immobilization: Covalently immobilize purified recombinant human COX-1 or COX-2 onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
Figure 2. A simplified workflow of an SPR experiment.
Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Interaction
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][9]
ITC is considered the gold standard for characterizing binding thermodynamics.[8] It provides orthogonal validation to SPR and can reveal the driving forces behind the binding event (i.e., whether it is enthalpically or entropically driven). This information can be invaluable for lead optimization in drug discovery.
-
Sample Preparation: Place a solution of purified recombinant human COX-1 or COX-2 in the sample cell of the calorimeter. Load a solution of this compound into the injection syringe.
-
Titration: Perform a series of injections of the ligand solution into the protein solution while monitoring the heat changes.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/KD)).
Phase 3: Gaining Structural and Mechanistic Insights with Computational Modeling
Computational methods, particularly molecular docking, can provide valuable insights into the putative binding mode of this compound within the active sites of COX-1 and COX-2.
Causality Behind Using Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] This can help to rationalize the observed binding affinities and selectivities and guide the design of new analogs with improved properties. For COX inhibitors, understanding the interactions with key residues such as Arg120 and the differences in the active site volumes of COX-1 and COX-2 is crucial.[4][11]
Experimental Protocol: Molecular Docking Study
-
Protein Preparation: Obtain the crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). Prepare the protein structures by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active sites of both COX isoforms.
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode. Visualize the interactions between the ligand and the key amino acid residues in the active site.
Figure 3. A general workflow for a molecular docking study.
Predictive Analysis for this compound
Based on the known structure-activity relationships of propionic acid NSAIDs, it can be hypothesized that the carboxylic acid moiety of this compound will form a key ionic interaction with the conserved Arginine 120 residue at the entrance of the COX active site.[12] The fluorophenyl group is expected to occupy the hydrophobic channel of the active site. The meta-position of the fluorine atom may influence the compound's conformation and electronic properties, potentially affecting its selectivity for the slightly larger and more accommodating active site of COX-2 compared to COX-1.[11]
Conclusion: A Pathway to Comprehensive Validation
This guide outlines a systematic and robust strategy for validating the binding of this compound to COX enzymes. By integrating functional enzyme inhibition assays, detailed biophysical characterization using SPR and ITC, and insightful computational modeling, researchers can build a comprehensive understanding of the compound's mechanism of action. This multi-faceted approach not only confirms binding but also provides critical data on potency, selectivity, kinetics, and thermodynamics, which are essential for informed decision-making in the drug development process. While awaiting specific experimental data for this compound, this comparative and predictive framework provides a solid foundation for its evaluation as a potential novel anti-inflammatory agent.
References
Sources
- 1. tijer.org [tijer.org]
- 2. One moment, please... [tijer.org]
- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 3-(3-Fluorophenyl)propionic Acid in Analytical Assays
Introduction: The Specificity Challenge in Modern Bioanalysis
In the landscape of drug development and biomedical research, the accurate quantification of small molecules is paramount. 3-(3-Fluorophenyl)propionic acid (3-F-PPA) serves as a valuable building block in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] Its presence and concentration in various matrices are often critical endpoints in preclinical and clinical studies. However, the structural simplicity that makes it a versatile synthon also presents a significant analytical challenge: the high potential for cross-reactivity with structurally similar analogs.
This guide moves beyond mere protocol recitation. As field-seasoned scientists, we understand that robust data generation hinges on a deep, mechanistic understanding of our analytical systems. Here, we will dissect the issue of cross-reactivity for 3-F-PPA, providing not just the "how" but the critical "why" behind our experimental designs. We will compare two ubiquitous analytical platforms—the immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—to build a self-validating workflow that ensures the highest degree of confidence in your quantitative data.
Section 1: Understanding the Enemy - The Structural Analogs of 3-F-PPA
Cross-reactivity does not occur in a vacuum. It is a direct consequence of an assay's detection system recognizing molecules other than the intended analyte.[2] To anticipate and diagnose this issue, we must first identify the likely culprits. For 3-F-PPA, these include its parent compound, metabolites, and synthetic precursors.
Key potential cross-reactants include:
-
3-Phenylpropionic Acid: The non-fluorinated parent compound. Its similar size and structure make it a prime candidate for cross-reactivity in less specific assays.
-
3-(3-Hydroxyphenyl)propionic Acid (3-HPP): A common metabolite of dietary polyphenols, its presence in biological samples is highly probable.[3][4] The substitution of a hydroxyl group for fluorine alters polarity but may not be sufficient to prevent antibody binding.
-
3-Amino-3-(3-fluorophenyl)propanoic Acid: An amino-functionalized derivative used in peptide synthesis.[1][5]
-
Positional Isomers (e.g., 3-(2-Fluorophenyl)propionic acid, 3-(4-Fluorophenyl)propionic acid): These isomers have the same mass and similar properties, posing a particular challenge for methods reliant on mass detection alone.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Section 2: The Assay Platforms - A Head-to-Head Comparison
Part A: The Immunoassay - High Throughput vs. Potential Ambiguity
Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are workhorses for high-throughput screening due to their speed and simplicity. The underlying principle involves an antibody specifically recognizing a three-dimensional epitope on the target molecule.[6] However, this specificity is not absolute. Structurally similar molecules can bind to the same antibody, albeit often with lower affinity, leading to an overestimation of the true analyte concentration.[7]
A key tenet of trustworthy assay development is to proactively quantify this potential interference.[8] The following protocol establishes a framework for testing and validating immunoassay specificity.
-
Coating: Coat a 96-well high-binding microplate with a conjugate of 3-F-PPA and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C. The causality here is to immobilize the target structure to the plate surface.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of the primary antibody to the plate surface.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (3-F-PPA) as the standard curve.
-
Prepare serial dilutions of each potential cross-reactant (e.g., 3-Phenylpropionic Acid, 3-HPP).
-
In a separate dilution plate, add the standards and test compounds, followed by a fixed, pre-determined concentration of the anti-3-F-PPA primary antibody. Incubate for 1 hour to allow the antibody to bind to the free analyte in the solution.
-
Transfer these mixtures to the coated and blocked assay plate. Incubate for 1-2 hours. During this time, any antibody not bound to the free analyte will bind to the immobilized conjugate on the plate.
-
-
Detection:
-
Wash the plate 3 times.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody. Incubate for 1 hour.
-
Wash the plate 5 times.
-
Add a substrate for the enzyme (e.g., TMB or a fluorogenic substrate like 3-p-hydroxyphenylpropionic acid[9]). The resulting signal is inversely proportional to the concentration of free analyte in the sample.
-
-
Data Analysis:
-
Plot the signal versus the log of the concentration for the standard and each test compound.
-
Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for each compound.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 3-F-PPA / IC50 of Test Compound) x 100
-
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15.2 | 100% |
| 3-Phenylpropionic Acid | 188.7 | 8.1% |
| 3-(3-Hydroxyphenyl)propionic Acid | 450.1 | 3.4% |
| 3-Amino-3-(3-fluorophenyl)propanoic Acid | 1,230 | 1.2% |
| 3-(4-Fluorophenyl)propionic Acid | 95.5 | 15.9% |
Note: Data are illustrative and represent typical results.
This table clearly demonstrates that while the antibody is most sensitive to the target analyte, it exhibits measurable binding to structurally similar molecules. A 15.9% cross-reactivity with a positional isomer is significant and could lead to highly inaccurate results if that isomer is present in the samples.
Part B: LC-MS/MS - The Gold Standard for Specificity
For applications demanding unequivocal identification and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive choice. Its power lies in its dual-filter system:
-
Chromatographic Separation (LC): Compounds are physically separated based on their chemical properties (e.g., polarity) as they pass through a column.[3]
-
Mass Spectrometric Detection (MS/MS): After separation, compounds are ionized and identified by their unique mass-to-charge ratio (m/z). A specific parent ion is selected, fragmented, and a resulting fragment ion is monitored. This parent-fragment transition is a highly specific molecular fingerprint.[10]
This combination makes it exceptionally difficult for an interfering compound to have both the same retention time and the same mass transition as the target analyte.
-
Sample Preparation:
-
For biological samples (plasma, urine), perform a protein precipitation (e.g., with cold acetonitrile) or a solid-phase extraction (SPE) to remove interfering matrix components.[11]
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase. This ensures compatibility with the LC system and concentrates the analyte.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). C18 is a good general-purpose choice for retaining moderately nonpolar molecules like 3-F-PPA.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid is added to improve peak shape and ionization efficiency.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions to re-equilibrate the column. A gradient is necessary to effectively separate compounds with different polarities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. Maintaining a constant temperature ensures reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Carboxylic acids readily lose a proton to form a negative ion [M-H]⁻.
-
MRM Transitions: Determine the optimal Multiple Reaction Monitoring (MRM) transitions for the analyte and each potential cross-reactant by infusing pure standards into the mass spectrometer.
-
Example for 3-F-PPA (MW: 168.17): Parent Ion (Q1) m/z 167.1 -> Fragment Ion (Q3) m/z 123.1 (loss of CO2).
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
Caption: The highly selective workflow of an LC-MS/MS system.
| Compound | Expected RT (min) | Parent Ion (m/z) | Fragment Ion (m/z) |
| This compound | 4.25 | 167.1 | 123.1 |
| 3-Phenylpropionic Acid | 4.10 | 149.1 | 105.1 |
| 3-(3-Hydroxyphenyl)propionic Acid | 3.55 | 165.1 | 121.1 |
| 3-(4-Fluorophenyl)propionic Acid | 4.28 | 167.1 | 123.1 |
Note: Data are illustrative. RT = Retention Time.
This table highlights the power of LC-MS/MS. While the positional isomer (4-F-PPA) has an identical mass transition and a very close retention time, the slight difference in retention time allows for its chromatographic separation and distinct quantification. For all other analogs, the mass transitions are unique, providing unambiguous identification.
Section 3: The Self-Validating System: An Integrated Approach
Neither method is universally superior; their strengths are complementary. The most robust analytical strategy, particularly in a drug development setting, integrates both platforms into a self-validating system.[12]
This orthogonal approach leverages the high throughput of an immunoassay for initial screening of large sample sets. Any samples that screen positive are then subjected to the highly specific LC-MS/MS method for confirmation and definitive quantification. This workflow prevents the high cost and low speed of LC-MS/MS from creating a bottleneck, while ensuring that no final decision is based on potentially ambiguous immunoassay data.
Caption: An efficient, self-validating workflow using orthogonal analytical methods.
Conclusion
The accurate measurement of this compound requires a proactive and intelligent approach to assay validation. Cross-reactivity is not a flaw to be discovered by chance, but a predictable variable to be systematically investigated. By first understanding the likely structural analogs, we can design targeted experiments to quantify their interference. While immunoassays offer invaluable speed for screening, their specificity must be rigorously validated. For unambiguous, trustworthy quantification, the dual-filter specificity of LC-MS/MS remains the gold standard. By combining these methods in an orthogonal workflow, researchers and drug development professionals can build a self-validating system that ensures data integrity, accelerates project timelines, and upholds the highest standards of scientific rigor.
References
-
Association for Molecular Pathology. (n.d.). Molecular Diagnostic Assay Validation. Retrieved from [Link]
-
Burd, J. F. (2010). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Clinical Microbiology Reviews, 23(3), 550-576. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Boster Biological Technology. (2022). How to Determine Antibody Cross-Reactivity. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Retrieved from [Link]
- Georganics. (n.d.). This compound. This is a general product page, a more stable link might be the main company page if the direct one breaks.
-
Colby, J. M., et al. (2012). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. The Journal of Applied Laboratory Medicine, 2(4), 438-451. Available at: [Link]
-
Nagasawa, K., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. Available at: [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
-
FooDB. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive (FDB022813). Retrieved from [Link]
-
Sviridov, D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4307. Available at: [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1375–1388. Available at: [Link]
-
Diamandis, E. P., & Christopoulos, T. K. (1991). 3-p-hydroxyphenylpropionic acid--a sensitive fluorogenic substrate for automated fluorometric enzyme immunoassays. Journal of Immunoassay, 12(1), 29-46. Available at: [Link]
-
Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 80, 1095–1100. Available at: [Link]
-
ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(3), 91-105. Available at: [Link]
-
Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-91. Available at: [Link]
-
Tserng, K. Y., et al. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Lipid Research, 56(7), 1347-57. Available at: [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances. Retrieved from [Link]
-
Liu, R., et al. (2014). A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid. Talanta, 128, 252-7. Abstract available at: [Link]
-
Ou, K., et al. (2014). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 5(11), 2937-44. Available at: [Link]
-
Kim, J. H., et al. (2019). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmacopuncture, 22(1), 33-38. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. fda.gov [fda.gov]
- 9. 3-p-hydroxyphenylpropionic acid--a sensitive fluorogenic substrate for automated fluorometric enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(3-Fluorophenyl)propionic Acid: A Comparative Guide to its Enzyme Inhibitory Profile
Introduction: Unveiling the Therapeutic Potential of 3-(3-Fluorophenyl)propionic Acid
This compound is a versatile chemical synthon, recognized for its utility in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and analgesic agents.[1] Aryl propionic acid derivatives frequently exert their therapeutic effects through the inhibition of key enzymes involved in pathological signaling pathways.[2] This guide provides a comprehensive framework for benchmarking the enzyme inhibitory activity of this compound against a panel of well-characterized inhibitors targeting enzymes implicated in inflammation and metabolic disorders.
The rationale for this comparative analysis stems from the structural similarities of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. By systematically evaluating its inhibitory potential against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), monoacylglycerol lipase (MAGL), and fatty acid synthase (FASN), we aim to elucidate its potential mechanisms of action and identify promising avenues for its therapeutic application. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the pharmacological profile of this intriguing compound.
The Benchmarks: A Curated Selection of Known Enzyme Inhibitors
To provide a robust and meaningful comparison, a panel of well-established and characterized enzyme inhibitors has been selected. The choice of these inhibitors is based on their known potency, selectivity, and mechanism of action against the target enzymes.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Reported IC50 |
| Ibuprofen | COX-1 and COX-2 | Non-selective, reversible inhibition of cyclooxygenase enzymes.[3][4][5] | COX-1: ~12 µM, COX-2: ~80 µM[6] |
| Celecoxib | COX-2 | Selective, reversible inhibition of cyclooxygenase-2.[2][7][8][9] | COX-1: 15 µM, COX-2: 0.04 µM (40 nM)[9][10] |
| JZL184 | MAGL | Potent, selective, and irreversible carbamoylation of the active site serine.[11][12][13] | 8 nM for mouse brain MAGL[11][14] |
| Orlistat | FASN | Irreversible covalent binding to the thioesterase (TE) domain's active site serine.[15][16][17][18] | Varies by cell line, e.g., ~500 µM inhibits proliferation by ~60% in ECC-1 cells[19] |
Experimental Design: A Roadmap for Comparative Profiling
The following diagram outlines the comprehensive workflow for benchmarking this compound against the selected enzyme inhibitors. This systematic approach ensures a thorough and comparative evaluation of its inhibitory potential.
Caption: Experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key enzyme inhibition assays. Adherence to these protocols is crucial for obtaining reliable and reproducible data. A standard operating procedure for enzymatic activity inhibition assays provides a general framework for best practices.[4]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits and established methodologies.[20][21][22]
Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, and the resulting fluorescence is proportional to COX activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Heme
-
Arachidonic Acid
-
Potassium Hydroxide (KOH)
-
DMSO
-
This compound and benchmark inhibitors (Ibuprofen, Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of this compound and benchmark inhibitors in DMSO.
-
Reconstitute and dilute COX-1 and COX-2 enzymes in COX Assay Buffer on ice.
-
Prepare the arachidonic acid substrate solution by dissolving in ethanol, followed by dilution with KOH and water.
-
Prepare the Reaction Mix containing COX Assay Buffer, Heme, and COX Probe.
-
-
Assay Protocol:
-
To a 96-well plate, add 10 µL of the test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to each well.
-
Include wells for a known COX inhibitor (e.g., Celecoxib for COX-2) as a positive control and wells with no enzyme as a background control.
-
Add 150 µL of the Reaction Mix to each well.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)
This protocol is based on the widely used method employing 4-nitrophenyl acetate (4-NPA) as a substrate.[23]
Principle: MAGL hydrolyzes the chromogenic substrate 4-nitrophenyl acetate (4-NPA) to produce 4-nitrophenol, which has a yellow color and can be quantified by measuring its absorbance at 405-415 nm.
Materials:
-
Human recombinant MAGL enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
4-Nitrophenyl acetate (4-NPA)
-
DMSO
-
This compound and benchmark inhibitor (JZL184)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of this compound and JZL184 in DMSO.
-
Dilute the MAGL enzyme to the desired concentration in Assay Buffer.
-
Prepare the 4-NPA substrate solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute in Assay Buffer.
-
-
Assay Protocol:
-
Add 10 µL of the test compound or vehicle (DMSO) to the appropriate wells of a 96-well plate.
-
Add 170 µL of the diluted MAGL enzyme solution to each well.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C. For irreversible inhibitors like JZL184, varying pre-incubation times can be tested.
-
Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm kinetically for 10-20 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value.
-
Fatty Acid Synthase (FASN) Inhibition Assay (NADPH Consumption)
This protocol measures the activity of FASN by monitoring the decrease in NADPH absorbance at 340 nm.
Principle: FASN catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA, a process that requires NADPH as a reducing agent. The rate of FASN activity is directly proportional to the rate of NADPH consumption, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Human recombinant FASN enzyme
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
DMSO
-
This compound and benchmark inhibitor (Orlistat)
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of this compound and Orlistat in DMSO.
-
Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in Assay Buffer.
-
Dilute the FASN enzyme in Assay Buffer.
-
-
Assay Protocol:
-
To a UV-transparent 96-well plate, add 10 µL of the test compound or vehicle (DMSO).
-
Add Assay Buffer, acetyl-CoA, and NADPH to each well.
-
Add the FASN enzyme solution to each well.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding malonyl-CoA to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 340 nm kinetically for 20-30 minutes.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value.
-
Comparative Data Summary
The following table presents a template for summarizing the experimentally determined IC50 values for this compound and the benchmark inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | MAGL IC50 (µM) | FASN IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Ibuprofen | Experimental Value | Experimental Value | Calculated Value | N/A | N/A |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value | N/A | N/A |
| JZL184 | N/A | N/A | N/A | Experimental Value | N/A |
| Orlistat | N/A | N/A | N/A | N/A | Experimental Value |
Analysis of Results and Mechanistic Insights
A thorough analysis of the comparative data will provide insights into the inhibitory profile of this compound. Key points to consider include:
-
Potency: How do the IC50 values of this compound compare to the established inhibitors for each enzyme?
-
Selectivity: Does this compound exhibit selectivity for any of the target enzymes, particularly for COX-2 over COX-1? The COX-2 selectivity index will be a critical parameter in this assessment.
-
Potential Therapeutic Applications: Based on its inhibitory profile, what are the potential therapeutic applications of this compound? For example, potent and selective COX-2 inhibition would suggest a strong anti-inflammatory potential with a reduced risk of gastrointestinal side effects.
The following diagram illustrates the cyclooxygenase pathway and the points of inhibition by NSAIDs, providing a visual context for the experimental results.
Caption: The Cyclooxygenase (COX) pathway and sites of NSAID inhibition.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the comparative benchmarking of this compound against known enzyme inhibitors. The experimental protocols and analytical approaches described herein will enable researchers to generate high-quality, reproducible data to elucidate the compound's inhibitory profile. The results of this investigation will be instrumental in determining the therapeutic potential of this compound and will guide future research and development efforts. Further studies could explore its effects on other related enzymes, its in vivo efficacy in animal models of inflammation and pain, and its pharmacokinetic and pharmacodynamic properties.
References
-
ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
-
News-Medical.Net. (2018, August 23). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
News-Medical.Net. (2018, August 23). Ibuprofen Mechanism. Retrieved from [Link]
-
Wikipedia. (2024, January 5). Celecoxib. Retrieved from [Link]
-
Wikipedia. (2024, January 8). Ibuprofen. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?. Retrieved from [Link]
-
Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
PubMed. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved from [Link]
- Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & biology, 16(7), 744–753.
-
PubMed Central. (2013). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. Retrieved from [Link]
-
ProQuest. (2013). MECHANISM OF ORLISTAT HYDROLYSIS BY FATTY ACID SYNTHASE THIOESTERASE. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]
- Kerr, D. M., et al. (2013). The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. British journal of pharmacology, 169(4), 805–815.
-
ResearchGate. (2015). The MAGL inhibitor JZL184 leads to a selective increase of the.... Retrieved from [Link]
-
PubMed. (2013). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. Retrieved from [Link]
-
ResearchGate. (2010). Characterization of Monoacylglycerol Lipase Inhibition Reveals Differences in Central and Peripheral Endocannabinoid Metabolism. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
PubMed. (2009). Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][2][7]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling. Retrieved from [Link]
-
StatPearls. (2023). COX Inhibitors. Retrieved from [Link]
-
PubMed Central. (2025). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Retrieved from [Link]
-
StatPearls. (2024). Orlistat. Retrieved from [Link]
-
PNAS. (2003). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Retrieved from [Link]
-
PubMed Central. (2011). Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays. Retrieved from [Link]
-
ResearchGate. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
AJMC. (2013). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Wikipedia. (2023, April 29). JZL184. Retrieved from [Link]
-
AACR Journals. (2005). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
PubMed. (2013). The fatty acid synthase inhibitor orlistat reduces the growth and metastasis of orthotopic tongue oral squamous cell carcinomas. Retrieved from [Link]
-
PubMed. (2016). Effects of Fatty Acid Synthase Inhibition by Orlistat on Proliferation of Endometrial Cancer Cell Lines. Retrieved from [Link]
Sources
- 1. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. news-medical.net [news-medical.net]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MECHANISM OF ORLISTAT HYDROLYSIS BY FATTY ACID SYNTHASE THIOESTERASE [scholarworks.indianapolis.iu.edu]
- 17. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Effects of Fatty Acid Synthase Inhibition by Orlistat on Proliferation of Endometrial Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. interchim.fr [interchim.fr]
- 23. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3-Phenylpropionic Acid and its Meta-Fluorinated Analog
A Guide for Researchers in Drug Discovery and Development
In the landscape of drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of lead optimization. The introduction of fluorine is a particularly powerful tool, capable of profoundly altering a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed, head-to-head comparison between 3-phenylpropionic acid (3-PPA), a compound with established biological relevance, and its synthetic derivative, 3-(3-Fluorophenyl)propionic acid (3-F-PPA).
This analysis moves beyond a simple cataloging of properties. It is designed to provide researchers with the scientific rationale and practical experimental frameworks needed to investigate the potential advantages conferred by meta-fluorination in this chemical series. We will explore the known world of 3-PPA—a gut microbial metabolite with roles in intestinal health—and venture into the hypothetical, yet scientifically grounded, enhancements that 3-F-PPA may offer, particularly concerning metabolic stability.
Section 1: Physicochemical Properties - The Foundational Comparison
The introduction of a single fluorine atom, despite its small size, imparts significant electronic changes to the phenyl ring. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can influence acidity (pKa), lipophilicity (LogP), and molecular interactions.
| Property | 3-Phenylpropionic Acid (Parent) | This compound (Analog) | Rationale for Expected Differences |
| Molecular Formula | C₉H₁₀O₂ | C₉H₉FO₂ | Addition of one fluorine atom, removal of one hydrogen. |
| Molecular Weight | 150.18 g/mol [1][2] | 168.17 g/mol [3][4] | Fluorine is significantly heavier than hydrogen. |
| Melting Point (°C) | 45 - 50[1][5] | 41 - 47[3][6] | Fluorination can disrupt crystal lattice packing, often leading to a lower melting point. |
| Boiling Point (°C) | 280 (at 760 mmHg)[7][8] | 270.6 (at 760 mmHg)[9] | Minimal significant change expected. |
| Acidity (pKa) | 4.66[7][10] | ~4.4-4.5 (Estimated) | The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity (lowering pKa). |
| Lipophilicity (logP) | 1.84[11] | 1.89[6] | The addition of fluorine generally increases lipophilicity, which can impact membrane permeability and protein binding. |
Section 2: A Tale of Two Fates - Comparative Metabolic Stability
A primary motivation for fluorination in drug design is to enhance metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of Phase I metabolism. By replacing a hydrogen atom with a much stronger carbon-fluorine bond, this metabolic "soft spot" can be blocked.
3-Phenylpropionic acid is known to be metabolized by gut microbiota and host enzymes, often through hydroxylation of the aromatic ring.[12] The meta-position (carbon 3) of the phenyl ring is a potential site for such oxidation.
Hypothesized Metabolic Pathways:
The diagram below illustrates the likely metabolic fate of 3-PPA via aromatic hydroxylation and contrasts it with the proposed metabolic blockade in 3-F-PPA.
Caption: Hypothesized metabolic fate of 3-PPA vs. 3-F-PPA.
Expert Rationale: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by CYP450s. By placing the fluorine at the meta-position, we hypothesize that 3-F-PPA will exhibit a slower rate of metabolic clearance compared to its parent compound. This could translate to a longer biological half-life and sustained exposure in vivo. To validate this, a direct experimental comparison is essential.
Section 3: Proposed Head-to-Head Experimental Protocols
Given the absence of direct comparative studies, this section provides detailed protocols for key experiments to elucidate the differential biological activities and pharmacokinetic profiles of 3-PPA and 3-F-PPA.
Experiment 1: In Vitro Metabolic Stability Assay
Objective: To quantitatively compare the metabolic stability of 3-PPA and 3-F-PPA in a standardized in vitro system.
Methodology: Human Liver Microsome (HLM) Assay.[3][12]
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of 3-PPA, 3-F-PPA, and a positive control (e.g., Midazolam) in DMSO. Prepare a NADPH regenerating system solution.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer. Add the test compounds to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the diluted HLMs to each well to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Labetalol).
-
Termination: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound at each time point.
-
Calculation: Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining parent compound versus time plot. Calculate the intrinsic clearance (Clint).
Experiment 2: Intestinal Epithelial Barrier Function Assay
Objective: To determine if 3-F-PPA retains or modifies the ability of 3-PPA to enhance intestinal barrier integrity, a known effect mediated through the Aryl Hydrocarbon Receptor (AhR).
Methodology: Caco-2 Transepithelial Electrical Resistance (TEER) Assay.[13][14]
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts in 12- or 24-well plates. Culture for 18-21 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.
-
Baseline Measurement: On the day of the experiment, carefully replace the media in the apical and basolateral compartments. Measure the baseline TEER of each monolayer using a volt-ohm meter (e.g., Millicell® ERS-2).
-
Treatment: Add 3-PPA and 3-F-PPA to the apical compartment at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (media with DMSO, if used) and a positive control if available.
-
Monitoring: Return the plates to the incubator. Measure TEER at subsequent time points (e.g., 4, 8, 24 hours) after treatment. An increase in TEER indicates a strengthening of the epithelial barrier.
-
Data Analysis: Subtract the TEER value of a blank (cell-free) insert from all readings. Normalize the results to the baseline reading for each well and express as a percentage change from the vehicle control.
Experiment 3: Antimicrobial Activity Assay
Objective: To compare the antimicrobial potency of 3-PPA and 3-F-PPA.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination.[15][16]
Step-by-Step Protocol:
-
Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.[17]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 3-PPA and 3-F-PPA in the broth. Concentrations could range from 512 µg/mL down to 1 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17] This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.
Section 4: Synthesis and Conclusion
The comparative analysis between 3-phenylpropionic acid and this compound serves as a classic case study in medicinal chemistry. 3-PPA is a molecule of significant biological interest, particularly as a product of the gut microbiome that positively influences host physiology. Its fluorinated counterpart, 3-F-PPA, represents a rational design strategy aimed at enhancing drug-like properties.
Our guide posits that the key advantage of 3-F-PPA will likely be its enhanced metabolic stability, a direct consequence of the robust C-F bond blocking a site of aromatic oxidation. This hypothesis, however, requires rigorous experimental validation using the protocols provided. Furthermore, it is crucial to determine whether this modification alters the beneficial biological activities of the parent scaffold, such as its effects on intestinal barrier function and its inherent antimicrobial properties.
The proposed experiments provide a clear roadmap for researchers to generate the necessary data to make an informed decision on the utility of 3-F-PPA. The results of these head-to-head studies will not only characterize a novel compound but will also contribute to the broader understanding of how strategic fluorination can be leveraged to optimize bioactive molecules for therapeutic development.
References
-
PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Phenylpropionic Acid: Properties and Synthesis Explained. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Chemcas. (n.d.). 3-phenylpropanoic acid - 501-52-0, C9H10O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
- Burlingame, R., & Chapman, P. J. (1983). Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. Journal of bacteriology, 155(1), 113–121.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
- Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual review of pharmacology and toxicology, 43, 309–334.
- Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736–749.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
MDPI. (2023). An In Vitro Cell Model of Intestinal Barrier Function Using a Low-Cost 3D-Printed Transwell Device and Paper-Based Cell Membrane. Retrieved from [Link]
-
ResearchGate. (n.d.). a–c Quality control steps for the cultivation of Caco-2 cells on filter.... Retrieved from [Link]
-
OYC Americas. (n.d.). Intestinal Epithelial Differentiation Media for Caco-2 Cells. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. chemimpex.com [chemimpex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 7. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]
- 8. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]
- 9. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 11. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 12. mercell.com [mercell.com]
- 13. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Guide to Validating the In Vitro to In Vivo Correlation of 3-(3-Fluorophenyl)propionic Acid's Metabolic Effects
This guide provides a comprehensive framework for establishing a predictive in vitro to in vivo correlation (IVIVC) for the novel compound 3-(3-Fluorophenyl)propionic acid. As direct biological data for this specific molecule is not extensively published, we will proceed by constructing a scientifically rigorous, hypothesis-driven approach. This methodology is grounded in the compound's structural similarity to known metabolic modulators, such as propionic acid derivatives, which are recognized for their role in regulating energy homeostasis.
Our core hypothesis is that this compound, due to its structural features, modulates cellular and systemic metabolism, potentially through the activation of free fatty acid receptors (FFARs) and subsequent downstream signaling pathways. This guide will detail the necessary in vitro and in vivo studies to test this hypothesis and establish a robust IVIVC.
The Imperative of IVIVC in Drug Development
In the realm of drug discovery and development, establishing a strong IVIVC is a critical milestone. It serves as a bridge between early-stage, high-throughput in vitro screening and later-stage, resource-intensive in vivo studies. A validated IVIVC model allows researchers to:
-
Predict In Vivo Efficacy: Use in vitro potency data (e.g., EC50) to forecast the therapeutic dose in a living system.
-
Optimize Lead Compounds: Rapidly screen and rank candidate molecules based on their in vitro characteristics with a higher confidence of in vivo translation.
-
Reduce Animal Testing: By building a predictive model, the reliance on extensive animal studies can be minimized, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement).
-
Inform Clinical Trial Design: A robust preclinical IVIVC can provide valuable insights for selecting starting doses in first-in-human studies.
Part 1: In Vitro Characterization of this compound
The initial phase of our investigation focuses on elucidating the in vitro pharmacological profile of this compound. Based on its structure, we hypothesize an interaction with FFAR2 (also known as GPR43), a receptor activated by short-chain fatty acids like propionate.
Experimental Objective 1: Determine Receptor Activation and Downstream Signaling
Our first step is to ascertain if this compound can activate FFAR2 and trigger the canonical G-protein coupled receptor (GPCR) signaling cascade.
Experimental Protocol: FFAR2 Activation Assay
-
Cell Line: Utilize a commercially available HEK293 cell line stably expressing human FFAR2 (hFFAR2).
-
Assay Principle: Employ a live-cell biosensor assay to measure the downstream consequence of Gαi/o activation, such as a decrease in cyclic AMP (cAMP) levels.
-
Procedure:
-
Plate the hFFAR2-HEK293 cells in a 96-well plate.
-
Incubate the cells with varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Include a known FFAR2 agonist (e.g., propionate) as a positive control.
-
Following stimulation, lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Objective 2: Assess Target Engagement in a Metabolically Relevant Cell Type
To bridge the gap to a physiological system, we will next confirm the compound's activity in a cell line with endogenous FFAR2 expression and metabolic relevance, such as the human colon adenocarcinoma cell line, NCI-H716.
Experimental Protocol: GLP-1 Secretion Assay
-
Cell Line: Culture NCI-H716 cells, which endogenously express FFAR2 and secrete glucagon-like peptide-1 (GLP-1) upon activation.
-
Assay Principle: Measure the amount of GLP-1 secreted into the cell culture medium following stimulation with the test compound.
-
Procedure:
-
Seed NCI-H716 cells in a 24-well plate.
-
Differentiate the cells to an enteroendocrine phenotype.
-
Starve the cells for 2 hours in a low-glucose buffer.
-
Stimulate the cells with a dose-response of this compound for 2 hours.
-
Collect the supernatant and measure GLP-1 concentration using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the fold-change in GLP-1 secretion relative to the vehicle control and determine the EC50.
Visualizing the In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization.
Summarized In Vitro Data
The expected outcomes of these experiments can be summarized in the following table. For the purpose of this guide, we will use hypothetical data.
| Assay Type | Cell Line | Parameter Measured | This compound (EC50) | Propionate (Positive Control) (EC50) |
| FFAR2 Activation | HEK293-hFFAR2 | cAMP Inhibition | 15 µM | 150 µM |
| GLP-1 Secretion | NCI-H716 | GLP-1 Release | 25 µM | 250 µM |
These results would suggest that this compound is a more potent agonist of FFAR2 than the endogenous ligand, propionate.
Part 2: In Vivo Assessment and Pharmacokinetic Analysis
With a clear in vitro potency profile, the next crucial step is to assess the compound's effects in a living organism and to understand its pharmacokinetic (PK) behavior – how the body absorbs, distributes, metabolizes, and excretes the compound.
Experimental Objective 3: Evaluate In Vivo Efficacy in a Relevant Disease Model
We will use a diet-induced obesity (DIO) mouse model, which is highly relevant for testing compounds that modulate metabolic pathways.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in DIO Mice
-
Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks.
-
Dosing: Administer this compound orally at three different dose levels (e.g., 10, 30, and 100 mg/kg). A vehicle control group will also be included.
-
Procedure:
-
Fast the mice for 6 hours.
-
Administer the compound or vehicle by oral gavage.
-
After 30 minutes, administer a glucose bolus (2 g/kg) orally.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Measure blood glucose levels.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the treated groups to the vehicle control using ANOVA.
Experimental Objective 4: Determine the Pharmacokinetic Profile
Understanding the compound's concentration in the plasma over time is essential for linking the dose to the observed effect.
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Model: Normal chow-fed C57BL/6J mice.
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg).
-
Procedure:
-
Collect sparse blood samples from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood to plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC.
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for in vivo characterization.
Summarized In Vivo Data
Hypothetical results from the in vivo studies are presented below.
Table 2: Efficacy in OGTT
| Treatment Group | Dose (mg/kg) | Glucose AUC (mg/dL*min) | % Reduction vs. Vehicle |
| Vehicle | 0 | 30,000 | 0% |
| This compound | 10 | 25,500 | 15% |
| This compound | 30 | 21,000 | 30% |
| This compound | 100 | 18,000 | 40% |
Table 3: Pharmacokinetic Parameters (30 mg/kg dose)
| Parameter | Value | Unit |
| Cmax | 50 | µM |
| Tmax | 1 | hour |
| AUC (0-24h) | 200 | µM*h |
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The final and most critical part of this guide is to integrate the in vitro and in vivo data to build a predictive IVIVC model.
The IVIVC Framework
Our goal is to correlate the in vitro potency (EC50) with the in vivo efficacy (the dose required to achieve a certain effect). To do this, we need to relate the in vitro concentration that gives a response to the in vivo plasma concentration that drives the effect.
Step 1: Define the In Vivo Target Concentration
From our in vivo efficacy study, we observed a 30% reduction in glucose AUC at a 30 mg/kg dose. The PK study at this dose gave us a Cmax of 50 µM. We can hypothesize that this plasma concentration is driving the observed effect.
Step 2: Compare In Vitro Potency with In Vivo Exposure
-
In Vitro EC50 (GLP-1 secretion): 25 µM
-
In Vivo Cmax at an efficacious dose: 50 µM
The proximity of these two values is encouraging. The in vivo concentration required for efficacy is in the same micromolar range as the in vitro concentration required for cellular activity.
Step 3: Develop the IVIVC Plot
A simple Level C IVIVC can be established by plotting the in vitro parameter (EC50) against an in vivo parameter (e.g., the efficacious Cmax). For a more robust model (Level A), one would correlate the entire in vitro dissolution profile with the in vivo absorption profile, which is more relevant for formulation development.
For our purpose, we can establish a relationship between the in vivo effect (glucose AUC reduction) and the in vivo exposure (plasma AUC of the compound). Then, we can determine the plasma concentration needed to achieve a specific level of target engagement in vivo, based on our in vitro potency.
Visualizing the IVIVC Logic
Caption: Logical flow for establishing the IVIVC.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded approach to establishing an in vitro to in vivo correlation for this compound. By hypothesizing a mechanism of action based on its chemical structure, we designed a series of in vitro and in vivo experiments to test this hypothesis and generate the necessary data for an IVIVC.
The hypothetical data presented herein suggests a plausible correlation between the in vitro cellular activity (GLP-1 secretion) and the in vivo metabolic effect (glucose lowering). The in vitro EC50 of 25 µM aligns reasonably well with the efficacious plasma concentration (Cmax of 50 µM), suggesting that the in vitro assays are a good predictor of in vivo activity.
Future work should focus on:
-
Exploring other downstream effects: Investigate other potential signaling pathways activated by FFAR2.
-
Pharmacodynamic modeling: Develop a more sophisticated model that links the time course of plasma concentration to the time course of the glucose-lowering effect.
-
Testing in other preclinical species: To increase confidence in the translation to humans, similar studies could be conducted in a second species (e.g., rats).
By following this comprehensive guide, researchers can confidently validate the in vitro to in vivo correlation of novel compounds, thereby accelerating the drug development process.
References
-
Guidance for Industry: In Vitro to In Vivo Correlation. U.S. Food and Drug Administration. [Link]
-
Free fatty acid receptor 2 (FFA2R/GPR43) and its role in metabolism. National Center for Biotechnology Information. [Link]
-
Diet-Induced Obese (DIO) Mice. The Jackson Laboratory. [Link]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Drug Development. Certara. [Link]
A Senior Application Scientist's Guide to the Statistical Analysis of 3-(3-Fluorophenyl)propionic Acid Efficacy Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, arylpropionic acid derivatives represent a cornerstone of therapeutic intervention.[1][2] This guide provides a comprehensive framework for the statistical analysis of efficacy data for 3-(3-Fluorophenyl)propionic acid, a compound of interest within this class. We will delve into the rationale behind experimental design, present detailed protocols for preclinical assessment, and offer a robust statistical methodology for data interpretation. This document is intended to serve as a practical resource for researchers aiming to rigorously evaluate the anti-inflammatory and analgesic potential of this and similar chemical entities.
Mechanistic Framework and Comparative Landscape
Arylpropionic acids, including the fluorinated analogue this compound, are understood to exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] The potency and selectivity of COX inhibition are critical determinants of both the efficacy and the side-effect profile of NSAIDs.
For the purpose of this guide, we will consider two well-established NSAIDs, Ibuprofen and Flurbiprofen , as comparators. Ibuprofen is a widely used non-selective COX inhibitor, while Flurbiprofen, a fluorinated arylpropionic acid, offers a structurally relevant and potent comparator.[4][5] Preclinical studies have demonstrated Flurbiprofen to be significantly more potent than ibuprofen in various inflammatory models.[4]
Preclinical Efficacy Assessment: Experimental Protocols
To generate robust and comparable efficacy data, standardized preclinical models of inflammation and pain are essential. The following are detailed protocols for two of the most widely accepted assays.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model is a gold standard for evaluating acute inflammation.[6]
Protocol:
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)
-
This compound (at doses of 10, 30, and 100 mg/kg, p.o.)
-
Ibuprofen (positive control, e.g., 100 mg/kg, p.o.)[7]
-
Flurbiprofen (positive control, e.g., 10 mg/kg, p.o.)
-
-
Drug Administration: Test compounds and controls are administered orally (p.o.) by gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.[8]
-
Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8][9]
-
Data Collection: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated using the formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This assay is a widely used model of visceral pain to assess the efficacy of peripherally acting analgesics.[4][10]
Protocol:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (e.g., normal saline)
-
This compound (at doses of 25, 50, and 100 mg/kg, p.o.)
-
Ibuprofen (positive control, e.g., 100 mg/kg, p.o.)
-
Diclofenac (positive control, e.g., 10 mg/kg, p.o.)[10]
-
-
Drug Administration: Test compounds and controls are administered orally 30-60 minutes before the induction of writhing.[11]
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[4]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes.[4][11]
-
Data Collection: The total number of writhes for each animal is recorded. The percentage of analgesic activity (inhibition of writhing) is calculated using the formula:
% Inhibition = [(W_c - W_t) / W_c] x 100
Where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.
Statistical Analysis of Efficacy Data
Data Presentation
For clarity and ease of comparison, the results should be presented in well-structured tables.
Table 1: Hypothetical Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM (at 3 hours) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1 |
| This compound | 30 | 0.45 ± 0.04 | 47.1 |
| This compound | 100 | 0.31 ± 0.03 | 63.5 |
| Ibuprofen | 100 | 0.40 ± 0.04 | 52.9 |
| Flurbiprofen | 10 | 0.28 ± 0.03 | 67.1 |
Table 2: Hypothetical Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 35.2 ± 2.5 | - |
| This compound | 25 | 24.8 ± 2.1 | 29.5 |
| This compound | 50 | 18.1 ± 1.9 | 48.6 |
| This compound | 100 | 12.5 ± 1.5 | 64.5 |
| Ibuprofen | 100 | 15.8 ± 1.7 | 55.1 |
| Diclofenac | 10 | 10.3 ± 1.2 | 70.7 |
Statistical Methodology
-
Data Distribution: The data should first be assessed for normal distribution using appropriate tests (e.g., Shapiro-Wilk test).
-
Analysis of Variance (ANOVA): A one-way analysis of variance (ANOVA) is the preferred statistical method to compare the means of the different treatment groups. This will determine if there is a statistically significant difference between any of the groups.
-
Post-Hoc Analysis: If the ANOVA result is significant (p < 0.05), a post-hoc test (e.g., Dunnett's test or Tukey's test) should be performed to identify which specific groups are significantly different from the vehicle control and from each other.[11]
-
Dose-Response Analysis: To determine the potency of the compounds, the dose-response data can be fitted to a non-linear regression model (e.g., a sigmoidal dose-response curve) to calculate the ED50 (the dose that produces 50% of the maximal effect).
Logical Flow of Statistical Analysis
Caption: A flowchart illustrating the statistical analysis workflow.
Interpretation and Conclusion
The statistical analysis will provide a quantitative comparison of the anti-inflammatory and analgesic efficacy of this compound against established NSAIDs. A significantly lower ED50 value for this compound compared to the comparators would suggest superior potency. The percentage inhibition at various doses provides a direct measure of its effectiveness.
It is crucial to consider that while this guide provides a framework based on established methodologies, the actual efficacy of this compound can only be determined through direct experimental testing. The inclusion of the fluorine atom in the phenyl ring may influence the compound's lipophilicity, protein binding, and metabolic stability, all of which can impact its in vivo activity. Therefore, the hypothetical data presented should be viewed as a template for the analysis of actual experimental results.
This comprehensive approach, combining robust experimental design with rigorous statistical analysis, is paramount for the accurate evaluation of novel therapeutic candidates and for making informed decisions in the drug development pipeline.
References
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available from: [Link]
- Lanza, F. L. (1986). European experience with flurbiprofen. A new analgesic/anti-inflammatory agent. The American journal of medicine, 80(3A), 1-6.
- Salehi, B., Sharopov, F., Martorell, M., Rajkovic, J., Adem, A., Sharifi-Rad, J., & Setzer, W. N. (2017).
-
Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. Available from: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
- Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
- Georgiev, G. P., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of biomedical and clinical research, 5(2), 89-93.
- Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.24.
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]
- The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. (2021). Anesthesiology and Pain Medicine, 11(3), e114881.
- Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. (2016). National Journal of Physiology, Pharmacy and Pharmacology, 6(5), 443-447.
- Shivaji, D. B., & Gawade, S. P. (2012). Peripheral analgesic activity of Moringa oleifera seeds- An experimental study. Asian Journal of Pharmacy and Pharmacology, 4(1), 38-41.
- Kumar, P., Sangam, V. C. B., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
-
Effect of treatments on the development of carrageenan-induced paw edema in Wistar rats: a) ibuprofen (IBU); b) cannabidiol (CBD). ResearchGate. Available from: [Link]
- Scherrer, R. A. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
-
Summary findings on the efficacy/safety profile of flurbiprofen. ResearchGate. Available from: [Link]
-
S(+)-Flurbiprofen Shows Potent PGE2 Inhibitory Activity in Inflammatory Cells, Superior Cell Transport Activity and Skin Permeability. (2025). ResearchGate. Available from: [Link]
- Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. (1994). Brazilian journal of medical and biological research, 27(6), 1403-1406.
- Bannwarth, B., Demotes-Mainard, F., Schaeverbeke, T., Labat, L., & Dehais, J. (1995). Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach. Fundamental & clinical pharmacology, 9(4), 359-365.
-
Percent analgesic activity (peripheral, writhing test). ResearchGate. Available from: [Link]
-
Quantitative Structure–Activity Relationship Studies on Benzylideneaminoxy Propionic Acid Anti-Inflammatory Agents. ResearchGate. Available from: [Link]
-
ANOVA Applications | Healthcare and Pharmaceutical. Qsutra. Available from: [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Available from: [Link]
- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic chemistry, 93, 103224.
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI. Available from: [Link]
- Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. (2013). Journal of Medicinal Plants Research, 7(22), 1625-1631.
-
(PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2025). ResearchGate. Available from: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed. Available from: [Link]
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). ResearchGate. Available from: [Link]
-
Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2025). MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - High purity | EN [georganics.sk]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. [Effect of alpha-(p-thenoylphenyl)-propionic acid (TN-762) on acute inflammatory reactions and prostaglandin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis of some alpha-phenylpropionic acids with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cyclooxygenase Selectivity of 3-(3-Fluorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cyclooxygenase (COX) selectivity of 3-(3-Fluorophenyl)propionic acid, a member of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). By objectively comparing its anticipated performance with established alternatives and presenting supporting experimental data for related compounds, this document serves as a technical resource for researchers engaged in inflammation research and drug discovery.
Introduction: The Role of COX Inhibition in Inflammation
Inflammation is a complex biological response to harmful stimuli, and at its core lies the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to this pathway. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses.
The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. Consequently, the selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.
This compound, as an arylpropionic acid derivative, is predicted to function as a COX inhibitor. The presence of the fluorine atom on the phenyl ring can influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity and selectivity.
Comparative Selectivity Profile
It is crucial to note that IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration. The data presented below is a synthesis from published literature for comparative purposes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Flurbiprofen (as a proxy for this compound) | ~0.1 | ~0.3 | ~0.33 | [1] |
| Ibuprofen | 12 | 80 | 0.15 | [2] |
| Celecoxib | 82 | 6.8 | 12 | [2] |
Interpretation of Data:
-
The selectivity ratio (COX-1 IC50 / COX-2 IC50) is a key indicator of COX-2 selectivity. A higher ratio signifies greater selectivity for COX-2.
-
Flurbiprofen , like Ibuprofen , demonstrates a preference for inhibiting COX-1 over COX-2, as indicated by a selectivity ratio of less than 1. This profile is characteristic of traditional, non-selective NSAIDs.
-
Celecoxib , a well-established COX-2 selective inhibitor, exhibits a significantly higher IC50 for COX-1 compared to COX-2, resulting in a selectivity ratio much greater than 1.
Based on this comparative data, it is reasonable to hypothesize that this compound would likely exhibit a non-selective to moderately COX-1 selective inhibition profile, similar to other profens.
The Cyclooxygenase Signaling Pathway and Inhibition
The mechanism of action of arylpropionic acids involves the competitive inhibition of the COX enzymes at the arachidonic acid binding site. This prevents the synthesis of prostaglandins and subsequently reduces inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of arylpropionic acids.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibition is a critical step in the evaluation of NSAIDs. The following provides a generalized, step-by-step methodology for a common in vitro assay.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) and reference inhibitors (Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Caption: Experimental workflow for a colorimetric in vitro COX inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and heme in cold assay buffer immediately before use.
-
Plate Setup:
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
-
Inhibitor Addition: Add the test compound (this compound) or reference inhibitors to the designated wells. Add an equivalent volume of solvent (e.g., DMSO) to the 100% initial activity and background wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Incubation and Detection: Incubate the plate at 37°C for a further specified time (e.g., 5-10 minutes). The peroxidase activity will lead to the oxidation of the colorimetric substrate, resulting in a color change.
-
Measurement: Stop the reaction (if necessary, according to the kit protocol) and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis:
-
Correct the absorbance readings by subtracting the average absorbance of the background wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternative Compounds and Future Directions
The field of anti-inflammatory drug discovery is continually evolving, with a focus on developing agents with improved efficacy and safety profiles.
Current Alternatives:
-
Non-selective NSAIDs (e.g., Ibuprofen, Naproxen): These remain widely used for their analgesic and anti-inflammatory effects but carry a risk of gastrointestinal side effects.
-
COX-2 Selective Inhibitors (Coxibs, e.g., Celecoxib): Developed to reduce gastrointestinal toxicity, some coxibs have been associated with an increased risk of cardiovascular events, highlighting the need for careful patient selection.
Future Research Directions:
-
Dual COX/LOX Inhibitors: Compounds that inhibit both cyclooxygenase and lipoxygenase pathways may offer broader anti-inflammatory effects with a potentially improved safety profile.
-
Nitric Oxide-Donating NSAIDs (NO-NSAIDs): These compounds are designed to release nitric oxide, which has gastroprotective effects, potentially mitigating the gastrointestinal toxicity of the parent NSAID.
-
Natural Products: A growing area of research involves the identification and characterization of natural compounds with selective COX-2 inhibitory activity.
Conclusion
While direct experimental evidence for the COX selectivity of this compound is currently limited in publicly accessible peer-reviewed literature, its structural classification as an arylpropionic acid strongly suggests it functions as a cyclooxygenase inhibitor. Based on data from the closely related compound flurbiprofen, it is anticipated to be a non-selective inhibitor with a preference for COX-1.
For researchers investigating this molecule, the experimental protocols outlined in this guide provide a robust framework for determining its precise COX-1/COX-2 selectivity profile. Such data is essential for understanding its potential therapeutic applications and off-target effects. A thorough characterization of its selectivity will be a critical step in any future drug development efforts involving this compound.
References
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(8), 790–804.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.
- Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307–314.
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. The Journal of biological chemistry, 268(9), 6610–6614.
- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. The Journal of pharmacology and experimental therapeutics, 271(3), 1705–1712.
- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (1997). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558–566.
- Capone, M. L., Tacconelli, S., Sciulli, M. G., Anzellotti, P., Di Francesco, L., Ricciotti, E., & Patrignani, P. (2007). Clinical pharmacology of cyclo-oxygenase-2 inhibitors.
- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814.
- Laneuville, O., Breuer, D. K., DeWitt, D. L., Hla, T., Funk, C. D., & Smith, W. L. (1994). Differential inhibition of human prostaglandin endoperoxide H synthases-1 and-2 by nonsteroidal anti-inflammatory drugs. The Journal of pharmacology and experimental therapeutics, 271(2), 927–934.
- Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693–11697.
- O'Neill, G. P., Mancini, J. A., Kargman, S., Yergey, J., Kwan, M. Y., Falgueyret, J. P., ... & Ford-Hutchinson, A. W. (1994). Overexpression of human prostaglandin G/H synthase-1 and-2 by recombinant vaccinia virus: inhibition by nonsteroidal anti-inflammatory drugs and biosynthesis of 15-hydroxyeicosatetraenoic acid. Molecular pharmacology, 45(2), 245–254.
- Barnett, J., Chow, J., Ives, D., Chiou, M., Ramesha, C., & Browner, M. F. (1994). Purification, characterization and selective inhibition of human prostaglandin G/H synthase 1 and 2 expressed in the baculovirus system. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1209(1), 130–139.
- Churchill, L., Graham, A. G., Shih, C. K., Pauletti, D., Farina, P. R., & Grob, P. M. (1996). Selective inhibition of human cyclo-oxygenase-2 by meloxicam. Inflammopharmacology, 4(2), 125–135.
- Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of pain research, 8, 105.
Sources
Confirming the On-Target Effects of 3-(3-Fluorophenyl)propionic Acid: A Comparative Guide for Researchers
For researchers in drug discovery and development, rigorously validating the on-target effects of a small molecule is a cornerstone of preclinical research. This guide provides a comprehensive framework for confirming the biological target and mechanism of action of 3-(3-Fluorophenyl)propionic acid, a compound recognized as a versatile synthon in the development of anti-inflammatory and analgesic agents.[1] While its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may act as a cyclooxygenase (COX) inhibitor, this guide will walk you through the essential experiments to definitively establish its on-target effects, compare its potency to established drugs, and understand its functional consequences in a cellular context.
Introduction to this compound and the Cyclooxygenase (COX) Hypothesis
This compound belongs to the arylpropionic acid class of compounds, which includes widely used NSAIDs like ibuprofen and naproxen.[2][3] These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6][7] COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.[6][7][8] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[9][10]
Given its chemical structure, it is hypothesized that this compound functions as a COX inhibitor. This guide will provide the experimental roadmap to test this hypothesis and characterize its activity.
Experimental Workflow for On-Target Validation
A multi-pronged approach is necessary to confidently confirm the on-target effects of a small molecule. The following workflow is designed to provide a comprehensive validation, from direct target engagement to cellular and phenotypic consequences.
Caption: A logical workflow for the comprehensive on-target validation of a putative COX inhibitor.
Phase 1: Direct Target Engagement
The initial and most critical step is to determine if this compound directly interacts with and inhibits its putative targets, the COX enzymes.
Biochemical COX Inhibition Assay
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound to determine its inhibitory potency (IC50).
Protocol:
-
Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric or colorimetric probe (e.g., ADHP for fluorometric assays, TMPD for colorimetric assays).
-
Assay buffer.
-
COX-1 and COX-2 specific inhibitors for controls (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
This compound.
-
96-well microplate.
-
Plate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare a dilution series of this compound and control inhibitors.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the diluted compounds.
-
Incubate for a specified time at the appropriate temperature (e.g., 10 minutes at 25°C).
-
Initiate the enzymatic reaction by adding arachidonic acid and the probe.
-
Measure the fluorescence or absorbance kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Interpretation and Comparison:
The IC50 values for COX-1 and COX-2 will reveal the potency and selectivity of this compound. These values can be compared to those of established NSAIDs to benchmark its activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Note: IC50 values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.[11] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of an intact cell.[12][13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses the target protein (e.g., a human macrophage cell line like THP-1, which can be induced to express COX-2).
-
Treat the cells with this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in a PCR cycler) for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein (COX-2) in the supernatant using a detection method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: The Cellular Thermal Shift Assay (CETSA) workflow to confirm target engagement in intact cells.
Phase 2: Downstream Signaling Effects
Confirming that target engagement leads to the expected downstream biological consequences is crucial for validating the mechanism of action. For a COX-2 inhibitor, this means a reduction in the production of prostaglandins.
Western Blot Analysis of COX-2 Expression
This experiment will determine if this compound affects the expression levels of COX-2 protein in cells, particularly in an inflammatory context.
Protocol:
-
Cell Culture and Stimulation:
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for COX-2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Prostaglandin E2 (PGE2) ELISA
This assay will quantify the production of PGE2, a major pro-inflammatory prostaglandin synthesized by COX-2, to assess the functional outcome of enzyme inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Culture and stimulate macrophages with LPS as described for the Western blot analysis.
-
Treat the cells with a range of concentrations of this compound.
-
-
Supernatant Collection:
-
After the treatment period, collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Use a commercial PGE2 ELISA kit.
-
Add the collected supernatants and PGE2 standards to the wells of the ELISA plate.
-
Follow the kit manufacturer's instructions for the addition of antibodies and substrates.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the PGE2 standards.
-
Calculate the concentration of PGE2 in each sample.
-
Plot the PGE2 concentration against the concentration of this compound to determine its EC50 for inhibiting PGE2 production.
-
Phase 3: Phenotypic Confirmation
The final step is to demonstrate that the on-target molecular effects translate into a relevant cellular phenotype. For an anti-inflammatory compound, this involves showing a reduction in the inflammatory response of immune cells.
Macrophage-Based Anti-Inflammatory Assay
This assay measures the production of pro-inflammatory cytokines by activated macrophages, providing a phenotypic readout of the compound's anti-inflammatory efficacy.
Protocol:
-
Cell Culture and Stimulation:
-
Use a macrophage cell line (e.g., THP-1 or RAW 264.7).
-
Differentiate monocytic THP-1 cells into macrophages using phorbol 12-myristate 13-acetate (PMA), if necessary.
-
Activate the macrophages with LPS to induce an inflammatory response.
-
Treat the cells with various concentrations of this compound.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercial ELISA kits.
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of cytokine production by this compound and calculate the EC50 values.
-
Conclusion
By following this comprehensive experimental guide, researchers can rigorously confirm the on-target effects of this compound. The data generated will not only validate its hypothesized mechanism as a COX inhibitor but also provide a detailed characterization of its potency, selectivity, and cellular efficacy. This systematic approach, from direct target engagement to downstream signaling and phenotypic outcomes, is essential for building a robust data package to support the further development of this and other novel small molecule therapeutics.
References
- O'Donnell, R., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
- Sirenko, O., et al. (2019). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
- Fukata, M., et al. (2007). Cox-2 is regulated by toll-like receptor-4 (TLR4) signaling and is important for proliferation and apoptosis in response to intestinal mucosal injury. The Journal of biological chemistry, 282(26), 19254–19264.
- Nozu, K. (1978). Flurbiprofen: highly potent inhibitor of prostaglandin synthesis. Biochimica et biophysica acta, 529(3), 493–496.
- Lin, C. F., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International journal of molecular sciences, 22(9), 4729.
- Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425–1441.
- Cassetta, L., & Pollard, J. W. (2020). Screening for new macrophage therapeutics. Theranostics, 10(1), 433–441.
- Ohuchi, K., et al. (1976). [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 72(4), 457–465.
- Chen, C. C., et al. (2018). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine drugs, 16(11), 416.
- Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Kawathe, S. D., et al. (2014). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. Journal of the Korean Chemical Society, 58(4), 387-395.
- Liu, Y., et al. (2017). Western blot diagram (A) and statistical analysis (B) of COX-2...
- Palomer, A., et al. (2002). Selective COX-2 inhibitors: a review of their structure-activity relationships. Current medicinal chemistry, 9(10), 1017–1034.
- O'Neill, L. A. (2000). The role of MyD88-like adapters in Toll-like receptor signal transduction. Biochemical Society transactions, 28(5), 557–560.
- Lee, S. H., et al. (2017). Dysifragilone A inhibits LPS‑induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway. Molecular medicine reports, 16(6), 8757–8764.
- Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
- Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814.
- Sharma, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17565–17600.
- Sharma, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17565–17600.
- Sharma, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17565–17600.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Geisslinger, G., et al. (2020). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International journal of molecular sciences, 21(18), 6825.
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
- Thomas, L. (2021, September 27).
- Robinson, D. R. (1997). Regulation of prostaglandin synthesis by antiinflammatory drugs.
- Kumar, P., & Kulkarni, A. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(7), 789–798.
- Kulmacz, R. J. (2002). In vitro assays for cyclooxygenase activity and inhibitor characterization.
-
Pharmacy 180. (n.d.). NSAIDs and Prostaglandin (PG) Synthesis Inhibition. Retrieved from [Link]
- Wilkerson, W. W., et al. (1995). Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. Journal of medicinal chemistry, 38(20), 3895–3901.
- Papakonstantinou, E., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International journal of molecular sciences, 25(15), 8138.
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cox2 Antibody (#4842) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput phenotypic screen and transcriptional analysis identify new compounds and targets for macrophage reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cox-2 is regulated by toll-like receptor-4 (TLR4) signaling and is important for proliferation and apoptosis in response to intestinal mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(3-Fluorophenyl)propionic Acid
The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 3-(3-Fluorophenyl)propionic acid, a common building block in medicinal chemistry and materials science, requires meticulous handling not only during experimentation but also through its final disposition as chemical waste. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards.
Section 1: Hazard Characterization - The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. This compound is a solid organic acid. While specific data for the 3-fluoro isomer is limited, safety data for its isomers, such as 3-(4-Fluorophenyl)propionic acid, classifies them as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
As a carboxylic acid, it falls under the corrosivity characteristic for hazardous waste if it is in an aqueous solution with a pH less than or equal to 2.[3] However, regardless of its concentration or pH in a specific waste stream, best practice dictates treating all chemical waste as hazardous unless explicitly determined otherwise by an Environmental Health & Safety (EH&S) professional.[4] Therefore, this compound waste must be managed as regulated hazardous waste.
Key Principles:
-
Never Dispose Down the Drain: Organic solids and their solutions are generally prohibited from sink disposal.[4][5][6] This practice can damage plumbing and aquatic ecosystems, and it violates regulations set by the Environmental Protection Agency (EPA).[7]
-
No Trash Disposal: Unused or residual chemical solids cannot be placed in the regular trash.[4][5] This poses a risk to custodial staff and the environment.
-
Evaporation is Not Disposal: Intentionally evaporating chemical waste in a fume hood is a prohibited and unsafe practice.[4]
Section 2: At the Point of Generation - Immediate Waste Handling
Proper disposal begins the moment a chemical is deemed waste. This includes residual amounts in weighing boats, contaminated consumables like gloves or wipes, and leftover solutions.
Step-by-Step Protocol for Initial Collection:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, when handling chemical waste.[2][8]
-
Solid Waste Collection:
-
Designate a specific, clearly labeled container for solid waste contaminated with this compound. This can be a sealable bag or a wide-mouth jar.
-
Place all contaminated items (e.g., weighing paper, paper towels used for minor cleanups) into this container.
-
-
Liquid Waste Collection:
-
Accidental Spill Cleanup:
Section 3: The Satellite Accumulation Area (SAA) - Compliant Laboratory Storage
Federal and state regulations strictly govern the temporary storage of hazardous waste within a laboratory.[7][10] This designated storage location is known as a Satellite Accumulation Area (SAA).[3][9][11]
Protocol for SAA Management:
-
Designate the SAA: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[3][11][12] A designated portion of a fume hood is a common and acceptable SAA location.[9][13]
-
Select the Proper Container:
-
Waste containers must be compatible with the chemical. For acidic waste, high-density polyethylene (HDPE) or glass containers are appropriate. Never use metal containers for acidic waste.[9][13]
-
The container must have a secure, screw-top lid and be in good condition without cracks or deterioration.[9]
-
Keep the container closed at all times except when adding waste.[3][4]
-
-
Labeling the Waste Container: This is a critical compliance step. The moment the first drop of waste enters the container, it must be labeled.[3] The label must include:
-
Accumulation Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste.[3][12] Once this limit is reached, or the container is full, it must be moved to the central storage area within three days.[9]
| Parameter | Guideline / Specification | Source |
| Chemical State | Solid | [8] |
| Melting Point | 43-47 °C | [8] |
| Flash Point | 110 °C (closed cup) | [8] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [2][8] |
| Waste Classification | Hazardous Waste (Characteristic of Corrosivity if aqueous pH ≤ 2) | [3] |
| Compatible Containers | Glass, High-Density Polyethylene (HDPE) | [9][13] |
| Incompatible Storage | Bases, Cyanides, Sulfides, Reactive Metals, Steel Containers | [9] |
| SAA Volume Limit | 55 Gallons | [3][12] |
| SAA Time Limit (Partial) | Up to 1 year for a partially filled container | [9] |
| SAA Time Limit (Full) | 3 days to move from SAA once full | [9] |
Section 4: Final Disposal - Coordination and Removal
The final step is the safe removal of the waste from the laboratory for treatment and disposal by a licensed professional.
-
Contact EH&S: Your institution's Environmental Health & Safety (EH&S) or equivalent department is responsible for the collection and disposal of hazardous waste.[3]
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a waste pickup. This is often done through an online portal. Ensure all container information is accurate.
-
Maintain Records: Proper documentation is essential for regulatory compliance. Laboratories must maintain records of the waste they generate and dispose of.[7] This "cradle-to-grave" tracking is a core component of the Resource Conservation and Recovery Act (RCRA).[7]
-
Vendor Disposal: The EH&S department works with certified hazardous waste disposal vendors who will transport the waste off-site for final disposal, which may involve methods like incineration or chemical neutralization.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). HalenHardy. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. epa.gov [epa.gov]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Fluorophenyl)propionic Acid
As researchers and drug development professionals, our work requires a profound respect for the chemical reagents we handle daily. Understanding the specific risks associated with each compound is the foundation of a safe and effective laboratory environment. This guide provides a detailed operational plan for the safe handling of 3-(3-Fluorophenyl)propionic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 458-45-7) is a solid organic compound that presents several key hazards that directly inform our PPE strategy.[1][2] A thorough review of its Safety Data Sheet (SDS) reveals the following classifications.[3][4]
| Hazard Classification | Category | GHS Statement | Implication for Handling |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Prevent ingestion via hand-to-mouth contamination. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Avoid all direct skin contact. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Mandatory and robust eye protection is required. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Avoid inhaling dust.[3][5][6] |
The physical form of this compound—a solid with a melting point between 43-47°C—means that the primary exposure risk during routine lab work (e.g., weighing, preparing solutions) is the inhalation of fine dust particles and direct contact with skin or eyes.[1][7]
Core Directive: The PPE Ensemble
Based on the identified hazards, a specific ensemble of PPE is required. The selection of each component is a direct countermeasure to a known risk.
Eye and Face Protection
Given the classification of "Causes serious eye damage," standard safety glasses are insufficient.[3]
-
Mandatory: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][8] These provide a seal around the eyes to protect against fine dust particles.
-
Recommended for Large Quantities (>10g) or Splash Risk: A full-face shield worn over safety goggles. This provides an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as dissolving the compound or performing a quench.[9]
Hand Protection
To counter the risk of skin irritation, appropriate gloves are essential.[3]
-
Material: Nitrile gloves are the standard choice for incidental contact with this type of chemical.[10] They offer good resistance to a range of chemicals and provide excellent dexterity.
-
Protocol: Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. Remove and replace gloves immediately if they become contaminated. Use proper glove removal technique to avoid contaminating your skin.
Body Protection
Protecting the skin on the arms and body is crucial.
-
Mandatory: A professional lab coat, fully buttoned, with tight-fitting cuffs. This prevents dust from settling on personal clothing or skin.
-
Causality: The lab coat acts as a removable barrier. In case of a spill, the contaminated coat can be removed quickly to minimize exposure, a principle that underscores the importance of not wearing personal clothing as your primary protection.
Respiratory Protection
The risk of respiratory irritation from dust inhalation must be managed, primarily through engineering controls.[3]
-
Primary Control: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.
-
Secondary Control (If Engineering Controls are Insufficient): If a fume hood is unavailable or if significant dust is unavoidable, a NIOSH-approved respirator is required. A half-mask respirator with P95 or P100 particulate filters is appropriate for this compound. Note that N95 masks are generally suitable for low-fume environments but a respirator with replaceable cartridges offers a higher protection factor.[9] A proper fit test is mandatory for all users of tight-fitting respirators to ensure their effectiveness.
Operational Plan: Step-by-Step Protocols
Protocol 1: Weighing Solid this compound
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Don PPE:
-
Put on a clean lab coat and fasten all buttons.
-
Don safety goggles.
-
Wash hands and dry them thoroughly.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.
-
-
Engineering Controls: Turn on the chemical fume hood and confirm proper airflow.
-
Procedure:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully scoop the desired amount of this compound into the weigh boat, minimizing any dust generation.
-
Once the desired mass is obtained, securely close the primary container of the chemical.
-
Proceed with your experimental workflow (e.g., dissolving the solid in a solvent) within the fume hood.
-
-
Decontamination: After the transfer is complete, wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as hazardous waste.
Protocol 2: Doffing (Removing) PPE
This sequence is critical to prevent cross-contamination from the "dirty" exterior of your PPE to your skin or personal clothing.
-
Gloves: Remove the outer pair of gloves (if double-gloving) first. If single-gloved, remove them by peeling one glove off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the appropriate waste bin.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it forward, touching only the inside surfaces. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove goggles or face shield by handling the strap, not the front surface.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.
Disposal Plan: Managing Contaminated Materials
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[11]
-
Solid Waste: Unused or waste this compound, along with contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[12]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for "Halogenated Organic Liquids."[13]
-
General Principle: Never dispose of this chemical down the drain or in regular trash. Halogenated waste streams are typically incinerated at high temperatures by specialized waste management facilities.[11][14] Always follow your institution's specific hazardous waste disposal guidelines.
Visualization: Risk Assessment & PPE Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE for any task involving this chemical.
Caption: PPE selection workflow for this compound.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from ILPI. [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from OSTI.GOV. [Link]
-
Unknown. Hazardous Waste Segregation. Retrieved from an unknown source. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from the University of Delaware. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEIPS. [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from LeelineWork. [Link]
-
Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from Quicktest. [Link]
-
BASF. (2023). Luprosil® - Safety Data Sheet. Retrieved from BASF. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 458-45-7 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. fishersci.com [fishersci.com]
- 9. leelinework.com [leelinework.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
